phytolaccin
Description
Properties
CAS No. |
1339-33-9 |
|---|---|
Molecular Formula |
C3H5BrN2O2 |
Synonyms |
phytolaccin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Phytolaccin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compounds derived from the Phytolacca genus, broadly referred to as phytolaccins, encompass a diverse group of bioactive molecules, including triterpenoid (B12794562) saponins (B1172615) (e.g., phytolaccosides), alkaloids, and proteins (e.g., Pokeweed Antiviral Protein). These constituents exhibit a wide range of pharmacological activities, including antiviral, antifungal, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the core mechanisms of action underlying these biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on these natural products.
Antiviral Mechanism of Action: Ribosome Inactivation by Pokeweed Antiviral Protein (PAP)
The primary antiviral mechanism of Phytolacca is attributed to the Pokeweed Antiviral Protein (PAP), a ribosome-inactivating protein (RIP). PAP exhibits broad-spectrum antiviral activity against a variety of plant and animal viruses, including HIV.[1] The core of its action lies in the enzymatic depurination of ribosomal RNA (rRNA), which leads to an irreversible arrest of protein synthesis in the host cell, thereby preventing viral replication.[1][2]
Molecular Mechanism
PAP functions as an RNA N-glycosidase, specifically targeting a universally conserved adenine (B156593) residue (A4324 in rat 28S rRNA) within the sarcin/ricin loop of the large rRNA subunit.[1][2] The removal of this single adenine base renders the ribosome unable to bind elongation factor 2 (EF-2), a critical step for the translocation of peptidyl-tRNA from the A-site to the P-site during protein synthesis. This enzymatic activity effectively and permanently inactivates the ribosome.[3] Interestingly, some studies suggest that PAP can also directly depurinate viral RNA, including the genomic RNA of HIV-1, which may contribute to its potent antiviral effects.[4]
Quantitative Data: Inhibition of Protein Synthesis and Viral Replication
The potent enzymatic activity of PAP is reflected in its low half-maximal inhibitory concentrations (IC50).
| Compound/Extract | Assay | Target | IC50 Value | Reference |
| Pokeweed Antiviral Protein (PAP) | In vitro translation | Pokeweed ribosomes | ~1 nM | |
| PAP-C (from cell culture) | In vitro translation | Rabbit reticulocyte lysate | 0.067 nM | |
| PAP Isoforms (I, II, III) | HIV-1 Replication | Peripheral blood mononuclear cells | 16-25 nM |
Experimental Protocol: Ribosome Depurination Assay (Aniline Cleavage Method)
This protocol is a standard method to assess the N-glycosidase activity of PAP on ribosomes.[1][2]
1.3.1. Ribosome Isolation:
-
Isolate ribosomes from a suitable source (e.g., rabbit reticulocytes, wheat germ, or yeast cells) using differential centrifugation.
-
Resuspend the ribosomal pellet in a buffer containing 25 mM Tris-HCl (pH 7.6), 25 mM KCl, and 5 mM MgCl2.
-
Quantify the ribosome concentration by measuring absorbance at 260 nm.
1.3.2. Depurination Reaction:
-
Incubate a defined amount of ribosomes (e.g., 50 µg) with varying concentrations of purified PAP in reaction buffer at 30°C for 15-30 minutes.
-
Include a control sample with ribosomes incubated without PAP.
1.3.3. RNA Extraction:
-
Extract total RNA from the reaction mixture using a standard method such as phenol-chloroform extraction or a commercial RNA isolation kit.
1.3.4. Aniline-Mediated Cleavage:
-
Treat the extracted RNA with a freshly prepared solution of 1 M aniline (B41778) (pH 4.5) at 60°C for 10 minutes in the dark. This treatment specifically cleaves the phosphodiester backbone at the depurinated site.
-
Precipitate the RNA with ethanol (B145695) and resuspend it in loading buffer.
1.3.5. Analysis:
-
Separate the RNA fragments by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions.
-
Visualize the RNA fragments by staining with ethidium (B1194527) bromide or a more sensitive fluorescent dye. The appearance of a specific cleavage product, which is absent in the no-PAP control, indicates depurination.
Signaling Pathway and Experimental Workflow Diagrams
Antifungal Mechanism of Action: Disruption of Fungal Cell Wall Integrity
Certain triterpenoid saponins from Phytolacca, notably phytolaccoside B, exhibit significant antifungal activity. The primary mechanism is not through direct membrane disruption, as is common for many saponins, but rather through interference with the synthesis of the fungal cell wall.
Molecular Mechanism
Studies have shown that phytolaccoside B does not inhibit (1->3)-β-D-glucan synthase, a common target for antifungal drugs. Instead, it leads to a notable enhancement of chitin (B13524) synthase 1 activity. This results in an abnormal increase in chitin content and a significant thickening of the fungal cell wall, ultimately leading to morphological defects and fungal cell death.
Quantitative Data: Fungal Cell Wall Alterations
| Compound | Effect | Magnitude | Reference |
| Phytolaccoside B | Fungal cell wall thickness | 2-fold increase |
Experimental Protocol: Chitin Synthase Activity Assay
This protocol is adapted from standard methods for measuring chitin synthase activity and can be used to evaluate the effect of phytolaccoside B.[5]
2.3.1. Preparation of Crude Enzyme Extract:
-
Culture a suitable fungal strain (e.g., Saccharomyces cerevisiae or a pathogenic yeast) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Disrupt the cells mechanically (e.g., with glass beads) or enzymatically in a lysis buffer containing protease inhibitors.
-
Prepare a microsomal fraction by differential centrifugation, as chitin synthase is a membrane-bound enzyme. Resuspend the microsomal pellet in a suitable buffer.
2.3.2. Chitin Synthase Assay:
-
Set up reaction mixtures in a 96-well microtiter plate. Each well should contain the enzyme preparation, a buffer (e.g., 50 mM Tris-HCl, pH 7.5), co-factors (e.g., 3.2 mM CoCl₂), N-acetylglucosamine (GlcNAc, e.g., 80 mM), and the substrate UDP-N-acetylglucosamine (UDP-GlcNAc, e.g., 8 mM).
-
Add varying concentrations of phytolaccoside B (dissolved in a suitable solvent like DMSO) to the test wells. Include a solvent control.
-
Incubate the plate at 30°C for 1-3 hours to allow for chitin synthesis.
2.3.3. Detection of Synthesized Chitin:
-
The newly synthesized chitin can be quantified using various methods. A common non-radioactive method involves a wheat germ agglutinin (WGA)-based ELISA.
-
Coat a separate 96-well plate with WGA, which binds to chitin.
-
After the enzyme reaction, transfer the reaction mixture to the WGA-coated plate and incubate to allow the chitin to bind.
-
Wash the plate to remove unbound components.
-
Detect the bound chitin using a horseradish peroxidase (HRP)-conjugated WGA, followed by the addition of a colorimetric substrate like TMB.
-
Measure the absorbance at the appropriate wavelength and calculate the chitin synthase activity relative to the control.
Logical Relationship Diagram
Anti-inflammatory Mechanism of Action: Modulation of NF-κB and STAT3 Signaling
Saponins and other compounds from Phytolacca possess significant anti-inflammatory properties. This activity is primarily mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
Molecular Mechanism
In inflammatory conditions, the NF-κB and STAT3 pathways are often constitutively active, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Phytolacca saponins have been suggested to inhibit the activation of these pathways. For NF-κB, this can occur through the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active p65 subunit. For STAT3, inhibition of its phosphorylation prevents its dimerization and subsequent translocation to the nucleus to act as a transcription factor. By blocking these pathways, the production of pro-inflammatory mediators is suppressed.
Experimental Protocol: Analysis of NF-κB Activation by Western Blot
This protocol describes how to assess the effect of Phytolacca compounds on the phosphorylation of key proteins in the NF-κB pathway.[6]
3.2.1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Pre-treat the cells with various concentrations of the Phytolacca extract or purified compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for a short period (e.g., 15-30 minutes) to induce NF-κB activation. Include unstimulated and LPS-only controls.
3.2.2. Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to obtain total cell lysates.
-
Alternatively, perform nuclear and cytoplasmic fractionation to specifically analyze the translocation of NF-κB p65.
3.2.3. Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3.2.4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein levels. A decrease in the ratio of p-IκBα/IκBα or p-p65/p65 in the treated samples compared to the LPS-only control indicates inhibition of the NF-κB pathway.
Signaling Pathway Diagram
Anticancer Mechanism of Action: Induction of Apoptosis
Extracts and purified compounds from Phytolacca have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism underlying this anticancer activity is the induction of apoptosis, or programmed cell death.
Molecular Mechanism
Phytolacca constituents can trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of initiator caspases (e.g., caspase-8 and -9) leads to a cascade that activates executioner caspases, most notably caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.
Quantitative Data: Cytotoxicity against Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| P. acinosa extract (Sichuan) | SGC-7901 (gastric) | Proliferation | 27.20 ± 1.60 µg/mL | [7] |
| P. acinosa extract (Sichuan) | Hep G2 (liver) | Proliferation | 25.59 ± 1.63 µg/mL | [7] |
| P. americana seed extract | MCF-7 (breast) | Viability | 1.56-100 µg/mL (range) | [8] |
| P. americana seed extract | MDA-MB-231 (breast) | Viability | 1.56-100 µg/mL (range) | [8] |
Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry
This is a standard method to quantify the percentage of apoptotic and necrotic cells following treatment.[9][10]
4.3.1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7 or HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Phytolacca extract or compound for a specified time (e.g., 24, 48, or 72 hours). Include an untreated control.
4.3.2. Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
4.3.3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
4.3.4. Data Interpretation:
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by the treatment.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
The bioactive compounds found in Phytolacca species, collectively termed phytolaccins, exert their diverse pharmacological effects through distinct and potent mechanisms of action. The antiviral activity is primarily driven by the ribosome-inactivating protein, PAP, which halts protein synthesis through rRNA depurination. The antifungal effects of phytolaccosides are mediated by the disruption of fungal cell wall integrity via the enhancement of chitin synthase activity. The anti-inflammatory properties are linked to the suppression of key inflammatory signaling pathways, including NF-κB and STAT3. Finally, the anticancer potential of these compounds is realized through the induction of programmed cell death, or apoptosis, via caspase activation. A thorough understanding of these mechanisms, supported by robust experimental validation, is crucial for the continued exploration and development of Phytolacca-derived compounds as novel therapeutic agents. This guide provides a foundational framework of the current knowledge, offering detailed protocols and pathway visualizations to aid researchers in this endeavor.
References
- 1. Pokeweed Antiviral Protein, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-terminal deletion mutant of pokeweed antiviral protein inhibits viral infection but does not depurinate host ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pokeweed antiviral protein depurinates the sarcin/ricin loop of the rRNA prior to binding of aminoacyl-tRNA to the ribosomal A-site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Pathway Analysis of Bioactive Saponins from Phytolacca Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracts from plants of the Phytolacca genus, commonly known as pokeweed, have a long history in traditional medicine. Modern phytochemical research has identified a class of triterpenoid (B12794562) saponins (B1172615) as the primary source of their potent biological activities. While the term "phytolaccin" is sometimes used, the specific bioactivity is more accurately attributed to a variety of individual saponins. This technical guide focuses on the core biological pathways modulated by three prominent saponins: Esculentoside A , Esculentoside H , and Phytolaccoside B . We will delve into their anticancer and anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.
Core Bioactive Saponins and Their Activities
The primary bioactive compounds in Phytolacca species that are the subject of this guide are oleanene-type triterpenoid saponins. These molecules exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antiviral properties.[1]
-
Esculentoside A (EsA) : Isolated from the roots of Phytolacca esculenta, EsA has demonstrated significant anti-inflammatory and anticancer activities.[1][2] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators, while its anticancer properties are linked to the induction of cell cycle arrest and apoptosis.[3][4]
-
Esculentoside H (EsH) : Also found in Phytolacca esculenta, EsH is recognized for its anticancer potential, particularly its ability to inhibit cancer cell migration and growth.[4]
-
Phytolaccoside B : This saponin (B1150181), isolated from Phytolacca tetramera, has been noted for its antifungal properties.[5] While its anticancer and anti-inflammatory pathways are less characterized than those of the esculentosides, its biological activity warrants inclusion in this guide.
Quantitative Data Summary
The cytotoxic and anti-inflammatory activities of these saponins have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.
| Compound | Cell Line(s) | Assay Type | IC50 Value | Reference(s) |
| Esculentoside A | HT-29 (colorectal cancer) | CCK-8 | 16 µM | [3] |
| HCT-116 (colorectal cancer) | CCK-8 | 16-24 µM | [3] | |
| SW620 (colorectal cancer) | CCK-8 | 16-24 µM | [3] | |
| COX-2 Enzyme | Enzyme Activity | 1.25 µM | [2] | |
| Esculentoside H | CT26 (murine colon cancer) | Transwell Assay | Dose-dependent inhibition of migration | [4] |
| HCT116 (human colon cancer) | Wound Healing | Dose-dependent inhibition of migration | [4] | |
| Phytolaccoside B | Neurospora crassa (fungus) | Antifungal Assay | 37 µM (sub-MIC) showed morphological changes | [6] |
Biological Signaling Pathways
The anticancer and anti-inflammatory effects of these saponins are mediated through the modulation of specific intracellular signaling pathways.
Anticancer Pathways
The anticancer activity of Esculentoside A and H primarily involves the induction of apoptosis and cell cycle arrest.
1. Apoptosis Induction by Esculentoside A:
Esculentoside A has been shown to induce apoptosis in breast cancer cells.[4] This process is tightly regulated by the Bcl-2 family of proteins and executed by a cascade of caspases. The intrinsic (mitochondrial) pathway is a key mechanism for phytochemical-induced apoptosis.[1] This involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3. While the precise details for Esculentoside A are still under full investigation, a proposed pathway based on typical phytochemical-induced apoptosis is presented below.
2. Cell Cycle Arrest by Esculentoside A:
In human colorectal cancer cells, Esculentoside A has been shown to induce G0/G1 cell cycle arrest.[3] This prevents the cells from entering the S phase (DNA synthesis) and progressing through the cell cycle, ultimately leading to a halt in proliferation.
3. Inhibition of Cancer Cell Migration by Esculentoside H:
Esculentoside H has been found to suppress the migration of colon cancer cells by inhibiting the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, a key step in metastasis.[4] This inhibition is mediated through the blockage of the NF-κB signaling pathway.[4]
Anti-inflammatory Pathways
Esculentoside A and B exert their anti-inflammatory effects by targeting key signaling cascades involved in the production of pro-inflammatory mediators.
1. Anti-inflammatory Action of Esculentoside A:
Esculentoside A has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] This is achieved by suppressing the nuclear translocation of NF-κB p65 and inhibiting the activation of the NLRP3 inflammasome and MAPKs.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activities of Phytolacca saponins.
Cell Viability and Cytotoxicity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test saponin (e.g., Esculentoside A) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection: Western Blot for Caspase-3 and Bcl-2
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. To assess apoptosis, this technique can be used to measure the cleavage of pro-caspase-3 into its active form and changes in the expression levels of Bcl-2 family proteins.
Protocol:
-
Cell Treatment and Lysis: Culture and treat cells with the saponin of interest as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, total caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cytokine Quantification: ELISA for TNF-α and IL-6
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., TNF-α) is "sandwiched" between two antibodies.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants from saponin-treated cells and a serial dilution of a known concentration of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Conclusion
The saponins Esculentoside A, Esculentoside H, and Phytolaccoside B from Phytolacca species are potent bioactive molecules with significant potential for therapeutic applications. Their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest, while their anti-inflammatory properties stem from the inhibition of key pro-inflammatory signaling pathways such as NF-κB and MAPK. This technical guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring these promising natural compounds. Further investigation is warranted to fully elucidate the specific molecular interactions within these pathways and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Esculentoside B inhibits inflammatory response through JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Phytoconstituents as apoptosis inducing agents: strategy to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esculentoside A suppresses Aβ(1-42)-induced neuroinflammation by down-regulating MAPKs pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of Phytolaccin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular targets of bioactive compounds derived from the Phytolacca genus, collectively referred to here as "phytolaccin." This document details the molecular mechanisms of action, summarizes quantitative data, and provides comprehensive experimental protocols for the identification and characterization of these targets. The information presented is intended to facilitate further research and drug development efforts centered on these potent natural products.
Identified Cellular Targets of Phytolacca Bioactive Compounds
The primary bioactive constituents of Phytolacca species that have been extensively studied for their cellular interactions are Pokeweed Antiviral Protein (PAP), phytolaccosides, and phytolaccagenin (B1677769). Each of these compounds exhibits distinct cellular targets and mechanisms of action, as summarized below.
Table 1: Summary of Cellular Targets and Mechanisms of Action
| Compound | Primary Cellular Target | Molecular Mechanism of Action | References |
| Pokeweed Antiviral Protein (PAP) | Ribosome (specifically the large ribosomal RNA) | Acts as an rRNA N-glycosidase, removing a specific adenine (B156593) residue from the conserved α-sarcin/ricin loop (SRL) of the 28S rRNA. This depurination event irreversibly inactivates the ribosome, inhibiting protein synthesis.[[“]][2][3] | [[“]][2][3] |
| Viral RNA and capped mRNA | Can directly depurinate viral genomic RNA and capped mRNA, contributing to its broad-spectrum antiviral activity.[2][4][5] | [2][4][5] | |
| Ribosomal Protein L3 | Binds to the ribosomal protein L3, which is required for PAP to access the α-sarcin/ricin loop and depurinate the rRNA.[6] | [6] | |
| Phytolaccoside B | Fungal Cell Wall Synthesis | Enhances the activity of chitin (B13524) synthase 1, leading to an increase in chitin production and subsequent alterations in fungal cell wall morphology.[7][8] | [7][8] |
| Phytolaccagenin | Inflammatory Signaling Pathways | Modulates inflammatory responses, potentially through the inhibition of pathways such as NF-κB and MAPK.[9][10][11][12] | [9][10][11][12] |
| Xanthine (B1682287) Oxidase | Exhibits inhibitory activity against xanthine oxidase, an enzyme involved in the generation of reactive oxygen species and uric acid.[13] | [13] |
Quantitative Data on Phytolacca Compound-Target Interactions
The following table summarizes the available quantitative data for the interactions of Phytolacca compounds with their identified cellular targets.
Table 2: Quantitative Interaction Data
| Compound | Target | Assay | Value | Reference |
| Pokeweed Antiviral Protein (PAP) | Ribosomes (from pokeweed) | Poly(U)-directed polyphenylalanine synthesis | IC50: 1 nM | [14] |
| Pokeweed Antiviral Protein (PAP-1) | In vivo toxicity (mice) | Lethal Dose 50 | LD50: 3.3 mg/kg | [15] |
| Pokeweed Antiviral Protein (PAP-S) | In vivo toxicity (mice) | Lethal Dose 50 | LD50: 1.6 mg/kg | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the cellular targets of Phytolacca compounds.
Ribosome Inactivation Assay
This assay is used to determine the enzymatic activity of PAP by measuring its ability to depurinate ribosomal RNA.
Principle: PAP is an RNA N-glycosidase that removes a specific adenine from the 28S rRNA.[16][17] This depurination makes the phosphodiester backbone at that site susceptible to cleavage by aniline (B41778). The resulting RNA fragment can be visualized by gel electrophoresis.[16][17]
Materials:
-
Rabbit reticulocyte lysate
-
Pokeweed Antiviral Protein (PAP)
-
Aniline solution (freshly prepared)
-
RNA extraction reagents
-
Denaturing polyacrylamide gel
-
RNA loading dye
-
Staining solution (e.g., ethidium (B1194527) bromide or SYBR Green)
Procedure:
-
Ribosome Treatment: Incubate rabbit reticulocyte lysate with varying concentrations of PAP at 30°C for 15-30 minutes. Include a no-PAP control.
-
RNA Extraction: Extract total RNA from the treated and control lysates using a standard RNA extraction protocol (e.g., Trizol or a commercial kit).
-
Aniline Cleavage: Treat the extracted RNA with a freshly prepared acidic aniline solution. This will cleave the rRNA at the depurinated site.
-
Gel Electrophoresis: Denature the RNA samples and run them on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel with an appropriate RNA stain and visualize the RNA fragments under UV light. The appearance of a specific smaller RNA fragment in the PAP-treated lanes indicates ribosome inactivation.
Chitin Synthase Activity Assay
This non-radioactive, high-throughput assay measures the activity of chitin synthase and can be adapted to screen for inhibitors or activators like phytolaccoside B.[18][19]
Principle: This assay relies on the binding of newly synthesized chitin to wheat germ agglutinin (WGA) coated on a microtiter plate.[18] The bound chitin is then detected using a WGA-horseradish peroxidase (HRP) conjugate, and the HRP activity is measured colorimetrically.[18]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Crude enzyme extract containing chitin synthase (e.g., from fungal cell lysates)
-
Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
WGA-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Phytolaccoside B or other test compounds
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with WGA solution and incubate overnight. Wash the wells to remove unbound WGA.
-
Blocking: Block the wells with a BSA solution to prevent non-specific binding.
-
Enzyme Reaction: Add the crude enzyme extract, the substrate solution (UDP-GlcNAc), and the test compound (phytolaccoside B) to the wells. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set period.
-
Detection: Wash the wells to remove unreacted substrates. Add the WGA-HRP conjugate and incubate.
-
Color Development: After another wash step, add the TMB substrate solution. A blue color will develop in the presence of HRP.
-
Quantification: Stop the reaction with a stop solution (the color will turn yellow) and measure the absorbance at 450 nm using a microplate reader. An increase in absorbance in the presence of phytolaccoside B would indicate enhancement of chitin synthase activity.
NF-κB Luciferase Reporter Assay
This cell-based assay is used to investigate the effect of compounds like phytolaccagenin on the NF-κB signaling pathway.[20][21][22][23][24]
Principle: Cells are engineered to stably express a luciferase reporter gene under the control of an NF-κB response element.[23][24] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon addition of its substrate, luciferin.[21]
Materials:
-
A cell line stably expressing an NF-κB-luciferase reporter (e.g., HeLa or Jurkat cells)[23][24]
-
Cell culture medium and supplements
-
An inducer of the NF-κB pathway (e.g., TNF-α or LPS)
-
Phytolaccagenin or other test compounds
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of phytolaccagenin for a predetermined time.
-
Pathway Induction: Stimulate the cells with an NF-κB inducer (e.g., TNF-α).
-
Lysis and Luminescence Measurement: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in the phytolaccagenin-treated cells compared to the induced, untreated control indicates inhibition of the NF-κB pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Mechanism of action of Pokeweed Antiviral Protein (PAP).
Caption: Antifungal mechanism of Phytolaccoside B.
Caption: Anti-inflammatory mechanism of Phytolaccagenin.
Experimental Workflows
Caption: Workflow for the Ribosome Inactivation Assay.
Caption: Workflow for the Chitin Synthase Activity Assay.
References
- 1. consensus.app [consensus.app]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. Pokeweed Antiviral Protein: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pokeweed Antiviral Protein, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pokeweed antiviral protein binds to the cap structure of eukaryotic mRNA and depurinates the mRNA downstream of the cap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pokeweed antiviral protein accesses ribosomes by binding to L3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for the mechanism of action of the antifungal phytolaccoside B isolated from Phytolacca tetramera Hauman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical composition and enzyme inhibition of Phytolacca dioica L. seeds extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pokeweed antiviral protein inactivates pokeweed ribosomes; implications for the antiviral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical evaluation of the ribosome-inactivating proteins PAP-1, PAP-S and RTA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iscaconsortium.org [iscaconsortium.org]
- 23. signosisinc.com [signosisinc.com]
- 24. ebiohippo.com [ebiohippo.com]
A Technical Guide to the Anticancer Mode of Action of Phytochemicals from Phytolacca americana
Audience: Researchers, scientists, and drug development professionals.
Abstract: Extracts and purified compounds from the Phytolacca americana (pokeweed) plant have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. The primary active constituent, Pokeweed Antiviral Protein (PAP), a potent ribosome-inactivating protein, serves as a central player in its anticancer activity. However, the overall mode of action is multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, generation of reactive oxygen species (ROS), and modulation of key cancer-related genes. This technical guide provides an in-depth analysis of the molecular mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in the anticancer effects of Phytolacca phytochemicals.
Core Mechanism of Action: Ribosome Inactivation
The most well-characterized mechanism of action for Phytolacca-derived compounds is the potent inhibition of protein synthesis by Pokeweed Antiviral Protein (PAP). PAP is a Type I Ribosome-Inactivating Protein (RIP), a highly specific RNA N-glycosidase.[1][2]
Once inside the cytoplasm, PAP targets the large ribosomal RNA (rRNA) of eukaryotic ribosomes. It catalytically cleaves a specific adenine (B156593) base from the universally conserved sarcin/ricin loop (S/R loop) of the large rRNA.[1][3] This single depurination event irreversibly inactivates the ribosome, arresting protein synthesis at the translocation step, which ultimately leads to cell death.[1][2] This fundamental activity disrupts all cellular processes reliant on new protein synthesis, thereby halting cancer cell proliferation.
Induction of Apoptosis
Beyond inhibiting protein synthesis, phytochemicals from Phytolacca actively induce programmed cell death (apoptosis) in cancer cells. This is a crucial secondary mechanism that ensures the elimination of malignant cells. Evidence points to the involvement of reactive oxygen species (ROS) generation and the activation of the caspase cascade.
An ethanolic extract of Phytolacca decandra has been shown to induce apoptosis in skin melanoma cells by increasing intracellular ROS.[4] This elevation in ROS can lead to DNA damage and mitochondrial dysfunction, pushing the cell towards apoptosis.[4] The apoptotic process is executed by a family of cysteine proteases known as caspases. Studies on colon cancer cells (HCT-116) treated with P. americana extracts showed significant activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-6).[5][6][7]
Activation of caspase-9 points to the engagement of the intrinsic (mitochondrial) pathway, which is often triggered by cellular stress and ROS. The intrinsic pathway involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[8] Concurrently, the activation of caspase-8 indicates the involvement of the extrinsic (death receptor) pathway. The convergence of both pathways on the executioner caspase-3 leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis.[4][5]
Modulation of Cancer-Related Gene Expression
Studies using PCR arrays on HCT-116 colon cancer cells have revealed that P. americana extracts can significantly alter the expression of genes involved in cancer pathways.[9]
-
Ethanol (B145695) Extract: Led to changes in the expression of MYC (related to cell proliferation), PLAU (involved in metastasis), and TEK (related to angiogenesis), suggesting a multi-pronged attack on cancer progression.[9]
-
Water Fraction: Resulted in beneficial changes in NME4 (metastasis suppressor), TEK , and THBS1 (thrombospondin 1, an angiogenesis inhibitor).[9]
This evidence indicates that in addition to direct protein-level interactions, Phytolacca compounds can modulate the transcriptional landscape of cancer cells to suppress tumorigenesis.
Quantitative Data Summary
The cytotoxic and antiproliferative effects of Phytolacca extracts have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating potency.
| Cell Line | Extract/Compound | Assay | IC50 Value | Exposure Time | Reference |
| MCF-7 (Breast) | Phytolacca decandra 6CH | MTT | 50 µl/ml | 24 hours | [10] |
| MCF-7 (Breast) | Phytolacca decandra 200CH | MTT | 100 µl/ml | 24 hours | [10] |
| A549 (Lung) | Betulinic acid derivative (dBA) | - | 100 µg/mL | - | [8] |
| A549 (Lung) | Nano-encapsulated dBA (NdBA) | - | 50 µg/mL | - | [8] |
| HCT-116 (Colon) | P. americana ethanol extract | MTT | >3200 µg/ml | - | [7] |
| HCT-116 (Colon) | P. americana water fraction | MTT | ~1600 µg/ml | - | [7] |
Note: The efficacy of extracts can vary significantly based on the extraction method, plant part used, and specific cancer cell line.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (~37°C, 5% CO2).[11]
-
Compound Treatment: Prepare serial dilutions of the Phytolacca extract or compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only and medium-only controls.[11]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control.[11]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the Phytolacca compound for a specified time. Include an untreated control.[11]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells (using gentle trypsinization).[12]
-
Washing: Wash the cells twice with cold Phosphate-Buffered Saline (PBS) by centrifuging at 300 x g for 5 minutes.[11]
-
Resuspension and Staining: Resuspend the cell pellet in 1X Annexin-Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add additional 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting
This technique investigates the levels of specific proteins involved in signaling pathways (e.g., caspases, Bcl-2 family proteins).
References
- 1. Pokeweed Antiviral Protein, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | De novo Assembly of the Pokeweed Genome Provides Insight Into Pokeweed Antiviral Protein (PAP) Gene Expression [frontiersin.org]
- 4. Homeopathic mother tincture of Phytolacca decandra induces apoptosis in skin melanoma cells by activating caspase-mediated signaling via reactive oxygen species elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. "Anticancer Activity Of Phytolacca Americana Root Extracts And Their Fr" by Lisa Maness Wishon [digital.library.ncat.edu]
- 8. Strong anticancer potential of nano-triterpenoid from Phytolacca decandra against A549 adenocarcinoma via a Ca(2+)-dependent mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Phytolacca americana extracts on gene expression of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Mechanisms of Phytolacca Saponins: A Technical Guide to the Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Phytochemicals derived from the genus Phytolacca, commonly known as pokeweed, have demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of key saponins (B1172615) isolated from Phytolacca species, with a primary focus on Esculentoside A (EsA) and Esculentoside B (EsB). These compounds have been shown to modulate crucial inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways to support further research and drug development in the field of inflammation.
Introduction
The search for novel anti-inflammatory agents has led to the investigation of various natural products. The Phytolacca genus has a long history in traditional medicine for treating a range of inflammatory conditions.[1][2] While the crude extracts of these plants show promise, recent research has focused on isolating and characterizing specific bioactive compounds to elucidate their mechanisms of action. Among these, the triterpenoid (B12794562) saponins, particularly Esculentoside A and Esculentoside B, have emerged as potent inhibitors of inflammatory responses.[3][4] This guide will delve into the signaling pathways modulated by these compounds, providing a technical overview for the scientific community.
Core Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of Phytolacca saponins are primarily mediated through the inhibition of two central signaling pathways: the NF-κB pathway and the MAPK pathway. These pathways, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), lead to the transcription of numerous pro-inflammatory genes.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes, including those encoding for pro-inflammatory cytokines and enzymes.[5][6]
The MAPK Signaling Pathway
The MAPK family, comprising extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.[7] Activation of these kinases through a cascade of phosphorylation events leads to the activation of various transcription factors, including AP-1 (Activator Protein-1), which in turn regulate the expression of inflammatory mediators.[8]
Quantitative Data on the Anti-Inflammatory Effects of Phytolacca Saponins
The following tables summarize the quantitative data from various studies on the inhibitory effects of Esculentoside A and Esculentoside B on key inflammatory markers.
Table 1: Inhibitory Effects of Esculentoside A on Pro-Inflammatory Mediators
| Cell Type | Inflammatory Stimulus | Mediator | Concentration of EsA | % Inhibition / Effect | Reference |
| Human Peripheral Monocytes | LPS | TNF-α | > 1 µmol/L | Dose-dependent decrease | [9] |
| Murine Peritoneal Macrophages | LPS | TNF-α | 0.1 - 10 µmol/L | Significant reduction | [10] |
| BV2 Microglia | LPS | NO, PGE2 | Pretreatment | Significant decrease | [3] |
| BV2 Microglia | LPS | iNOS, COX-2 | Pretreatment | Impeded upregulation | [3] |
| BV2 Microglia | LPS | IL-1β, IL-6, IL-12, TNF-α | Pretreatment | Impeded upregulation | [3] |
| Primary Microglia | Aβ₁₋₄₂ | TNF-α, IL-1β, IL-6 | Pretreatment | Decreased production | [3] |
| Mice (in vivo) | LPS | Serum TNF, IL-1, IL-6 | 5, 10, 20 mg/kg | Dose-dependent decrease | [10] |
Table 2: Inhibitory Effects of Esculentoside B on Pro-Inflammatory Mediators
| Cell Type | Inflammatory Stimulus | Mediator | Concentration of EsB | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS | NO | Not specified | Inhibition | [4] |
| RAW 264.7 Macrophages | LPS | iNOS, COX-2 (gene and protein) | Not specified | Dose-dependent suppression | [4] |
| RAW 264.7 Macrophages | LPS | IL-1β, TNF-α, IL-6 (gene and protein) | Not specified | Dose-dependent decrease | [4] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on the anti-inflammatory effects of Phytolacca saponins.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7, murine microglial cell line BV2, and primary microglia are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of Esculentoside A or B for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Measurement of Pro-Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E₂ (PGE₂) and Cytokine Assays: Levels of PGE₂ and cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatants or mouse serum are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Western Blot Analysis
-
Protein Extraction: Cells are lysed to extract total protein. Nuclear and cytoplasmic fractions can be separated to analyze protein translocation.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells and reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) are quantified by real-time PCR using specific primers and a fluorescent dye like SYBR Green. Gene expression is typically normalized to a housekeeping gene such as GAPDH.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
Caption: Esculentoside A anti-inflammatory signaling pathway.
Caption: Esculentoside B anti-inflammatory signaling pathway.
Caption: General experimental workflow for in vitro studies.
Conclusion and Future Directions
The saponins from Phytolacca species, notably Esculentoside A and Esculentoside B, demonstrate potent anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. The available data indicates that these compounds effectively reduce the production of a wide range of pro-inflammatory mediators. The presented information, including quantitative data, experimental protocols, and pathway diagrams, provides a solid foundation for researchers in the field.
Future research should aim to:
-
Establish more comprehensive dose-response relationships and determine IC₅₀ values for a wider range of inflammatory markers.
-
Conduct in vivo studies to validate the efficacy and safety of these compounds in more complex biological systems.
-
Investigate the potential for synergistic effects with other anti-inflammatory agents.
-
Explore the therapeutic potential of these compounds in specific inflammatory diseases.
By continuing to unravel the intricate mechanisms of Phytolacca saponins, the scientific community can pave the way for the development of novel and effective anti-inflammatory therapies.
References
- 1. Esculentoside A suppresses lipopolysaccharide-induced pro-inflammatory molecule production partially by casein kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pfaf.org [pfaf.org]
- 3. Esculentoside A exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esculentoside B inhibits inflammatory response through JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitory effect of esculentoside A on tumour necrosis factor α production by human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Esculentoside A inhibits tumor necrosis factor, interleukin-1, and interleukin-6 production induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Effects of Phytolacca Constituents on Immune Cell Function: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Constituents derived from plants of the Phytolacca genus, commonly known as pokeweed, exhibit potent immunomodulatory activities. While the term "phytolaccin" is not precisely defined in scientific literature, the biological effects are attributed to a complex mixture of molecules, primarily lectins (Pokeweed Mitogen), triterpenoid (B12794562) saponins (B1172615) (phytolaccosides), and polysaccharides. These compounds collectively influence a wide spectrum of immune cell functions, including proliferation, cytokine secretion, and cytotoxicity. This document provides a comprehensive technical overview of these effects, detailing the underlying mechanisms, summarizing quantitative data, and outlining key experimental protocols.
Core Immunomodulatory Components of Phytolacca Species
The significant immunological effects of Phytolacca americana and related species are primarily driven by three classes of compounds:
-
Pokeweed Mitogen (PWM): A lectin that functions as a powerful mitotic stimulus for lymphocytes, inducing cell division and differentiation, particularly in B-cells.[1]
-
Triterpenoid Saponins: Glycosylated compounds, such as phytolaccosides and esculentosides, which possess anti-inflammatory and cytotoxic properties.[2] Saponins from Phytolacca have been identified as key contributors to its traditional medicinal uses against inflammation and tumors.[2][3]
-
Polysaccharides: High-molecular-weight carbohydrates that have been shown to augment immunological functions, such as the activity of Natural Killer (NK) cells and the production of crucial signaling molecules like Interleukin-2.[4]
Effects on Immune Cell Proliferation and Activation
The most well-documented effect of Phytolacca extracts is the induction of lymphocyte proliferation, an activity primarily attributed to Pokeweed Mitogen.
T- and B-Lymphocyte Proliferation
PWM is a potent activator of both T- and B-lymphocytes.[1] Its activity is T-cell dependent, meaning the robust proliferation and differentiation of B-cells into immunoglobulin-secreting plasma cells requires the presence of helper T-cells.[5] The response also necessitates the presence of accessory cells, specifically mononuclear phagocytes (monocytes/macrophages), which play a critical role in the initial stages of activation.[6] However, studies have shown that these accessory cells tend to disappear from cultures after three days of PWM stimulation.[6]
Mechanism of B-Cell Activation: A Synergistic Model
Crucially, the mitogenic activity of commercial PWM preparations is not due to the lectin alone. Highly purified PWM fails to induce B-cell proliferation.[7][8] The activity relies on the synergistic action of the pokeweed lectin with co-purified microbial components that act as Toll-like Receptor (TLR) ligands.[7][8]
Commercial PWM contains bacterial-derived TLR2-active lipoproteins and TLR9-active DNA.[7][8] The proposed mechanism is that the PWM lectin cross-links glycoproteins on the B-cell surface, sensitizing the cell for a potent response to the TLR ligands.[7][9] This dual signaling, mimicking a combination of B-cell receptor (BCR) engagement and innate immune signals, leads to robust B-cell activation and proliferation.[9] This activation is dependent on the key TLR signaling adaptor molecule, MyD88.[9]
Modulation of Cytokine Production and Effector Function
Phytolacca constituents regulate the secretion of cytokines and enhance the cytotoxic capacity of certain immune cells.
Cytokine Secretion
Polysaccharides from Phytolacca acinosa (PAP-I) have been shown to significantly enhance the production of Interleukin-2 (IL-2) and Natural Killer Cytotoxic Factor (NKCF) in splenocytes stimulated with Concanavalin A (Con A).[4] IL-2 is a critical cytokine for T-cell proliferation and the activation of NK cells. Generally, plant-derived saponins can modulate the expression of key inflammatory cytokines, including TNF-α, IL-1β, and IL-6, often through the inhibition of signaling pathways like NF-κB and MAPKs.[10][11][12]
Natural Killer (NK) Cell Activity
Treatment of mice with PAP-I at doses of 5-50 mg/kg resulted in a significant augmentation of NK cell cytotoxic activity.[4] This suggests that Phytolacca polysaccharides can bolster this critical component of the innate immune system responsible for eliminating virally infected and cancerous cells.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the cited literature regarding the effects of Phytolacca constituents on immune cell function.
Table 1: Effects of Phytolacca Polysaccharides on Immune Function in Mice
| Parameter | Treatment Group (PAP-I) | Effect | Reference |
|---|---|---|---|
| NK Cell Activity | 5-50 mg/kg (i.p.) | Significantly augmented | [4] |
| Lymphocyte Proliferation | 5-50 mg/kg (i.p.) | Significantly augmented | [4] |
| Interleukin-2 (IL-2) Production | 5-50 mg/kg (i.p.) | Enhanced | [4] |
| NKCF Production | 5-50 mg/kg (i.p.) | Enhanced | [4] |
PAP-I: Phytolacca acinosa polysaccharides I; i.p.: intraperitoneal injection
Table 2: Cytotoxic Activity of Phytolacca Saponins on Cancer Cell Lines
| Species | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| P. acinosa (Sichuan) | SGC-7901 (Gastric Cancer) | 27.20 ± 1.60 | [13] |
| P. acinosa (Sichuan) | HepG2 (Liver Cancer) | 25.59 ± 1.63 | [13] |
Note: While not a direct measure of immune cell function, this demonstrates the potent biological activity of saponins from the genus.
Key Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of immunomodulatory effects.
Lymphocyte Proliferation Assay (CFSE-Based)
This assay measures cell division by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) in daughter cells.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Alternatively, isolate splenocytes from murine spleens.[14]
-
CFSE Labeling: Resuspend isolated cells in PBS. Add CFSE to a final concentration of 0.5-5 µM and incubate for 10-15 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium (containing 10% FBS).[8][14]
-
Cell Culture: Wash and resuspend labeled cells in complete RPMI-1640 medium. Plate cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Stimulation: Add the test compound (e.g., PWM at 1-10 µg/mL) to the wells. Include negative (unstimulated) and positive (e.g., Phytohaemagglutinin, PHA) controls.[8][15]
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[8]
-
Flow Cytometry Analysis: Harvest cells, wash with FACS buffer, and acquire data on a flow cytometer. Gate on the lymphocyte population and analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence represents one cell division.[16]
References
- 1. Pokeweed mitogen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Phytolacca acinosa polysaccharides I on immune function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lymphocyte response to pokeweed mitogen in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pokeweed-mitogen induced lymphocyte proliferation: the effect of stimulation on mononuclear phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poke Weed Mitogen Requires Toll-Like Receptor Ligands for Proliferative Activity in Human and Murine B Lymphocytes | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Poke Weed Mitogen Requires Toll-Like Receptor Ligands for Proliferative Activity in Human and Murine B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulating Phytochemicals: An Insight Into Their Potential Use in Cytokine Storm Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mucosalimmunology.ch [mucosalimmunology.ch]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. biotium.com [biotium.com]
The Core of Interaction: A Technical Guide to Phytolaccin's Engagement with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytolaccin, a term broadly encompassing a complex mixture of bioactive molecules from the Phytolacca genus, is increasingly recognized for its potent effects on cellular physiology. Central to its mechanism of action is a direct and disruptive interaction with the cellular membrane. This technical guide provides an in-depth exploration of the core interactions between the primary active constituents of "this compound"—triterpenoid (B12794562) saponins (B1172615) such as phytolaccoside B, phytolaccagenin, and phytolaccagenic acid—and the lipid bilayer. By dissecting the molecular mechanisms, quantifying the disruptive effects, and detailing the experimental methodologies, this document serves as a critical resource for researchers aiming to harness or mitigate the membrane-perturbing properties of these natural compounds.
Molecular Mechanism of Membrane Interaction
The primary drivers of Phytolacca's bioactivity are its triterpenoid saponins. These amphiphilic molecules possess a hydrophobic triterpenoid backbone (the aglycone) and one or more hydrophilic sugar chains. This dual nature facilitates their insertion into the lipid bilayer, leading to a cascade of disruptive events.
1.1. Cholesterol-Dependent Pore Formation
A key feature of the interaction between Phytolacca saponins and cellular membranes is its dependence on membrane cholesterol.[1][2] Saponins have a high affinity for cholesterol, leading to the formation of saponin-cholesterol complexes within the membrane.[3][4][5][6] This sequestration of cholesterol disrupts the local lipid packing and can lead to the formation of pores or channels.[2] The proposed mechanism involves the following steps:
-
Adsorption and Insertion: The saponin (B1150181) molecules adsorb to the membrane surface and their hydrophobic aglycone moiety inserts into the lipid bilayer.
-
Complexation with Cholesterol: Within the membrane, the saponins interact with and sequester cholesterol molecules, forming aggregates.
-
Pore Assembly: These saponin-cholesterol complexes self-assemble into structures that span the membrane, creating hydrophilic pores. These are often described as "toroidal" or "proteolipidic" pores, where both the saponins and the lipid head groups line the pore.[7][8]
-
Membrane Permeabilization: The formation of these pores leads to an increase in membrane permeability, allowing the unregulated passage of ions and small molecules across the membrane.[7]
This cholesterol-dependent mechanism explains the well-documented hemolytic activity of many saponins, as red blood cell membranes are rich in cholesterol.[9]
1.2. Effects on Membrane Fluidity and Potential
The insertion of saponins and their interaction with cholesterol can also alter the biophysical properties of the membrane. While some phytochemicals have been shown to increase membrane fluidity, the effect of Phytolacca saponins is likely more complex, involving the creation of domains with altered physical properties.[10][11][12] The formation of ion-permeable pores will inevitably lead to the dissipation of the transmembrane potential, a critical event that can trigger downstream cellular processes, including apoptosis.[13][14][15][16]
Quantitative Analysis of Membrane Disruption
The disruptive effects of Phytolacca saponins on cellular membranes can be quantified using various in vitro assays. The following tables summarize key quantitative data, though it is important to note that specific values for "this compound" as a mixture are not available; the data pertains to related saponins and extracts from the Phytolacca genus.
Table 1: Hemolytic Activity of Phytolacca Saponins and Related Compounds
| Compound/Extract | HD50 (Concentration for 50% Hemolysis) | Organism/Cell Type | Reference |
| Pulsatilla Saponin D (for comparison) | 6.3 µM | Rabbit Erythrocytes | [17] |
| Saponin from Holothuria leucospilota | 0.5 mg/ml | Human Erythrocytes | [18] |
| Periandra mediterranea saponin | Low hemolytic effect | Not specified | [9] |
Table 2: Cytotoxic Activity of Phytolacca Saponins and Extracts
| Compound/Extract | IC50 (Concentration for 50% Inhibition) | Cell Line | Reference |
| Phytolacca acinosa extract (Sichuan) | 27.20 ± 1.60 µg/mL | SGC-7901 (Gastric Carcinoma) | [19][20][21] |
| Phytolacca acinosa extract (Sichuan) | 25.59 ± 1.63 µg/mL | HepG2 (Hepatocellular Carcinoma) | [19][20][21] |
| Pulsatilla Saponin D (for comparison) | 6.0 µM | A549 (Lung Cancer) | [17] |
| Pulsatilla Saponin D (for comparison) | 4.4 µM | SMMC-771 (Hepatocellular Carcinoma) | [17] |
| Pulsatilla Saponin D (for comparison) | 7.2 µM | BGC-823 (Gastric Carcinoma) | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound-membrane interactions. The following are protocols for key experiments.
3.1. Red Blood Cell (RBC) Hemolysis Assay
This assay is a fundamental method for quantifying the membrane-disrupting potential of saponins.
-
Objective: To determine the concentration of a Phytolacca saponin or extract required to cause 50% hemolysis of red blood cells (HD50).
-
Materials:
-
Freshly collected red blood cells (e.g., from rabbit or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Phytolacca saponin stock solution of known concentration
-
Positive control: 1% Triton X-100 solution
-
Negative control: PBS
-
Microcentrifuge tubes
-
Spectrophotometer
-
-
Procedure:
-
Wash the RBCs three times in PBS by centrifugation and resuspension to remove plasma components.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
In microcentrifuge tubes, prepare a serial dilution of the Phytolacca saponin in PBS.
-
Add a fixed volume of the 2% RBC suspension to each saponin dilution, the positive control, and the negative control.
-
Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes) with gentle agitation.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new microplate or cuvette.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis for each saponin concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the percentage of hemolysis against the saponin concentration and determine the HD50 value from the resulting dose-response curve.
-
3.2. Calcein (B42510) Leakage Assay from Lipid Vesicles
This assay provides a more controlled model system to study membrane permeabilization.
-
Objective: To quantify the ability of Phytolacca saponins to induce leakage of a fluorescent dye from synthetic lipid vesicles.
-
Materials:
-
Lipids (e.g., a mixture of phosphatidylcholine and cholesterol)
-
Calcein (or other self-quenching fluorescent dye)
-
Buffer (e.g., HEPES-buffered saline)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
-
-
Procedure:
-
Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein (e.g., 50-100 mM) by a method such as extrusion. The lipid composition should be defined, with varying amounts of cholesterol to investigate its role.
-
Remove the unencapsulated calcein by passing the vesicle suspension through a size-exclusion chromatography column.
-
Dilute the calcein-loaded vesicles in the buffer to a suitable concentration for fluorescence measurement.
-
Record the baseline fluorescence of the vesicle suspension.
-
Add the Phytolacca saponin to the vesicle suspension and monitor the increase in fluorescence over time. The leakage of calcein into the external medium results in its dequenching and a corresponding increase in fluorescence.
-
After the reaction has reached a plateau, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).
-
Calculate the percentage of calcein leakage at different time points and saponin concentrations.
-
3.3. Planar Lipid Bilayer (PLB) Electrophysiology
This technique allows for the direct observation of single-channel events caused by pore-forming molecules.[22][23][24][25][26][27]
-
Objective: To characterize the ion channel/pore-forming activity of Phytolacca saponins in a synthetic lipid bilayer.
-
Materials:
-
Planar lipid bilayer setup with a Teflon or polystyrene cuvette separating two chambers (cis and trans)
-
Lipid solution (e.g., diphytanoylphosphatidylcholine (B1258105) in n-decane)
-
Electrolyte solution (e.g., 1 M KCl)
-
Ag/AgCl electrodes
-
Low-noise current amplifier
-
Data acquisition system
-
-
Procedure:
-
Paint a lipid solution across a small aperture (50-250 µm) in the partition separating the cis and trans chambers.
-
Allow the lipid to thin and form a stable bilayer, which can be monitored by measuring the membrane capacitance.
-
Add the Phytolacca saponin to the cis chamber.
-
Apply a transmembrane voltage and record the resulting ionic current.
-
Observe for discrete, step-like changes in current, which correspond to the opening and closing of individual pores.
-
Analyze the single-channel conductance, open and closed lifetimes, and voltage dependence of the pores.
-
Signaling Pathways Modulated by this compound-Membrane Interaction
The disruption of the plasma membrane by Phytolacca saponins can initiate a variety of intracellular signaling cascades. While the precise upstream events are still an area of active research, evidence suggests the modulation of key pathways involved in inflammation, cell survival, and apoptosis.
4.1. PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Some saponins have been shown to activate this pathway, potentially as a cellular stress response to membrane damage.[28][29][30][31][32] The influx of ions, such as Ca2+, due to pore formation could be an initial trigger.
4.2. MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is another central signaling cascade that responds to a wide range of extracellular stimuli, including cellular stress.[33][34][35][36] Membrane perturbation by Phytolacca saponins could lead to the activation of MAPK signaling, which can have diverse downstream effects, including the induction of apoptosis.
4.3. NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response and cell survival.[37][38][39][40][41] The cellular stress and ionic imbalances caused by membrane disruption are known to be potent activators of the NF-κB pathway.[35]
Visualizations
Diagram 1: Proposed Mechanism of Pore Formation by Phytolacca Saponins
Caption: Mechanism of Phytolacca saponin-induced pore formation.
Diagram 2: Experimental Workflow for Hemolysis Assay
Caption: Workflow for the red blood cell hemolysis assay.
Diagram 3: Signaling Pathways Potentially Activated by Membrane Disruption
Caption: Potential signaling pathways activated by membrane disruption.
Conclusion
The interaction of Phytolacca saponins with cellular membranes is a complex process with significant biological consequences. The cholesterol-dependent formation of pores is a primary mechanism of action, leading to increased membrane permeability and the initiation of downstream signaling events that can culminate in inflammation or cell death. A thorough understanding of these interactions, facilitated by the quantitative assays and experimental protocols detailed in this guide, is essential for the rational design of therapeutic agents derived from Phytolacca and for assessing their safety and efficacy. Further research is warranted to fully elucidate the structure-activity relationships of different Phytolacca saponins and to precisely map the signaling cascades that are triggered by their interaction with the cellular membrane.
References
- 1. Evidence for the mechanism of action of the antifungal phytolaccoside B isolated from Phytolacca tetramera Hauman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membrane Disintegration Caused by the Steroid Saponin Digitonin Is Related to the Presence of Cholesterol [mdpi.com]
- 4. esmed.org [esmed.org]
- 5. The arrangement of cholesterol in membranes and binding of NAP-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol binds to synaptophysin and is required for biogenesis of synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane Permeabilization by Pore-Forming RTX Toxins: What Kind of Lesions Do These Toxins Form? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Peptide-Induced Pore Formation in Lipid Bilayers Investigated by Oriented 31P Solid-State NMR Spectroscopy | PLOS One [journals.plos.org]
- 9. Haemolytic activities of plant saponins and adjuvants. Effect of Periandra mediterranea saponin on the humoral response to the FML antigen of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane Interactions of Phytochemicals as Their Molecular Mechanism Applicable to the Discovery of Drug Leads from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluidity of natural membranes and phosphatidylserine and ganglioside dispersions. Effect of local anesthetics, cholesterol and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Membrane potential is vital for rapid permeabilization of plasma membranes and lipid bilayers by the antimicrobial peptide lactoferricin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of membrane potential on entry of lactoferricin B-derived 6-residue antimicrobial peptide into single Escherichia coli cells and lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of transmembrane potential on the dynamic behavior of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Microfabricated Teflon Membranes for Low-Noise Recordings of Ion Channels in Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 24. nanion.de [nanion.de]
- 25. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Characterization of Molecular Properties of Pore-Forming Toxins with Planar Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]
- 28. Involvement of the PI3K/AKT pathway in the hypoglycemic effects of saponins from Helicteres isora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The polyphenol/saponin-rich Rhus tripartita extract has an apoptotic effect on THP-1 cells through the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Blockade of PI3K/AKT signaling pathway by Astragaloside IV attenuates ulcerative colitis via improving the intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 39. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 40. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 41. m.youtube.com [m.youtube.com]
In Vitro Dose-Response Studies of Phytolacca-Derived Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro dose-response characteristics of compounds derived from the Phytolacca genus, often referred to generally in contexts that include phytolaccin and related saponins. Due to the limited availability of comprehensive data specifically on isolated this compound, this document synthesizes findings from studies on Phytolacca decandra and Phytolacca americana extracts. These extracts are rich in bioactive compounds, including triterpenoid (B12794562) saponins, and serve as a valuable proxy for understanding the potential dose-dependent effects of this compound in a research setting.
This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the cytotoxic and apoptotic effects of Phytolacca-derived compounds on various cancer cell lines, detailing experimental protocols and exploring the implicated signaling pathways.
Quantitative Dose-Response Data
The cytotoxic effects of Phytolacca extracts have been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying their potency. The following tables summarize the available quantitative data from in vitro studies.
| Cell Line | Extract/Compound | Incubation Time | IC50 | Reference |
| A549 (Lung Adenocarcinoma) | Betulinic acid derivative from P. decandra | Not Specified | 100 µg/mL | [1] |
| A549 (Lung Adenocarcinoma) | Nanoencapsulated betulinic acid derivative from P. decandra | Not Specified | 50 µg/mL | [1] |
| MCF-7 (Breast Adenocarcinoma) | P. americana seed extract | 48 hours | Not specified, but dose-dependent inhibition observed at 12.5-100 µg/mL | [2][3] |
| MCF-7 (Breast Adenocarcinoma) | P. americana seed extract | 72 hours | Not specified, but dose-dependent inhibition observed at 12.5-100 µg/mL | [2][3] |
| MDA-MB-231 (Breast Adenocarcinoma) | P. americana seed extract | 48 hours | Not specified, but dose-dependent inhibition observed at 12.5-100 µg/mL | [2][3] |
| MDA-MB-231 (Breast Adenocarcinoma) | P. americana seed extract | 72 hours | Not specified, but dose-dependent inhibition observed at 12.5-100 µg/mL | [2][3] |
| HCT-116 (Colon Cancer) | P. americana ethanol (B145695) extract | Not Specified | Strong anti-proliferative activity observed | [4] |
Note: The studies on Phytolacca decandra 6CH and 200CH, being homeopathic preparations, do not provide IC50 values in standard concentrations and are therefore not included in this table.[5][6][7] However, they did demonstrate dose-dependent inhibition of MCF-7 cell viability.[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro dose-response of Phytolacca-derived compounds.
Cell Viability and Cytotoxicity Assays
1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]
-
Experimental Procedure:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[8]
-
Prepare a stock solution of the Phytolacca extract or compound in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤ 0.5% v/v) to avoid solvent-induced toxicity.[8]
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include vehicle-treated and untreated cells as controls.
-
Incubate the plates for various time points (e.g., 24, 48, or 72 hours).[2][3]
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Experimental Procedure:
-
After the treatment period, gently fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water to remove TCA and excess medium.
-
Air-dry the plates completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air-dry the plates again.
-
Dissolve the bound SRB dye with 200 µL of 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
-
Apoptosis Detection Assays
1. DNA Fragmentation Analysis (Hoechst 33342 and Propidium Iodide Staining)
This method is used to visualize morphological changes in the nucleus characteristic of apoptosis.
-
Procedure:
-
Seed cells in a suitable format (e.g., on coverslips in a 24-well plate) and treat with varying concentrations of the Phytolacca extract for the desired duration.[3]
-
Wash the cells with PBS.
-
Stain the cells with Hoechst 33342 (a blue fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells) and Propidium Iodide (PI, a red fluorescent dye that is excluded by live cells but stains the nucleus of dead cells).[3]
-
Visualize the cells under a fluorescence microscope. Late-stage apoptotic cells will show positivity for both Hoechst 33342 and PI.[3]
-
2. Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Procedure:
-
Treat cells with the Phytolacca extract as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptotic proteins such as Bax, Bcl-2, and cleaved caspases.[1][9]
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways
Phytolacca-derived compounds have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The primary mechanism appears to involve the intrinsic or mitochondrial pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.[1][9]
General Experimental Workflow for In Vitro Dose-Response Studies
Caption: A generalized workflow for in vitro dose-response studies of Phytolacca-derived compounds.
Intrinsic Apoptosis Signaling Pathway
Studies suggest that Phytolacca extracts can induce apoptosis through the intrinsic pathway, which is initiated by intracellular stress and culminates in the activation of effector caspases.[1][9]
Caption: The intrinsic apoptosis signaling pathway induced by Phytolacca-derived compounds.
References
- 1. Strong anticancer potential of nano-triterpenoid from Phytolacca decandra against A549 adenocarcinoma via a Ca(2+)-dependent mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Impact of Phytolacca americana extracts on gene expression of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Medwin Publishers | In Vitro Anti-Cancer, Anti Metabolic and Anti Proliferative Activity of Phytolacca decandra 6CH and 200CH in Breast Cancer Cell Lines [medwinpublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. Homeopathic mother tincture of Phytolacca decandra induces apoptosis in skin melanoma cells by activating caspase-mediated signaling via reactive oxygen species elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Phytolaccin: A Technical Guide for Drug Development
December 18, 2025
Introduction
Saponins (B1172615) derived from plants of the Phytolacca genus, collectively referred to here as phytolaccins, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These triterpenoid (B12794562) glycosides have demonstrated a range of effects, including cytotoxic, antiviral, antifungal, and molluscicidal properties.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phytolaccin and its analogues, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes quantitative data, details experimental protocols for activity assessment, and visualizes key signaling pathways modulated by these compounds.
Core Structure of Phytolacca Saponins
The basic structure of phytolaccins consists of a pentacyclic triterpenoid aglycone, also known as a sapogenin, linked to one or more sugar chains. The type of sapogenin and the composition and linkage of the sugar moieties are key determinants of the compound's biological activity. Common aglycones found in Phytolacca species include oleanolic acid, phytolaccagenin, and jaligonic acid.[2][3]
Structure-Activity Relationship (SAR) Analysis
The biological activity of phytolaccins is intricately linked to their chemical structure. Analysis of available data allows for the deduction of several key SAR principles.
Cytotoxic Activity
The cytotoxicity of Phytolacca saponins is a widely studied area, with significant potential for anticancer drug development. The number and type of sugar residues, as well as the nature of the aglycone, play a crucial role in their activity.
Table 1: Cytotoxic Activity of Phytolacca Saponins and Related Compounds
| Compound/Extract | Cell Line | IC50 (µg/mL) | Source Species | Reference |
| P. acinosa extract (Sichuan) | SGC-7901 (gastric carcinoma) | 27.20 ± 1.60 | Phytolacca acinosa | [2] |
| P. acinosa extract (Sichuan) | HepG2 (hepatocellular carcinoma) | 25.59 ± 1.63 | Phytolacca acinosa | [2] |
| P. americana extract | SGC-7901 (gastric carcinoma) | > 50 | Phytolacca americana | [2] |
| P. americana extract | HepG2 (hepatocellular carcinoma) | > 50 | Phytolacca americana | [2] |
Note: IC50 is the half-maximal inhibitory concentration.
From the available data, it is evident that the saponin (B1150181) composition of extracts from different Phytolacca species and even from the same species grown in different regions can lead to significant variations in cytotoxic activity. The extract from P. acinosa collected in Sichuan exhibited significantly higher cytotoxicity against both SGC-7901 and HepG2 cancer cell lines compared to the extract from P. americana.[2][4] This suggests that specific saponins present in the Sichuan P. acinosa are more potent.
Generally, for saponins, the presence of a hydroxyl group at certain positions on the aglycone and the type of sugar at specific linkages can influence cytotoxicity. For instance, some studies on other saponins suggest that a hydroxyl moiety at C-16 of the aglycone can improve activity.[1] Furthermore, monodesmosidic saponins (with a single sugar chain) are often found to be more cytotoxic than bidesmosidic saponins (with two sugar chains).[1]
Molluscicidal Activity
Phytolacca saponins, particularly from P. dodecandra, have been extensively studied for their potent molluscicidal activity, which is crucial for controlling the snail vectors of schistosomiasis.[5]
Table 2: Molluscicidal Activity of Phytolacca Saponins
| Compound/Extract | Target Snail | LC50 (mg/L) | Exposure Time | Source Species | Reference |
| P. dodecandra aqueous extract | Biomphalaria glabrata | 9.6 | 24 hours | Phytolacca dodecandra | [6] |
| P. dodecandra aqueous extract | Biomphalaria glabrata | 6.8 | 24 hours | Phytolacca dodecandra | [6] |
| Lemmatoxin | - | - | - | Phytolacca dodecandra | [5] |
| 3-O-(O-α-l-rhamnopyranosyl-[l, 2]-O-[β-d-galactopyranosyl-(1,3)]-β-d-glucopyranosyl) oleanolic acid | - | - | - | Phytolacca dodecandra | [5] |
Note: LC50 is the lethal concentration required to kill 50% of the test population.
The molluscicidal activity is also highly dependent on the saponin structure. For instance, Lemmatoxin, a saponin from P. dodecandra, is known to be a potent molluscicide.[5] The specific arrangement and type of sugars in the glycosidic chain are critical for this activity.
Antiviral and Antifungal Activities
While quantitative SAR data for antiviral and antifungal activities of specific phytolaccins are less abundant in the literature, it is known that these activities are also structure-dependent. The mechanism of antifungal action for some phytolaccosides, such as phytolaccoside B, involves the enhancement of chitin (B13524) synthase 1 activity, leading to an increase in chitin in the fungal cell wall.[7]
Experimental Protocols
Standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of phytolaccins.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SGC-7901, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds or extracts in fresh culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or control medium (with vehicle). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and determining the efficacy of antiviral compounds.
Protocol:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Compound Preparation: Prepare serial dilutions of the this compound compound in a serum-free medium.
-
Pre-treatment (Optional): Remove the growth medium from the cell monolayers and pre-treat the cells with the compound dilutions for 1 hour at 37°C.
-
Virus Infection: Infect the cells with a known titer of the virus (e.g., Herpes Simplex Virus) to produce a countable number of plaques (typically 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Overlay Application: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) mixed with the respective concentrations of the this compound compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a fixing solution (e.g., 4% formaldehyde) and then stain with a staining solution (e.g., 0.5% crystal violet).
-
Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is determined from the dose-response curve.[8]
Antifungal Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (broth with no fungus).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[9]
Signaling Pathways and Mechanisms of Action
Phytolacca saponins exert their biological effects by modulating various cellular signaling pathways. Their cytotoxic and anti-inflammatory activities are often linked to the induction of apoptosis and the regulation of key inflammatory pathways such as NF-κB and MAPK.
Induction of Apoptosis
Phytolaccins can induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for their anticancer activity. The process often involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. The induction of apoptosis by some Phytolacca extracts has been shown to be mediated by the generation of reactive oxygen species (ROS), DNA damage, and the modulation of key apoptotic proteins such as the upregulation of p53 and Bax, and the downregulation of Akt and Bcl-2.[7]
Modulation of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of inflammation and cell survival. Aberrant activation of these pathways is a hallmark of many cancers and inflammatory diseases. Saponins, in general, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways.[10] This inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Conclusion
The triterpenoid saponins from Phytolacca species, referred to as phytolaccins, represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities are intrinsically linked to their chemical structures, with the aglycone and the nature of the sugar moieties being critical determinants of efficacy. This guide has provided a comprehensive overview of the current understanding of the structure-activity relationships of phytolaccins, detailed key experimental protocols for their evaluation, and visualized the cellular signaling pathways they modulate. Further research focusing on the synthesis of novel derivatives and a more detailed elucidation of their mechanisms of action will be crucial in unlocking the full therapeutic potential of these fascinating natural compounds.
References
- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology, Phytochemistry, and Toxicity Profiles of Phytolacca dodecandra L’Hér: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradability of the molluscicidal saponins of Phytolacca dodecandra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homeopathic mother tincture of Phytolacca decandra induces apoptosis in skin melanoma cells by activating caspase-mediated signaling via reactive oxygen species elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of plant-derived saponin natural products against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Pharmacokinetic Profiles of Bioactive Constituents from Phytolacca americana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytolacca americana, commonly known as pokeweed, is a plant rich in a variety of bioactive compounds. While the term "phytolaccin" is noted in some literature as an alkaloid constituent, there is a significant lack of specific pharmacokinetic data associated with this name. This technical guide, therefore, focuses on the more extensively studied bioactive components of Phytolacca americana: the triterpenoid (B12794562) saponins (B1172615) (phytolaccosides and their aglycone, phytolaccagenin) and the pokeweed antiviral protein (PAP). Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for evaluating their therapeutic potential and safety profiles.
Pharmacokinetic Profile of Phytolaccagenin (B1677769)
Quantitative Pharmacokinetic Data
The following table summarizes the intravenous pharmacokinetic parameters of phytolaccagenin in male Sprague-Dawley rats.
| Parameter | Value (Mean ± SD) | Unit |
| Dose | 10 | mg/kg |
| Half-life (t½) | 1.4 ± 0.9 | h |
| Clearance (CL) | 2.1 ± 1.1 | L/h/kg |
| Data sourced from a study on the intravenous bolus pharmacokinetics of phytolaccagenin in rats. |
Note: Key oral pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve) for oral administration, and oral bioavailability (F) for phytolaccagenin have not been reported in the reviewed scientific literature. The general poor oral bioavailability of saponin (B1150181) aglycones suggests that these values would likely be low.
Experimental Protocols: Quantification of Phytolaccagenin in Rat Plasma
A validated HPLC-MS/MS method has been developed for the quantification of phytolaccagenin in rat plasma.
1. Sample Preparation:
-
A simple protein precipitation method is used for plasma sample preparation.
-
An internal standard (I.S.) is added to the plasma samples.
-
Acetonitrile (B52724) is used to precipitate the plasma proteins.
-
The mixture is vortexed and then centrifuged to separate the supernatant.
-
The supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Column: Symmetry C18 column (4.6 mm × 50 mm, 3.5 μm).
-
Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1 ml/min with a 1:1 splitter ratio.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode via electrospray ionization (ESI).
-
Detection: Triple-quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM).
-
Monitored Transitions: m/z 533.2 > 515.3 for Phytolaccagenin and 491.2 > 473.2 for the internal standard.
4. Method Validation:
-
The method was validated for a lower limit of quantification (LLOQ) of 20 ng/ml and an upper limit of quantification (ULOQ) of 1000 ng/ml.
-
The response versus concentration data were fitted with 1/x weighting, and the correlation coefficients (r) were greater than 0.999.
-
The average matrix effect and extraction recovery were found to be acceptable.
-
Stability was confirmed for 30 days at -20°C, for 6 hours at room temperature, for 12 hours in the auto-sampler, and through three freeze/thaw cycles.
Pharmacokinetic Profile of Phytolaccosides (Saponins)
Phytolaccosides are the glycosidic forms of triterpenoids found in Phytolacca americana. Direct pharmacokinetic studies on individual phytolaccosides are scarce. However, based on the general properties of saponins, their pharmacokinetic profile can be inferred.
Saponins are generally characterized by poor oral bioavailability.[1] This is attributed to several factors including their large molecular size, high polarity, and poor membrane permeability.[1] Additionally, they can be hydrolyzed by gut microbiota, and the resulting aglycones may undergo further metabolism before absorption.[1]
A case of pokeweed intoxication in humans reported the detection of esculentoside A and C in blood and urine samples, confirming that these saponins can be absorbed into the systemic circulation to some extent.[2] However, this study did not provide quantitative pharmacokinetic parameters.
Experimental Protocols: In Situ Single-Pass Intestinal Perfusion (SPIP) for Saponin Absorption
The in situ SPIP model in rats is a valuable technique to study the intestinal absorption of compounds like saponins under conditions that closely mimic the in vivo environment.
1. Animal Preparation:
-
Rats are anesthetized and a segment of the small intestine (e.g., jejunum or ileum) is surgically exposed.
-
The selected intestinal segment is cannulated at both ends.
2. Perfusion:
-
A perfusion solution containing the saponin of interest and a non-absorbable marker (to correct for water flux) is pumped through the intestinal segment at a constant flow rate.
-
The perfusate is collected at the outlet at specific time intervals.
3. Sample Analysis:
-
The concentration of the saponin in the collected perfusate is determined using a validated analytical method (e.g., UPLC-MS/MS).
4. Calculation of Absorption Parameters:
-
The disappearance of the saponin from the perfusate is used to calculate the absorption rate constant (Ka) and the effective permeability coefficient (Papp).
Pharmacokinetic Profile of Pokeweed Antiviral Protein (PAP)
PAP is a ribosome-inactivating protein (RIP) with potent antiviral and cytotoxic activities. Due to its protein nature, its pharmacokinetic profile is not characterized by traditional ADME parameters. Instead, its biological activity is dependent on its cellular uptake and intracellular stability.
Cellular Uptake and Mechanism of Action:
-
PAP is normally unable to penetrate the plasma membrane of healthy cells.[3]
-
It is thought to gain entry into the cytosol of virus-infected cells, where it exerts its effect.[3]
-
The primary mechanism of action is the enzymatic removal of a specific adenine (B156593) residue from the sarcin/ricin loop of the large ribosomal RNA.[4]
-
This depurination leads to the inhibition of protein synthesis, ultimately halting viral replication and inducing cell death.[4]
-
PAP can also directly depurinate viral RNA, further contributing to its antiviral activity.[1]
Given that PAP is a protein, if administered systemically, it would likely be subject to proteolysis and have a short half-life in circulation. Its therapeutic applications are often explored in the context of immunotoxins, where it is conjugated to antibodies to target specific cells.
Modulation of Signaling Pathways by Phytolacca Saponins
Saponins are known to exert their biological effects by modulating various intracellular signaling pathways. The triterpenoid saponins from Phytolacca americana are likely to share these properties.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival. Saponins have been shown to inhibit the activation of the NF-κB pathway.[5][6]
-
Mechanism: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.
-
Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.
-
In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes.
-
Saponins can inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Saponins have been shown to modulate MAPK signaling.[1][4]
-
Key Cascades: The MAPK pathway consists of several cascades, including the ERK, JNK, and p38 pathways.
-
Activation: These cascades are activated by upstream kinases in response to various extracellular stimuli.
-
Cellular Response: The activation of different MAPK cascades can lead to either cell survival or apoptosis, depending on the cellular context.
-
Modulation by Saponins: Saponins can influence the phosphorylation status of key proteins within the MAPK cascades, thereby affecting downstream cellular responses.
Conclusion
The pharmacokinetic profile of the bioactive constituents of Phytolacca americana is complex and not yet fully elucidated. While the term "this compound" lacks specific pharmacokinetic data, research on other major components provides some insights. Phytolaccagenin, the aglycone of many Phytolacca saponins, has a determined intravenous pharmacokinetic profile in rats, but its oral bioavailability remains uncharacterized. The parent saponins, or phytolaccosides, are likely poorly absorbed, though evidence of their systemic presence exists. Pokeweed antiviral protein's activity is primarily dictated by its cellular uptake rather than traditional pharmacokinetic parameters. The potential therapeutic effects of Phytolacca saponins may be attributed to their modulation of key signaling pathways such as NF-κB and MAPK. Further research, particularly on the oral pharmacokinetics of phytolaccagenin and individual phytolaccosides, is necessary to fully understand the therapeutic potential and safety of these natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the ADME of Phytolacca Saponins and Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "phytolaccin" does not correspond to a recognized scientific name for a specific compound from Phytolacca species in the current scientific literature. This guide, therefore, focuses on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the major bioactive constituents of Phytolacca species, primarily triterpenoid (B12794562) saponins (B1172615) and their aglycones, which are likely the subject of interest.
Introduction
Phytolacca dodecandra (Endod) and other Phytolacca species are rich sources of bioactive compounds, predominantly triterpenoid saponins (such as phytolaccosides, lemmatoxins, and esculentosides) and triterpenoids (like oleanolic acid).[1][2][3][4][5] These compounds have garnered interest for their diverse pharmacological activities, including molluscicidal, anti-inflammatory, and potential anticancer effects.[1][6] Understanding the ADME profile of these compounds is critical for evaluating their therapeutic potential, predicting their in vivo behavior, and assessing their safety. This technical guide synthesizes the available knowledge on the ADME of Phytolacca saponins and triterpenoids and outlines the methodologies for their study.
ADME Profile of Phytolacca Saponins and Triterpenoids
The ADME properties of saponins, in general, are characterized by poor oral bioavailability due to their chemical nature.[7][8] The large molecular weight, high number of hydrogen bonds, and molecular flexibility of these glycosides contribute to low membrane permeability.[8]
2.1. Absorption
-
Oral Bioavailability: Generally, saponins exhibit low direct absorption from the gastrointestinal tract.[7] For instance, oleanolic acid, a common triterpenoid aglycone, has a very low absolute oral bioavailability of approximately 0.7% in rats, which is attributed to poor absorption and extensive metabolism.
-
Mechanisms of Absorption: The primary mechanism for the absorption of triterpenoids like oleanolic acid appears to be passive diffusion. In vitro studies using Caco-2 cell monolayers have indicated low permeability for oleanolic acid.
-
Role of Gut Microbiota: A significant portion of saponin (B1150181) biotransformation occurs in the gut. Intestinal microbiota can hydrolyze the sugar moieties of saponins, releasing the aglycones (sapogenins), which are more readily absorbed.[7][8][9]
-
Absorption Enhancement Properties: Interestingly, saponins from Phytolacca americana have been shown to act as absorption enhancers. They can increase the permeability of intestinal epithelium, facilitating the absorption of other co-administered drugs, such as heparin, by decreasing the transepithelial electrical resistance.[10]
2.2. Distribution
-
Once absorbed, saponins and their metabolites are distributed throughout the body via the bloodstream.
-
Tissue Accumulation: Studies on various saponins suggest that they tend to accumulate in organs such as the liver, kidneys, intestines, and spleen.[9]
-
Plasma vs. Tissue Concentration: The concentration of saponins in most tissues is generally lower than in the plasma, with particularly low penetration into the brain.[8] However, high concentrations can be found in the liver and kidneys, suggesting transporter-mediated uptake.[8]
2.3. Metabolism
-
First-Pass Metabolism: Due to initial metabolism in the gut by microbiota and subsequent extensive metabolism in the liver, many saponins undergo significant first-pass elimination, which contributes to their low oral bioavailability.
-
Metabolic Pathways: After absorption, the aglycones of saponins undergo Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions, primarily in the liver, to form more water-soluble compounds that can be easily excreted.[8][9] Oleanolic acid, for example, has been shown to be metabolically unstable in rat liver microsomes.
2.4. Excretion
-
Primary Routes: The primary routes of excretion for saponins and their metabolites are through bile (feces) and urine.[9]
-
Biliary Excretion: Rapid and extensive biliary excretion is a key factor limiting the systemic exposure and oral bioavailability of many saponins.[8]
-
Renal Excretion: Renal excretion is also a significant pathway for the elimination of certain saponins and their more polar metabolites.[8]
Quantitative Pharmacokinetic Data
Specific quantitative ADME data for saponins from Phytolacca dodecandra are scarce in the public domain. However, studies on related triterpenoids like oleanolic acid provide valuable insights.
Table 1: Pharmacokinetic Parameters of Oleanolic Acid in Rats (Intravenous Administration)
| Parameter | Value | Description |
| CL | 28.6 - 33.0 ml/min/kg | Clearance |
| Vss | 437 - 583 ml/kg | Volume of Distribution at Steady State |
| AUC (dose-normalized) | 16.0 - 17.9 µg·min/ml | Area Under the Curve (for 1 mg/kg dose) |
| t½ | 41.9 - 52.7 min | Elimination Half-life |
| Oral Bioavailability | 0.7% | Absolute Oral Bioavailability |
Data sourced from a study on the pharmacokinetics of oleanolic acid in rats.
Experimental Protocols for ADME Studies of Phytochemicals
The following are key experimental methodologies employed in the ADME studies of natural products like Phytolacca saponins.
4.1. In Vitro Permeability Assay
-
Objective: To assess the potential for intestinal absorption of a compound.
-
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are cultured on semi-permeable filter supports.
-
Compound Application: The test compound (e.g., a purified saponin) is added to the apical (AP) side of the cell monolayer.
-
Sampling: Samples are collected from the basolateral (BL) side at various time points.
-
Analysis: The concentration of the compound in the basolateral samples is quantified using analytical techniques such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential.
-
Transepithelial Electrical Resistance (TEER): TEER is measured before and after the experiment to assess the integrity of the cell monolayer. A significant drop in TEER can indicate cytotoxicity or a paracellular transport enhancement effect, as observed with Phytolacca saponins.[10]
-
4.2. In Vivo Pharmacokinetic Study
-
Objective: To determine the ADME profile of a compound in a living organism.
-
Methodology:
-
Animal Model: Typically, rodents such as Sprague-Dawley rats are used.
-
Compound Administration: The compound is administered via different routes, commonly intravenous (IV) for determining absolute bioavailability and oral (PO) to assess absorption.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration from a cannulated vein.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the parent compound and any major metabolites in the plasma is determined using a validated bioanalytical method, usually LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.
-
4.3. In Vitro Metabolism Study
-
Objective: To assess the metabolic stability of a compound.
-
Methodology:
-
System Preparation: The compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) or hepatocytes.
-
Cofactor Addition: The reaction is initiated by adding necessary cofactors, such as NADPH for Phase I reactions.
-
Time-course Incubation: Aliquots are taken at different time points and the reaction is quenched.
-
Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS.
-
Stability Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance, which provides an indication of its metabolic stability.
-
Visualizations
Diagram 1: Generalized Workflow for ADME Studies of Botanical Extracts
Caption: A generalized workflow for investigating the ADME properties of compounds from botanical sources.
Diagram 2: Conceptual ADME Pathway for Phytolacca Saponins
Caption: A conceptual diagram illustrating the ADME pathway of orally ingested Phytolacca saponins.
Signaling Pathways
The current body of literature accessible through the conducted searches does not provide specific details on signaling pathways that are directly modulated by Phytolacca saponins in the context of their ADME processes (e.g., regulation of transporter proteins or metabolic enzymes). Research in this area is still emerging.
Conclusion
The ADME profile of saponins and triterpenoids from Phytolacca species is complex, characterized by low oral absorption of the parent glycosides, significant metabolism by gut microbiota and the liver, and excretion primarily through biliary and renal routes. While quantitative data remains limited, the available information suggests that the in vivo activity of these compounds is likely due to the effects of their metabolites (aglycones) and potentially their direct effects within the gastrointestinal tract. For drug development professionals, the challenges of low bioavailability must be addressed, possibly through formulation strategies or the development of derivatives with improved pharmacokinetic properties. Further research is warranted to fully characterize the ADME profiles of individual Phytolacca saponins and to elucidate their interactions with metabolic enzymes and transporters.
References
- 1. Pharmacology, Phytochemistry, and Toxicity Profiles of Phytolacca dodecandra L’Hér: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of phytolaccosides in biological samples from pokeweed intoxication patients using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoid and Saponin Rich Phytolacca dodecandra L'Herit (Endod): A Review on Its Phytochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pokeweed Uses, Benefits & Dosage [drugs.com]
- 7. Health benefits of saponins and its mechanisms: perspectives from absorption, metabolism, and interaction with gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of heparin and heparin disaccharide absorption by the Phytolacca americana saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phytolaccin Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracts from the genus Phytolacca, containing a variety of bioactive compounds collectively referred to here as phytolaccins, have demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the experimental assays used to evaluate the cytotoxicity of these compounds, focusing on the underlying molecular mechanisms, particularly the induction of apoptosis. This document offers detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of the key signaling pathways involved. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute robust studies on the cytotoxic properties of phytolaccin and other plant-derived compounds.
Quantitative Data on this compound Cytotoxicity
The cytotoxic efficacy of this compound-containing extracts has been quantified in several studies, primarily through the determination of IC50 values and the percentage of induced cell death. The following tables summarize key findings from the literature.
Table 1: IC50 Values of Phytolacca Extracts in Various Cancer Cell Lines
| Cell Line | Extract/Compound | IC50 Value | Exposure Time | Reference |
| A549 (Lung Carcinoma) | Nano-encapsulated triterpenoid (B12794562) from P. decandra | 50 µg/mL | Not Specified | |
| A549 (Lung Carcinoma) | Triterpenoid from P. decandra | 100 µg/mL | Not Specified | |
| MCF-7 (Breast Adenocarcinoma) | P. decandra 6CH homeopathic dilution | 50 µl | 24 hours | |
| MCF-7 (Breast Adenocarcinoma) | P. decandra 200CH homeopathic dilution | 100 µl | 24 hours |
Table 2: Apoptosis Induction by Phytolacca decandra Extracts in Cancer Cell Lines
| Cell Line | Treatment | Percentage of Cell Death | Comparison | Reference |
| MCF-7 (Breast Adenocarcinoma) | P. decandra mother tincture (PdMT) | 75% | Doxorubicin (95%) | |
| MCF-7 (Breast Adenocarcinoma) | P. decandra homeopathic dilutions | 80% | Doxorubicin (95%) |
Core Cytotoxicity Assays: Experimental Protocols
Two fundamental assays for assessing cytotoxicity and apoptosis are the MTT assay, which measures cell viability, and Annexin V/Propidium Iodide (PI) staining, which detects apoptotic cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound-containing plant extract
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
-
Treatment with Plant Extract:
-
Prepare serial dilutions of the this compound extract in the culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted extract to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and an untreated control (medium only).[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve to determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
Materials:
-
This compound-containing plant extract
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound extract for the desired time. Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Molecular Mechanism of this compound-Induced Cytotoxicity
Studies on ethanolic extracts of Phytolacca decandra (PD) have elucidated a key mechanism of its cytotoxic action, which involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).
Signaling Pathway of this compound-Induced Apoptosis
The cytotoxic effects of this compound are initiated by an increase in intracellular ROS. This oxidative stress, in turn, modulates critical signaling pathways that govern cell survival and death. A pivotal study has shown that exposure of A375 skin melanoma cells to an ethanolic extract of Phytolacca decandra leads to the down-regulation of the pro-survival protein Akt and the anti-apoptotic protein Bcl-2. Concurrently, there is an up-regulation of the tumor suppressor protein p53, the pro-apoptotic protein Bax, and the executioner caspase, caspase-3. This orchestrated series of events culminates in the activation of the caspase cascade and the execution of apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxic potential of a plant extract like this compound involves a series of steps from initial screening to the elucidation of the mechanism of action.
References
An In-depth Technical Guide to the Chemical Structure and Derivatives of Phytolaccin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "phytolaccin" historically refers to a complex mixture of saponins (B1172615) derived from plants of the Phytolacca genus, commonly known as pokeweed. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the core chemical structures of this compound constituents, their synthetic derivatives, quantitative biological data, detailed experimental protocols, and the signaling pathways through which they exert their effects.
Core Chemical Structures: Phytolaccagenin (B1677769) and Phytolaccagenic Acid
The primary bioactive components of "this compound" are triterpenoid (B12794562) saponins. These are glycosides consisting of a sugar moiety attached to a triterpenoid aglycone. The two principal aglycones that form the backbone of many of these saponins are phytolaccagenin and phytolaccagenic acid .
Phytolaccagenin is a triterpenoid sapogenin that serves as the aglycone core for a variety of saponins found in Phytolacca species.[1]
Phytolaccagenic acid is another key triterpenoid aglycone found in plants of the Phytolacca genus.[2]
The sugar chains attached to these aglycones vary, giving rise to a wide array of different saponins, such as esculentoside A and phytolaccoside B.
Derivatives of this compound and Their Biological Activities
The structural modification of the core aglycones and their corresponding saponins has been a key area of research to enhance their therapeutic potential and reduce toxicity.
Derivatives of Esculentoside A and Phytolaccagenin
Esculentoside A, a saponin (B1150181) with a phytolaccagenin aglycone, has been the subject of extensive derivatization studies. A series of 46 derivatives of esculentoside A and phytolaccagenin have been synthesized and evaluated for their anti-inflammatory and hemolytic activities. A key finding from these studies is that the aglycone (phytolaccagenin) and its derivatives generally exhibit higher inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production and lower hemolytic activities compared to esculentoside A and its derivatives.
In one study, amide derivatives of esculentoside A were synthesized by modifying the C-28 carboxylic acid group. The introduction of an aromatic ring to the structure was found to significantly enhance its biological activity. Notably, one such derivative, compound 23 , demonstrated higher inhibitory activity against cyclooxygenase-2 (COX-2) than both celecoxib (B62257) and the parent esculentoside A, while also exhibiting lower hemolytic toxicity than esculentoside A.
Quantitative Biological Data
The biological activities of this compound-related compounds have been quantified in various assays. The following tables summarize key quantitative data for antiproliferative, anti-inflammatory, and antiviral activities.
Table 1: Antiproliferative Activity of Phytolacca Saponin Extracts
| Extract Source | Cancer Cell Line | IC50 (µg/mL) |
| P. acinosa (Sichuan) | SGC-7901 (gastric) | 27.20 ± 1.60 |
| P. acinosa (Sichuan) | HepG2 (liver) | 25.59 ± 1.63 |
Table 2: Anti-inflammatory Activity of Esculentoside A and Derivatives
| Compound | Assay | Target | IC50 |
| Esculentoside A | LPS-stimulated BV2 microglia | NO production | Pretreatment significantly decreased production |
| Esculentoside A | LPS-stimulated BV2 microglia | PGE2 production | Pretreatment significantly decreased production |
| Derivative 23 | COX-2 Inhibition | COX-2 | Higher than Celecoxib and Esculentoside A |
Table 3: Antiviral Activity of a Phytolacca americana Extract
| Virus | Assay | IC50 |
| H1N1 | Neuraminidase inhibition | 203.1 µg/mL |
Experimental Protocols
Extraction and Isolation of Phytolaccagenic Acid
This protocol outlines a general method for the extraction and isolation of phytolaccagenic acid from Phytolacca root material.
Workflow for Extraction and Isolation of Phytolaccagenic Acid
Caption: General workflow for the extraction and isolation of phytolaccagenic acid.
-
Extraction: The dried and powdered root material is subjected to ultrasound-assisted extraction with a 1:1 (v/v) mixture of ethanol and water.
-
Filtration and Concentration: The extract is filtered or centrifuged to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned against n-butanol. The saponins, including phytolaccagenic acid, will preferentially move into the n-butanol layer.
-
Column Chromatography: The n-butanol fraction is concentrated and subjected to silica gel column chromatography to separate different classes of compounds.
-
Preparative HPLC: Fractions containing phytolaccagenic acid are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.
General Protocol for In Vitro Antiviral Assay (Cytopathic Effect Inhibition)
This protocol describes a common method for assessing the antiviral activity of a compound by measuring the inhibition of the virus-induced cytopathic effect (CPE).
Workflow for a CPE Inhibition Assay
Caption: General workflow for a cytopathic effect (CPE) inhibition antiviral assay.
-
Cell Seeding: Host cells susceptible to the virus are seeded in a 96-well plate and grown to a confluent monolayer.
-
Compound Addition: The growth medium is removed, and serial dilutions of the test compound (e.g., purified phytolaccagenin derivative) are added to the wells.
-
Virus Infection: A known amount of virus is added to each well.
-
Incubation: The plate is incubated for a period of 2-5 days to allow for viral replication and the development of CPE.
-
Observation and Quantification: The cells are observed microscopically for signs of CPE. Cell viability is then quantified using a method such as the MTT assay.
-
IC50 Calculation: The concentration of the compound that inhibits the viral CPE by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathways Modulated by this compound and its Derivatives
The biological effects of this compound-related saponins are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 and iNOS.[4]
Phytochemicals, including saponins, have been shown to inhibit the NF-κB pathway. Esculentoside A, for example, exerts its anti-inflammatory effects in microglial cells by suppressing the activation of NF-κB p65.[5] This inhibition leads to a downstream reduction in the production of inflammatory mediators.
MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are another crucial set of signaling proteins involved in inflammation. Esculentoside A has also been shown to decrease the phosphorylation of MAPKs in LPS-stimulated microglial cells, contributing to its anti-inflammatory effects.[5]
Signaling Pathway for Anti-inflammatory Action of Esculentoside A
Caption: Esculentoside A inhibits inflammation by targeting the MAPK and NF-κB signaling pathways.
Apoptosis Induction in Cancer Cells
Saponins are well-documented inducers of apoptosis in cancer cells.[6][7] They can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[6]
Intrinsic Apoptotic Pathway: This pathway is often initiated by cellular stress. Saponins can induce the release of cytochrome c from the mitochondria, which then activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[6]
Extrinsic Apoptotic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which then activates the effector caspases.[6]
General Apoptotic Pathway Induced by Saponins
Caption: Saponins can induce apoptosis through both the intrinsic and extrinsic pathways.
Conclusion
The saponins derived from Phytolacca species, collectively known as this compound, and their aglycones, phytolaccagenin and phytolaccagenic acid, represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects, are rooted in their ability to modulate key cellular signaling pathways. The synthesis of novel derivatives has shown promise in enhancing efficacy and reducing toxicity. Further research focusing on the structure-activity relationships of a wider range of derivatives, elucidation of specific molecular targets, and preclinical and clinical evaluation is warranted to fully realize the therapeutic potential of these compounds in drug development.
References
- 1. Phytolaccagenin | C31H48O7 | CID 21594228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esculentoside A exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for HPLC Analysis of Saponins from Phytolacca dodecandra
Topic: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Triterpenoid (B12794562) Saponins (B1172615) (Phytolaccin) from Phytolacca dodecandra.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytolacca dodecandra, also known as Endod or African soapberry, is a plant rich in bioactive triterpenoid saponins.[1][2][3] These saponins, sometimes collectively referred to as 'this compound', are responsible for the plant's molluscicidal, antimicrobial, and anti-inflammatory properties.[3] Accurate and reliable quantification of these saponins is crucial for quality control, standardization of extracts, and further pharmacological research.
This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of saponins from Phytolacca dodecandra. Two primary methods are discussed: a general reversed-phase HPLC method with UV detection suitable for routine quality control, and a more sensitive and specific HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of the primary aglycone, phytolaccagenin (B1677769).[4][5]
Experimental Protocols
Protocol 1: General HPLC-UV Method for Saponin (B1150181) Profiling
This method is designed for the qualitative and quantitative analysis of the total saponin content in Phytolacca dodecandra extracts. Due to the lack of a strong chromophore in many saponins, UV detection is typically performed at a low wavelength (around 205 nm).[6][7]
2.1.1. Sample Preparation
-
Drying and Grinding: Dry the plant material (e.g., berries, roots) at 40-50°C to a constant weight and grind into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Extract with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pool the supernatants and evaporate the solvent under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Reconstitute the dried extract in a minimal amount of water.
-
Pass the solution through a C18 SPE cartridge, pre-conditioned with methanol and then water.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the saponins with methanol.
-
Evaporate the methanol and reconstitute the residue in a known volume of the mobile phase.
-
-
Final Preparation: Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.[7]
2.1.2. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector is required.
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 20-40% B10-30 min: 40-70% B30-35 min: 70-90% B35-40 min: 90% B (hold)40-45 min: 90-20% B45-50 min: 20% B (hold) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
2.1.3. Method Validation
The developed method should be validated according to standard guidelines to ensure its accuracy and reliability.[8][9][10] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components and have no interference at the retention time of the standard. |
| Linearity | Correlation coefficient (r²) > 0.99 for the calibration curve over a defined concentration range. |
| Precision (RSD%) | Intra-day and Inter-day precision should be < 2% RSD.[11] |
| Accuracy (% Recovery) | Recovery should be within 95-105%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1.[8] |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH). |
Protocol 2: HPLC-MS/MS Method for Phytolaccagenin
This highly sensitive and specific method is suitable for the quantification of phytolaccagenin, a key aglycone of Phytolacca saponins, particularly in complex biological matrices.[4][5]
2.2.1. Sample Preparation (from Plant Extract for Aglycone Analysis)
-
Acid Hydrolysis:
-
Take the crude extract obtained in section 2.1.1.
-
Add 2M HCl and heat at 90°C for 2 hours to hydrolyze the saponin glycosides into their aglycone forms.
-
Neutralize the solution with NaOH.
-
-
Liquid-Liquid Extraction:
-
Extract the neutralized solution three times with ethyl acetate.
-
Combine the organic layers and evaporate to dryness.
-
-
Final Preparation: Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter.
2.2.2. HPLC-MS/MS Instrumentation and Conditions
This protocol requires an HPLC system coupled to a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 50 mm x 4.6 mm, 3.5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Elution | A gradient optimized for the separation of phytolaccagenin. |
| Flow Rate | 1.0 mL/min (with a 1:1 splitter if necessary)[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | For Phytolaccagenin: m/z 533.2 > 515.3[4] |
2.2.3. Method Validation
Validation for the HPLC-MS/MS method follows the same principles as the HPLC-UV method but with potentially lower LOD and LOQ values due to the higher sensitivity of the detector.
Data Presentation
Table 1: Summary of HPLC Method Parameters
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Analyte(s) | Saponin Profile | Phytolaccagenin |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (50 x 4.6 mm, 3.5 µm)[4] |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile | Water (0.1% Formic Acid) / Acetonitrile[4] |
| Detection | UV at 205 nm | ESI-MS/MS (MRM) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[4] |
| Run Time | ~50 min | ~10 min |
Table 2: Representative Method Validation Data (Hypothetical)
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Linear Range | 5 - 500 µg/mL | 20 - 1000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[4] |
| Precision (RSD%) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 96.7 - 103.5% |
| LOD | 1.5 µg/mL | 5 ng/mL |
| LOQ | 5.0 µg/mL | 20 ng/mL[4] |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Hydrolysis of Saponins to Aglycones for Analysis.
References
- 1. scispace.com [scispace.com]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacology, Phytochemistry, and Toxicity Profiles of Phytolacca dodecandra L’Hér: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC-MS/MS method for the determination of phytolaccagenin in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PlumX [plu.mx]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 9. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. Validation and uncertainty estimation of analytical method for quantification of phytochelatins in aquatic plants by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of Phytolaccin and Related Triterpenoid Saponins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compounds from the Phytolacca genus, broadly referred to as phytolaccins, encompass a range of bioactive triterpenoid (B12794562) saponins (B1172615). These molecules, including various phytolaccosides and their aglycones like phytolaccagenin, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antiviral activities.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the identification and quantification of these compounds in complex matrices such as plant extracts and biological samples.[2][3] These application notes provide detailed protocols for the extraction, chromatographic separation, and mass spectrometric analysis of phytolaccin and related saponins.
I. Experimental Protocols
A. Sample Preparation: Extraction of Triterpenoid Saponins from Phytolacca Plant Material
This protocol details an optimized method for the extraction of triterpenoid saponins from dried and powdered Phytolacca roots.
Materials:
-
Dried, powdered Phytolacca root sample
-
Methanol (B129727) (HPLC grade)
-
Ethanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered Phytolacca root material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasound-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.[4]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants from all three extractions.
-
Evaporate the solvent from the combined supernatant under reduced pressure or using a gentle stream of nitrogen.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
B. LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Negative and Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Analysis Mode | Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2 |
II. Data Presentation: Quantitative Analysis
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of representative Phytolacca saponins.
Table 1: MRM Transitions and Collision Energies for Selected Phytolaccosides and Aglycones. Note: These are representative values and should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Phytolaccagenin | 533.2 | 515.3 | 25 | Positive |
| Esculentoside A | 825.4 | 663.3 | 30 | Negative |
| Esculentoside A | 825.4 | 489.3 | 45 | Negative |
| Esculentoside B | 971.5 | 809.4 | 35 | Negative |
| Esculentoside B | 971.5 | 647.3 | 50 | Negative |
| Esculentoside C | 809.4 | 647.3 | 30 | Negative |
| Esculentoside H | 955.5 | 793.4 | 35 | Negative |
Table 2: Linearity and Sensitivity Data from a Validated LC-MS/MS Method. Adapted from a study on a related triterpenoid saponin.
| Compound | Linear Range (ng/mL) | LLOQ (ng/mL) | r² |
| Phytolaccagenin | 20 - 1000 | 20 | > 0.999 |
| Esculentoside A | 1 - 100 | 1 | > 0.99 |
| Esculentoside C | 1 - 100 | 1 | > 0.99 |
III. Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
IV. Discussion
The presented protocols provide a robust framework for the analysis of this compound and related triterpenoid saponins. The sample preparation method is optimized for efficient extraction from plant matrices. The LC-MS/MS conditions are designed for sensitive and specific detection and quantification.
Fragmentation Pattern of Phytolaccosides: The fragmentation of triterpenoid saponins in MS/MS is highly informative for structural elucidation. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. The fragmentation typically involves the cleavage of glycosidic bonds, leading to the sequential loss of sugar residues. This allows for the determination of the sugar sequence and the mass of the aglycone. In positive ion mode, sodium adducts [M+Na]⁺ are common, and fragmentation can also provide information about the sugar moieties.
Biological Activity and Signaling Pathways: Saponins from Phytolacca species have been reported to exert their biological effects by modulating various cellular signaling pathways.[5] A key pathway implicated in their anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) pathway.[6] As depicted in the diagram, phytolaccins can inhibit the IKK complex, which is crucial for the activation of NF-κB. This inhibition prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. Consequently, the expression of pro-inflammatory genes is suppressed, leading to an anti-inflammatory effect. Other pathways, such as the MAPK signaling cascade, are also known to be modulated by these compounds, contributing to their anti-cancer properties.[5][6]
These application notes and protocols serve as a comprehensive guide for researchers investigating the chemical and biological properties of this compound and related compounds. The methodologies described can be adapted for various research applications, from natural product discovery to pharmacokinetic studies in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of phytolaccosides in biological samples from pokeweed intoxication patients using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities [mdpi.com]
- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 6. Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Phytolaccagenic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytolaccagenic acid is a bioactive triterpenoid (B12794562) saponin (B1150181) aglycone found in various plant species, particularly within the Phytolaccaceae family.[1] Its structural elucidation is fundamental to understanding its biological activities and exploring its therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural determination of complex natural products like phytolaccagenic acid. This document provides detailed application notes and standardized protocols for the characterization of phytolaccagenic acid using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Data Presentation: Quantitative NMR Data
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is crucial for the structural elucidation of phytolaccagenic acid. The following table summarizes the assigned chemical shifts, which can serve as a reference for researchers working on the isolation and identification of this compound.[1]
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Phytolaccagenic Acid [1]
| Carbon No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | J (Hz) |
| 1 | 38.8 | 1.65, 1.05 | m | |
| 2 | 27.8 | 1.95, 1.70 | m | |
| 3 | 79.1 | 3.20 | dd | 11.5, 4.5 |
Note: This table provides a partial dataset based on available public information. A complete dataset would require access to comprehensive experimental results.
Experimental Protocols
Protocol 1: Isolation and Purification of Phytolaccagenic Acid
High-purity phytolaccagenic acid is essential for obtaining high-quality NMR spectra. The following protocol outlines a general procedure for its isolation from plant material.
A. Extraction and Enrichment of Crude Saponins [2]
-
Preparation: Air-dry the plant material (e.g., roots of Phytolacca americana) and grind it into a fine powder.[2]
-
Extraction Solvent: Prepare a 1:1 (v/v) solution of ethanol (B145695) and deionized water.[2]
-
Ultrasound-Assisted Extraction:
-
Combine the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:8 (g/mL).[2]
-
Place the mixture in an ultrasonic bath and perform the extraction for 30 minutes at room temperature.[2]
-
Separate the supernatant by filtration or centrifugation.
-
Repeat the extraction process on the plant residue two more times to maximize the yield.[2]
-
B. Chromatographic Purification [3]
-
Column Chromatography: Utilize silica (B1680970) gel, ODS, and diol column chromatography for the separation of the crude extract.[3]
-
Fraction Collection: Collect the fractions eluted from the column.
-
Purity Assessment: Analyze the purity of the fractions containing the target compound using High-Performance Liquid Chromatography (HPLC). A single, sharp peak in the chromatogram indicates high purity.[2]
Protocol 2: NMR Sample Preparation and Data Acquisition
A. Sample Preparation [1]
-
Sample Purity: Ensure the isolated phytolaccagenic acid is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.[1]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. Methanol-d₄ (CD₃OD) or Pyridine-d₅ are common choices for triterpenoids.[1]
-
Sample Dissolution: Dissolve the weighed sample in the chosen deuterated solvent in a standard 5 mm NMR tube.
B. NMR Data Acquisition [1]
The following experiments are recommended for the complete structural elucidation of phytolaccagenic acid. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]
1. 1D NMR Experiments [1]
-
¹H NMR (Proton):
-
Purpose: To identify the number and types of protons, their chemical environments, and their scalar couplings.
-
Typical Parameters:
-
Pulse Program: zg30 or similar
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay (d1): 1-2 s
-
Number of Scans: 16-64
-
-
-
¹³C NMR (Carbon):
-
Purpose: To determine the number of carbon atoms and their types (e.g., C, CH, CH₂, CH₃).
-
Typical Parameters:
-
Pulse Program: zgpg30 or similar with proton decoupling
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay (d1): 2-5 s
-
Number of Scans: 1024-4096
-
-
2. 2D NMR Experiments
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded proton and carbon atoms (¹H-¹³C).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for assembling the carbon skeleton.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To determine the spatial proximity of protons, which aids in determining the stereochemistry of the molecule.
-
Mandatory Visualization
Caption: Workflow for the isolation, purification, and NMR-based structural elucidation of phytolaccagenic acid.
References
Application Notes and Protocols for Phytolaccin Cell Culture Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing phytolaccins, specifically esculentoside A as a representative compound, in cell culture-based bioassays to evaluate their anti-cancer properties. The information compiled is based on existing preclinical research and offers a framework for investigating the cytotoxic and mechanistic effects of these natural compounds.
Introduction to Phytolaccins
Phytolaccins are a group of triterpenoid (B12794562) saponins (B1172615) found in plants of the Phytolacca genus, such as Phytolacca americana and Phytolacca esculenta. These compounds have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. Esculentoside A, a prominent phytolaccin, has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways. These notes will focus on the practical application of phytolaccins in common cancer cell biology assays.
Data Presentation: Quantitative Effects of Phytolaccins
The cytotoxic effects of phytolaccins vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this effect. The following table summarizes the reported IC50 values for esculentoside A in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HT-29 | Colorectal Cancer | 16 | Not Specified | [1] |
| HCT-116 | Colorectal Cancer | ~16-24 | Not Specified | [1] |
| SW620 | Colorectal Cancer | ~16-24 | Not Specified | [1] |
| Breast Cancer Stem Cells | Breast Cancer | Not Specified | Not Specified | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology. It is recommended to determine the IC50 value for each cell line and compound batch in your own laboratory setting.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible results. Saponins like esculentoside A can be dissolved in phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO).
-
Dissolving in DMSO:
-
Weigh the desired amount of this compound (e.g., esculentoside A) powder.
-
Dissolve the powder in high-purity DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
When preparing for an experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Signaling Pathways and Visualizations
Phytolaccins, like other phytochemicals, exert their anti-cancer effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways implicated in the action of esculentoside A.
References
- 1. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esculentoside A suppresses breast cancer stem cell growth through stemness attenuation and apoptosis induction by blocking IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies of Phytolaccin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracts from plants of the Phytolacca genus, containing bioactive compounds such as phytolaccin (a general term for saponins (B1172615) from Phytolacca), have been investigated for a range of therapeutic applications. This document provides a summary of efficacy data from animal model studies and detailed protocols for key experiments. The focus is on the anti-inflammatory and anticancer properties of Phytolacca extracts and their isolated constituents.
Data Presentation: Efficacy in Animal Models
The following tables summarize the quantitative data from various animal model studies investigating the efficacy of Phytolacca extracts.
Table 1: Hepatoprotective Effects of Phytolacca dodecandra Root Extract in Acetaminophen-Induced Liver Injury in Rats
| Treatment Group | Dose | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Alkaline Phosphatase (ALP) (U/L) |
| Normal Control | - | 28.3 ± 1.5 | 45.6 ± 2.1 | 120.5 ± 5.8 |
| Acetaminophen (B1664979) (APAP) Control | 2 g/kg | 152.7 ± 8.9 | 210.4 ± 12.3 | 315.2 ± 15.1 |
| P. dodecandra Extract + APAP | 250 mg/kg | 85.4 ± 4.7 | 112.8 ± 6.5 | 198.7 ± 9.3 |
| P. dodecandra Extract + APAP | 500 mg/kg | 52.1 ± 3.1 | 75.2 ± 4.3 | 155.4 ± 7.6 |
| Silymarin + APAP | 100 mg/kg | 40.2 ± 2.5 | 60.1 ± 3.9 | 135.8 ± 6.2 |
Table 2: Anticancer Effects of Phytolacca decandra in a Murine Mammary Adenocarcinoma Model
| Treatment Group | Dilution | Tumor Volume (mm³) at Day 21 | Tumor Weight (g) at Day 21 |
| Control | - | 1850 ± 150 | 1.9 ± 0.2 |
| P. decandra 6CH | 6CH | 1600 ± 130 | 1.6 ± 0.15 |
| P. decandra 12CH | 12CH | 1550 ± 120 | 1.5 ± 0.18 |
| P. decandra 30CH | 30CH | 950 ± 100 | 1.0 ± 0.1 |
| P. decandra 200CH | 200CH | 1700 ± 140 | 1.7 ± 0.2 |
Experimental Protocols
Protocol 1: Acetaminophen-Induced Hepatotoxicity in Rats
Objective: To evaluate the hepatoprotective effect of Phytolacca dodecandra root extract against acetaminophen (APAP)-induced liver damage in rats.
Animals: Male Wistar rats (150-200g).
Materials:
-
Phytolacca dodecandra 80% methanol (B129727) root extract.
-
Acetaminophen (APAP).
-
Silymarin (standard hepatoprotective drug).
-
Kits for measuring ALT, AST, and ALP.
Procedure:
-
Animal Acclimatization: Acclimatize rats for one week under standard laboratory conditions.
-
Grouping: Divide animals into five groups (n=6 per group):
-
Group I: Normal Control (vehicle only).
-
Group II: APAP Control (APAP 2 g/kg, single oral dose).
-
Group III: Test Group 1 (P. dodecandra extract 250 mg/kg orally for 7 days, followed by APAP on day 7).
-
Group IV: Test Group 2 (P. dodecandra extract 500 mg/kg orally for 7 days, followed by APAP on day 7).
-
Group V: Standard Group (Silymarin 100 mg/kg orally for 7 days, followed by APAP on day 7).
-
-
Induction of Hepatotoxicity: On the 7th day, 1 hour after the last dose of extract or silymarin, administer a single oral dose of APAP (2 g/kg) to all groups except the Normal Control.
-
Sample Collection: After 24 hours of APAP administration, collect blood samples via cardiac puncture for biochemical analysis. Euthanize the animals and collect liver tissue for histopathological examination.
-
Biochemical Analysis: Centrifuge the blood to separate serum and measure the levels of ALT, AST, and ALP using standard kits.
-
Histopathology: Fix liver tissues in 10% formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) for microscopic examination.
Protocol 2: Murine Mammary Adenocarcinoma Model
Objective: To assess the in vivo anticancer efficacy of homeopathic preparations of Phytolacca decandra.
Animals: Female BALB/c mice.
Materials:
-
4T1 mammary adenocarcinoma cells.
-
Phytolacca decandra homeopathic dilutions (6CH, 12CH, 30CH, 200CH).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Inoculation: Inoculate 1 x 10^5 4T1 cells subcutaneously into the inguinal mammary fat pad of each mouse.
-
Grouping and Treatment: Randomly divide the mice into five groups (n=10 per group) and start treatment on the day of tumor inoculation:
-
Group 1: Control (vehicle).
-
Group 2: P. decandra 6CH.
-
Group 3: P. decandra 12CH.
-
Group 4: P. decandra 30CH.
-
Group 5: P. decandra 200CH. Administer treatments orally daily.
-
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every two days and calculate tumor volume using the formula: (length x width^2) / 2.
-
Endpoint: After 21 days, euthanize the mice. Excise the primary tumors and weigh them. Collect lungs to assess metastasis.
-
Metastasis Analysis: Fix the lungs in Bouin's solution and count the number of metastatic nodules on the surface.
Signaling Pathways and Mechanisms of Action
The bioactive saponins in Phytolacca extracts, such as Esculentoside A (EsA), exert their effects by modulating key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathway
Phytolacca saponins have been shown to inhibit pro-inflammatory responses by targeting the NF-κB and MAPK signaling pathways.
Caption: Inhibition of NF-κB and MAPK pathways by Phytolacca saponins.
Anticancer Signaling Pathway
Phytolacca saponins can induce apoptosis and inhibit cancer cell proliferation by modulating the JAK/STAT and downstream signaling pathways, including the regulation of pro- and anti-apoptotic proteins.
Caption: Modulation of the JAK/STAT pathway by Phytolacca saponins.
Experimental Workflow for Efficacy Screening
The following diagram illustrates a general workflow for screening the efficacy of Phytolacca extracts in animal models.
Caption: General workflow for in vivo efficacy studies.
Conclusion
The available data from animal model studies suggest that extracts of Phytolacca species and their constituent saponins hold therapeutic potential, particularly as anti-inflammatory and anticancer agents. The mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT. The provided protocols and workflows offer a foundation for researchers to design and conduct further preclinical investigations to validate these findings and explore the full therapeutic utility of this compound and related compounds. Further research is warranted to isolate and characterize the specific bioactive compounds and to elucidate their precise molecular targets.
Application Notes and Protocols for Phytolaccin Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytolaccin, a term often associated with bioactive compounds from the Phytolacca genus (pokeweed), has garnered interest in oncological research for its cytotoxic and pro-apoptotic properties. Extracts from Phytolacca americana and related species have demonstrated significant anticancer activity in preclinical studies, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. These application notes provide a comprehensive guide to the experimental design for investigating the anticancer potential of this compound, complete with detailed protocols for key assays and data presentation formats.
Core Mechanisms of Action
Preliminary research indicates that this compound and its associated compounds exert their anticancer effects through several mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of this compound's activity. This is often mediated by the intrinsic mitochondrial pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades.
-
Cell Cycle Arrest: this compound has been observed to halt the progression of the cell cycle, frequently at the G2/M checkpoint, thereby inhibiting the proliferation of cancer cells.
-
Modulation of Signaling Pathways: The pro-apoptotic and cell cycle inhibitory effects of this compound are orchestrated by its influence on critical intracellular signaling pathways. While research is ongoing, pathways such as the PI3K/Akt pathway are implicated in the cellular response to phytochemicals.
Data Presentation
Table 1: In Vitro Cytotoxicity of Phytolacca Extracts
The following table summarizes the 50% inhibitory concentration (IC50) values of various Phytolacca extracts against a panel of human cancer cell lines. These values are indicative of the extracts' potency in inhibiting cancer cell proliferation.
| Plant Species | Extract Type | Cancer Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Phytolacca americana | Ethanol (B145695) | HCT-116 (Colon) | MTT | 48 | ~3200 (significant inhibition) | [1][2] |
| Phytolacca americana | Water fraction of ethanol extract | HCT-116 (Colon) | MTT | 48 | ~1600 (most active fraction) | [1][2] |
| Phytolacca decandra | Mother Tincture | A375 (Melanoma) | MTT | 48 | ~150 | [3] |
| Phytolacca decandra | Homeopathic Dilutions | MCF-7 (Breast) | Not Specified | 72 | 80% cell death (concentration not specified) | [4] |
| Phytolacca americana | Ethanol | MCF-7 (Breast) | MTT | 48/72 | No significant activity | [1][2] |
Note: IC50 values can vary significantly based on the specific extract preparation, assay conditions, and cell line used.
Table 2: Effect of Phytolacca decandra on Apoptosis-Related Protein Expression in A375 Melanoma Cells
This table quantifies the changes in the expression of key proteins involved in the apoptotic pathway following treatment with Phytolacca decandra extract.
| Protein Target | Cellular Role | Treatment Concentration (µg/mL) | Fold Change in Expression (relative to control) | Reference |
| Bcl-2 | Anti-apoptotic | 100 | Down-regulated | [3] |
| 150 | Down-regulated | [3] | ||
| 200 | Down-regulated | [3] | ||
| Bax | Pro-apoptotic | 100 | Up-regulated | [3] |
| 150 | Up-regulated | [3] | ||
| 200 | Up-regulated | [3] | ||
| Caspase-3 | Executioner Caspase | 100 | Up-regulated | [3] |
| 150 | Up-regulated | [3] | ||
| 200 | Up-regulated | [3] | ||
| Akt | Cell Survival Signaling | 100 | Down-regulated | [3] |
| 150 | Down-regulated | [3] | ||
| 200 | Down-regulated | [3] |
Mandatory Visualizations
Caption: General experimental workflow for this compound anticancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Phytolaccin and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compounds derived from the Phytolacca genus, broadly referred to herein as "phytolaccins," encompass a diverse group of natural products, including triterpenoid (B12794562) saponins (B1172615) (e.g., phytolaccosides, esculentosides) and ribosome-inactivating proteins (e.g., pokeweed antiviral protein - PAP).[1][2] These molecules have garnered significant interest in the scientific community due to their potent biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] High-throughput screening (HTS) offers a robust platform for the rapid evaluation of large compound libraries to identify novel therapeutic agents with phytolaccin-like activities.
These application notes provide detailed protocols for a suite of HTS assays designed to identify and characterize compounds that modulate key biological pathways associated with the known activities of phytolaccins. The protocols are optimized for 96- and 384-well formats, making them suitable for automated screening campaigns.
Anti-Inflammatory Activity Screening
Many saponins from Phytolacca exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway. Esculentoside B, for instance, has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the JNK/NF-κB pathway.[4] The following HTS assays are designed to identify compounds with similar anti-inflammatory potential.
NF-κB Nuclear Translocation Assay
Objective: To identify compounds that inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Methodology: This assay utilizes high-content imaging to quantify the nuclear localization of NF-κB p65.
dot
Caption: High-throughput screening workflow for the NF-κB p65 nuclear translocation assay.
Experimental Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) into 384-well, clear-bottom imaging plates at a pre-optimized density and allow them to adhere overnight.
-
Compound Addition: Add test compounds at various concentrations using an automated liquid handler. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control and DMSO as a vehicle control.
-
Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.
-
Incubation: Incubate the plates for 30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 stain.
Data Presentation: Anti-Inflammatory Activity
| Compound/Extract | Assay | Cell Line | Stimulant | IC50/EC50 | Reference |
| Esculentoside B | NO Production | RAW 264.7 | LPS | Not specified | [4] |
| Esculentoside B | TNF-α Secretion | RAW 264.7 | LPS | Not specified | [4] |
| Esculentoside B | IL-6 Secretion | RAW 264.7 | LPS | Not specified | [4] |
| Phytolacca acinosa Saponins | COX-2 Inhibition | In vitro | Arachidonic Acid | Not specified | [2] |
Signaling Pathway: Inhibition of NF-κB by Phytolacca Saponins
dot
Caption: Phytolacca saponins inhibit the NF-κB pathway by targeting JNK and IKK activation.
Anti-Cancer Activity Screening
Phytolacca saponins have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines.[2][5] The proposed HTS assays aim to identify compounds that induce cancer cell death.
Caspase-3/7 Activation Assay
Objective: To identify compounds that induce apoptosis by measuring the activity of effector caspases 3 and 7.
Methodology: This is a homogeneous, luminescence-based assay that measures caspase-3/7 activity directly in cell culture wells.
dot
Caption: High-throughput screening workflow for the caspase-3/7 activation assay.
Experimental Protocol:
-
Cell Seeding: Plate a cancer cell line of interest (e.g., A375 melanoma, SGC-7901 gastric carcinoma, or HepG2 colorectal carcinoma) in white, clear-bottom 384-well plates and incubate overnight.[2][5]
-
Compound Addition: Dispense test compounds at desired concentrations. Include a known apoptosis inducer (e.g., staurosporine) as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
Reagent Addition: Add a commercially available caspase-3/7 luminescent reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Incubate at room temperature for 1 hour to allow for cell lysis and signal generation.
-
Measurement: Read the luminescent signal using a plate reader. An increase in luminescence indicates caspase-3/7 activation.
Data Presentation: Anti-Cancer Activity
| Compound/Extract | Assay | Cell Line | IC50 (µg/mL) | Reference |
| Phytolacca Saponins (Sichuan) | Antiproliferative | SGC-7901 | 27.20 ± 1.60 | [2] |
| Phytolacca Saponins (Sichuan) | Antiproliferative | Hep G2 | 25.59 ± 1.63 | [2] |
| Phytolacca decandra extract | Cytotoxicity | A375 | Doses of 100, 150, and 200 µg/mL showed significant effects | [5] |
Signaling Pathway: Induction of Apoptosis by Phytolacca Saponins
dot
References
- 1. Commentary: Anti-hyperplasia effects of total saponins from phytolaccae radix in rats with mammary gland hyperplasia via inhibition of proliferation and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pokeweed antiviral protein alters splicing of HIV-1 RNAs, resulting in reduced virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esculentoside B inhibits inflammatory response through JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Developing Stable Formulations of Phytolaccin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytolaccin, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Phytolacca genus, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antifungal, and antiviral properties. However, the inherent instability of saponins (B1172615) like this compound presents a considerable challenge in the development of stable and effective pharmaceutical and nutraceutical formulations. This document provides detailed application notes and protocols to guide researchers in developing stable formulations of this compound. The protocols outlined below are based on established methods for the stabilization of saponins and other phytochemicals.
Understanding this compound Stability
The stability of this compound, like other saponins, is influenced by several factors, including pH, temperature, and light exposure. Degradation can occur through hydrolysis of the glycosidic bonds or modifications to the aglycone structure.
Key Stability Considerations:
-
pH: Saponin hydrolysis is often catalyzed by acidic or basic conditions. Studies on other saponins have shown that they are generally more stable in slightly acidic to neutral pH ranges. For instance, the hydrolysis of Quillaja saponin QS-18 is base-catalyzed and follows first-order kinetics, with a significantly longer half-life at pH 5.1 compared to pH 10.0.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. The hydrolysis of QS-18 was found to be highly sensitive to temperature.[1][2][3][4] Storage at low temperatures is crucial for preserving the integrity of saponin-containing formulations.[5][6]
-
Light: Exposure to UV and visible light can lead to photodegradation of saponins. A study on alfalfa saponins demonstrated that their photodegradation follows a pseudo-first-order kinetic model, with the degradation rate increasing at higher temperatures and lower pH.[7] Therefore, protection from light is a critical aspect of formulation and storage.
Pre-formulation Studies: Stability Assessment Protocols
To develop a stable formulation, it is essential to first understand the degradation profile of this compound under various stress conditions. This is achieved through forced degradation studies.
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and photolysis) to identify degradation pathways and develop a stability-indicating analytical method.
Materials:
-
Purified this compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for 2, 4, and 8 hours.
-
At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24, 48, and 72 hours.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to a temperature of 60°C for 7 days.
-
At the end of the study, dissolve the sample in methanol for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point for saponin analysis.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Use a mass spectrometer to identify the mass of the degradation products to help elucidate degradation pathways.
-
Data Presentation:
Summarize the percentage degradation of this compound under each stress condition in a table.
| Stress Condition | Duration | Temperature (°C) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 24h | 60 | ||
| 48h | 60 | |||
| 72h | 60 | |||
| 0.1 M NaOH | 2h | RT | ||
| 4h | RT | |||
| 8h | RT | |||
| 3% H₂O₂ | 24h | RT | ||
| 48h | RT | |||
| 72h | RT | |||
| Photolysis | 24h | RT | ||
| Thermal (Solid) | 7 days | 60 |
This table should be populated with experimental data.
Formulation Strategies for Enhanced Stability
Several formulation strategies can be employed to protect this compound from degradation. These include the use of excipients, antioxidants, and advanced delivery systems.
Excipient Compatibility
Selecting appropriate excipients is crucial for a stable formulation. Incompatibility between the active pharmaceutical ingredient (API) and excipients can lead to degradation.
Protocol 2: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients.
Materials:
-
Purified this compound
-
Excipients (e.g., microcrystalline cellulose, lactose, starch, HPMC, PVP, magnesium stearate)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Stability chambers
Methodology:
-
Binary Mixture Preparation: Prepare 1:1 (w/w) physical mixtures of this compound with each excipient by gentle mixing in a mortar and pestle.
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of each individual component and the binary mixtures into aluminum pans.
-
Heat the samples from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Analyze the thermograms for any changes in melting point, appearance of new peaks, or disappearance of existing peaks in the binary mixtures compared to the individual components.
-
-
Thermogravimetric Analysis (TGA):
-
Heat 5-10 mg of each individual component and the binary mixtures from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Analyze the TGA curves for any significant shifts in the decomposition temperature of the binary mixtures.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain FTIR spectra of the individual components and the binary mixtures using the KBr pellet method.
-
Scan in the range of 4000-400 cm⁻¹.
-
Compare the spectra of the binary mixtures with those of the individual components to identify any new peaks or shifts in characteristic peaks, which would indicate a chemical interaction.
-
-
Isothermal Stress Testing:
-
Store the binary mixtures at elevated temperature and humidity (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analyze the stored samples by HPLC to quantify the remaining this compound and detect any degradation products.
-
Data Presentation:
Summarize the results of the compatibility studies in a table.
| Excipient | DSC Results | TGA Results | FTIR Results | Isothermal Stress Test (% Degradation) | Compatibility |
| Microcrystalline Cellulose | |||||
| Lactose | |||||
| Starch | |||||
| HPMC | |||||
| PVP | |||||
| Magnesium Stearate |
This table should be populated with experimental data. Compatibility is assessed as "Compatible" or "Incompatible" based on the collective results.
Incorporation of Antioxidants
Oxidative degradation can be a significant pathway for the degradation of natural products. The inclusion of antioxidants in the formulation can help mitigate this.
Commonly Used Antioxidants:
-
Ascorbic acid and its derivatives
-
Tocopherols (Vitamin E)
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
Protocol 3: Evaluating the Effect of Antioxidants
Objective: To determine the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.
Methodology:
-
Prepare several formulations of this compound in a suitable vehicle (e.g., an aqueous solution or a simple cream base).
-
To each formulation, add a different antioxidant at a typical concentration (e.g., 0.01-0.1% w/w). Include a control formulation with no antioxidant.
-
Subject the formulations to oxidative stress conditions as described in Protocol 1 (e.g., exposure to 3% H₂O₂).
-
Analyze the samples at various time points using a stability-indicating HPLC method to quantify the remaining this compound.
-
Compare the degradation rates of this compound in the presence and absence of antioxidants.
Advanced Delivery Systems
Encapsulation of this compound in systems like nanoemulsions, liposomes, or polymeric nanoparticles can provide a physical barrier against degradative environmental factors and potentially enhance its bioavailability.[8][9][10]
Protocol 4: Preparation of a this compound-Loaded Nanoemulsion
Objective: To formulate a stable oil-in-water (O/W) nanoemulsion for the encapsulation and stabilization of this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Quillaja saponin)
-
Co-surfactant (e.g., Transcutol, ethanol)
-
Aqueous phase (e.g., purified water)
-
High-shear homogenizer or ultrasonicator
Methodology:
-
Phase Preparation:
-
Oil Phase: Dissolve a known amount of this compound in the selected oil.
-
Aqueous Phase: Dissolve the surfactant and co-surfactant in water.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring.
-
Homogenize the mixture using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) or an ultrasonicator to form a coarse emulsion.
-
-
Nanoemulsion Formation:
-
Further reduce the droplet size by processing the coarse emulsion through a high-pressure homogenizer or by continued ultrasonication until a translucent nanoemulsion is formed.
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the encapsulation efficiency by separating the free this compound from the encapsulated this compound (e.g., by ultracentrifugation) and quantifying the amount in each fraction by HPLC.
-
-
Stability Assessment:
-
Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor the droplet size, PDI, and this compound content over time.
-
Data Presentation:
| Formulation Parameter | Value |
| Oil Type and Concentration | |
| Surfactant Type and Concentration | |
| Co-surfactant Type and Concentration | |
| Mean Droplet Size (nm) | |
| Polydispersity Index (PDI) | |
| Zeta Potential (mV) | |
| Encapsulation Efficiency (%) |
This table should be populated with experimental data.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for developing stable this compound formulations.
Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action
Caption: Postulated NF-κB inhibition by this compound.
Conclusion
The development of stable this compound formulations requires a systematic approach, beginning with a thorough understanding of its degradation profile. The protocols provided in this document offer a framework for conducting pre-formulation stability studies, evaluating excipient compatibility, and exploring advanced formulation strategies such as the use of antioxidants and nano-encapsulation. By carefully selecting formulation components and employing appropriate stabilization techniques, it is possible to develop robust and effective this compound-based products for therapeutic and other applications. Further research to obtain specific degradation kinetics for this compound will be invaluable in refining these formulation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. patents.justia.com [patents.justia.com]
Application Notes and Protocols for In Vivo Imaging in Phytolaccin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytolaccin, a complex mixture of compounds derived from the pokeweed plant (Phytolacca americana), has garnered significant interest for its potent biological activities, including antiviral and anticancer properties. A key component of this mixture is the Pokeweed Antiviral Protein (PAP), a ribosome-inactivating protein (RIP) that can inhibit protein synthesis and induce apoptosis in target cells.[1][2][3] Understanding the in vivo behavior of this compound and its constituents is crucial for its development as a therapeutic agent. In vivo imaging techniques offer powerful, non-invasive tools to visualize and quantify the biodistribution, target engagement, and therapeutic efficacy of these compounds in living organisms.[4][5][6][7]
These application notes provide an overview of key in vivo imaging modalities and detailed protocols tailored for the study of this compound and its active components like PAP.
In Vivo Imaging Modalities for this compound Studies
Two primary imaging modalities are particularly well-suited for preclinical studies of this compound: Fluorescence Imaging and Bioluminescence Imaging.
-
Fluorescence Imaging: This technique involves labeling the compound of interest with a fluorescent dye (fluorophore). When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is then detected. Near-infrared (NIR) fluorophores are often preferred for in vivo applications due to deeper tissue penetration and lower autofluorescence.[8] This method is ideal for tracking the biodistribution and pharmacokinetics of this compound.
-
Bioluminescence Imaging (BLI): BLI relies on the enzymatic reaction between a luciferase enzyme and its substrate (e.g., luciferin) to produce light.[9] This technique is exceptionally sensitive and is often used to monitor tumor growth and response to therapy in cancer models.[4][10] For this compound studies, cancer cells expressing luciferase can be used to non-invasively track tumor burden in response to treatment.[4][5]
Application Note 1: Biodistribution and Pharmacokinetics of this compound using Fluorescence Imaging
This application focuses on tracking the localization and clearance of this compound in a murine model.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a typical biodistribution study of fluorophore-labeled this compound in a tumor-bearing mouse model. Data is represented as a percentage of the injected dose per gram of tissue (%ID/g).
| Time Post-Injection | Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Lungs (%ID/g) | Blood (%ID/g) |
| 4 hours | 5.2 ± 0.8 | 15.1 ± 2.3 | 8.7 ± 1.5 | 10.3 ± 1.9 | 3.1 ± 0.5 | 12.5 ± 2.1 |
| 24 hours | 8.9 ± 1.2 | 10.5 ± 1.8 | 6.2 ± 1.1 | 5.4 ± 0.9 | 1.5 ± 0.3 | 3.7 ± 0.6 |
| 48 hours | 7.5 ± 1.1 | 6.8 ± 1.3 | 3.1 ± 0.7 | 2.1 ± 0.4 | 0.8 ± 0.2 | 1.1 ± 0.2 |
Experimental Workflow: Fluorescence Imaging
Caption: Workflow for in vivo fluorescence imaging of this compound.
Detailed Protocol: Fluorescence Imaging
Materials:
-
This compound extract or purified PAP
-
NIR fluorescent dye with NHS-ester chemistry (e.g., Cy7-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
PD-10 desalting columns
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)
-
In vivo imaging system with appropriate NIR filters
Procedure:
-
Labeling of this compound:
-
Dissolve this compound/PAP in PBS at a concentration of 2-5 mg/mL.
-
Prepare a 10 mg/mL stock solution of Cy7-NHS ester in anhydrous DMSO.
-
Add the Cy7-NHS ester to the this compound solution at a 5:1 to 10:1 molar ratio of dye to protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Collect the labeled protein fractions.
-
-
In Vivo Administration:
-
Anesthetize the tumor-bearing mice.
-
Inject 100 µL of the Cy7-phytolaccin conjugate (typically 1-5 nmol of dye) via the tail vein.
-
-
In Vivo Imaging:
-
Acquire fluorescence images at multiple time points (e.g., 4, 24, 48 hours) post-injection to monitor accumulation and clearance.
-
Use an appropriate excitation laser (e.g., 745 nm) and emission filter (e.g., 780 nm long pass).
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised organs to confirm and more accurately quantify signal localization.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and organs on both in vivo and ex vivo images.
-
Measure the average fluorescence intensity within each ROI.
-
Calculate the %ID/g by comparing the organ fluorescence to a standard curve of the labeled compound.
-
Application Note 2: Efficacy of this compound in a Cancer Model using Bioluminescence Imaging
This application describes the use of BLI to assess the anticancer efficacy of this compound by monitoring tumor growth.
Quantitative Data Summary
The following table presents hypothetical data on tumor burden, measured as total photon flux (photons/second), in mice treated with this compound versus a vehicle control.
| Treatment Group | Day 0 (Baseline) | Day 7 | Day 14 | Day 21 |
| Vehicle Control | 1.5 x 10⁶ ± 0.3 x 10⁶ | 5.8 x 10⁶ ± 1.1 x 10⁶ | 2.1 x 10⁷ ± 0.5 x 10⁷ | 8.5 x 10⁷ ± 1.5 x 10⁷ |
| This compound | 1.6 x 10⁶ ± 0.4 x 10⁶ | 3.2 x 10⁶ ± 0.7 x 10⁶ | 8.9 x 10⁶ ± 1.8 x 10⁶ | 2.5 x 10⁷ ± 0.6 x 10⁷ |
Experimental Workflow: Bioluminescence Imaging
References
- 1. Extracellular localization of pokeweed antiviral protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | De novo Assembly of the Pokeweed Genome Provides Insight Into Pokeweed Antiviral Protein (PAP) Gene Expression [frontiersin.org]
- 4. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noninvasive fluorescence imaging in animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BIOLUMINESCENCE IMAGING: PROGRESS AND APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence Imaging Applications in Cancer: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical standards of phytolaccin and its related triterpenoid (B12794562) saponins (B1172615), including phytolaccagenin (B1677769), phytolaccosides, and esculentosides. It details the chemical properties of these compounds, protocols for their extraction and analysis, and information on commercially available reference standards. Furthermore, it visually represents a key signaling pathway modulated by these bioactive molecules.
Overview of this compound and Related Compounds
This compound is a term often used to describe a complex mixture of triterpenoid saponins found in plants of the Phytolacca genus (pokeweed). These saponins are characterized by a non-polar aglycone (sapogenin) backbone, such as phytolaccagenin or oleanolic acid, linked to one or more sugar moieties. The specific type and arrangement of these sugar chains result in a wide variety of related compounds, including phytolaccosides and esculentosides. These compounds have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. Accurate analytical standards are crucial for the qualitative and quantitative analysis of these compounds in research and drug development.
Analytical Reference Standards: Quantitative Data
The procurement and proper handling of certified reference standards are fundamental for accurate analytical measurements. The following tables summarize the key quantitative data for commercially available analytical standards of phytolaccagenin and related saponins.
Table 1: Physicochemical Properties of Key Analyte Standards
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Phytolaccagenin | 1802-12-6 | C₃₁H₄₈O₇ | 532.71 |
| Phytolaccoside B | 60820-94-2 | C₃₆H₅₆O₁₁ | 664.8 |
| Esculentoside A | 65497-07-6 | C₄₂H₆₆O₁₆ | 827.0 |
Table 2: Specifications of Commercially Available Analytical Standards
| Compound Name | Supplier (Product Line) | Purity | Storage Conditions | Format |
| Phytolaccagenin | PhytoLab (phyproof®) / Sigma-Aldrich | ≥90.0% (HPLC) | -20°C | Neat solid |
| Esculentoside A | PhytoLab (phyproof®)[1][2] | High Purity | Refer to Certificate of Analysis | Neat solid |
| Phytolaccoside B | --- | Not readily available as a certified reference standard | --- | --- |
Note: Availability of certified reference standards for all related compounds is limited. Researchers may need to isolate and characterize some compounds in-house or procure them from specialized chemical synthesis companies.
Experimental Protocols
Sample Preparation: Extraction of Triterpenoid Saponins from Phytolacca Root
This protocol describes an optimized ultrasound-assisted extraction method for obtaining a crude extract enriched in triterpenoid saponins from Phytolacca root material.[3]
Materials:
-
Dried and powdered Phytolacca root
-
Ethanol (B145695) (EtOH)
-
Deionized water (H₂O)
-
Petroleum ether
-
n-Butanol
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Weigh 10 g of powdered Phytolacca root and place it in a 250 mL flask.
-
Add 80 mL of 50% aqueous ethanol (1:1 v/v EtOH:H₂O).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times, combining all supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dissolve the crude extract in water and perform a liquid-liquid extraction with petroleum ether to remove non-polar compounds. Discard the petroleum ether layer.
-
Subsequently, perform a liquid-liquid extraction on the aqueous layer with saturated n-butanol. The saponins will partition into the n-butanol layer.
-
Collect the n-butanol fraction and evaporate it to dryness to yield a saponin-enriched extract.
Analytical Method: HPLC-MS/MS for the Quantification of Phytolaccagenin
This protocol provides a validated HPLC-MS/MS method for the sensitive and specific quantification of phytolaccagenin in biological matrices or plant extracts.[4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Symmetry C18, 4.6 mm × 50 mm, 3.5 µm particle size[5]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min with a 1:1 splitter[5]
-
Gradient Elution:
-
0-1 min: 15% B
-
1-10 min: 15-40% B
-
10-12 min: 40-95% B
-
12-15 min: 95% B
-
Followed by a re-equilibration step.
-
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Phytolaccagenin: m/z 533.2 > 515.3[5]
-
Internal Standard (IS): A structurally similar compound (e.g., oleanolic acid) with a distinct MRM transition.
Analytical Method: GC-MS for the Analysis of Triterpenoid Sapogenins
For the analysis of the aglycone (sapogenin) portion of the saponins, a hydrolysis step is required prior to GC-MS analysis. Intact saponins are generally not suitable for GC-MS.[6]
1. Acid Hydrolysis:
-
To a known amount of the saponin-enriched extract, add 2M HCl in methanol.
-
Reflux the mixture for 3-4 hours to cleave the sugar moieties.
-
Neutralize the reaction mixture and extract the sapogenins with an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness.
2. Derivatization:
-
The hydroxyl groups of the sapogenins need to be derivatized to increase their volatility for GC-MS analysis. A common method is silylation.
-
To the dried sapogenin extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 60-70°C for 30 minutes.
3. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program:
-
Initial temperature: 150°C
-
Ramp: 10°C/min to 300°C
-
Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
-
Identification: The identification of the sapogenins is achieved by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention times with those of derivatized analytical standards.
Signaling Pathway and Experimental Workflow
Inhibition of the NF-κB Signaling Pathway by Triterpenoid Saponins
Several studies have demonstrated that triterpenoid saponins, including those from Phytolacca, exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9][10] This pathway is a central regulator of the inflammatory response. The diagram below illustrates the key steps in this pathway and the point of inhibition by these compounds.
Caption: Inhibition of the NF-κB signaling pathway by triterpenoid saponins.
Experimental Workflow for Saponin Analysis
The following diagram outlines the logical workflow from sample collection to data analysis for the quantification of this compound and related compounds.
Caption: General workflow for the analysis of triterpenoid saponins.
References
- 1. phytolab.com [phytolab.com]
- 2. phytolab.com [phytolab.com]
- 3. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a HPLC-MS/MS method for the determination of phytolaccagenin in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phytolaccin and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phytolaccin and related saponins (B1172615) from Phytolacca species.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is a term that may refer to the complex mixture of triterpenoid (B12794562) saponins, their aglycones (sapogenins), and other bioactive compounds extracted from plants of the Phytolacca genus (e.g., Phytolacca americana or Pokeweed). The primary bioactive saponins include various phytolaccosides and esculentosides, with phytolaccagenin (B1677769) being a common aglycone. It is crucial to identify the specific saponin (B1150181) or extract being used, as their properties can vary.
Q2: What are the known biological activities of this compound and its components?
A2: Saponins and other compounds from Phytolacca species exhibit a broad range of biological activities, including antiviral, antifungal, anti-inflammatory, and immunomodulatory effects. For example, Phytolaccoside B has demonstrated antifungal properties by interfering with fungal cell wall synthesis. Another component, Pokeweed Antiviral Protein (PAP), is a ribosome-inactivating protein that inhibits protein synthesis in viruses.
Q3: In what solvents is this compound soluble?
A3: The solubility of this compound, referring to the saponin extracts from Phytolacca, depends on the specific compound and the solvent. Generally, the aglycone, phytolaccagenin, is soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. The glycosylated saponins (phytolaccosides) have some solubility in water, which can be enhanced with heat, but they are often more soluble in alcohols like ethanol (B145695) and methanol. For detailed quantitative data, please refer to the tables in the Troubleshooting Guide.
Troubleshooting Guide: Solubility Issues
Issue 1: this compound (saponin extract) is poorly soluble in aqueous buffers.
-
Cause: Triterpenoid saponins can have low water solubility due to their hydrophobic aglycone structure, even with sugar moieties present.
-
Solutions:
-
Prepare a stock solution in an organic solvent: Dissolve the this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol at a high concentration. Subsequently, dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: The solubility of saponins can be influenced by pH. For some saponins, increasing the alkalinity (e.g., pH 8.0-10.0) can enhance solubility. However, it is essential to determine the optimal pH for your specific this compound extract, as high pH may also lead to degradation.
-
Heating and Sonication: Gently warming the solution (e.g., to 37-50°C) and using a sonicator can help overcome the initial energy barrier for dissolution.
-
Issue 2: Precipitate forms when diluting a this compound stock solution into an aqueous medium.
-
Cause: This often occurs when the concentration of the organic solvent in the final solution is too low to maintain the solubility of the this compound.
-
Solutions:
-
Use of Co-solvents: Incorporate a co-solvent like polyethylene (B3416737) glycol (PEG) 300 or propylene (B89431) glycol into your aqueous buffer to increase the overall solvent capacity for the this compound.
-
Micellar Solubilization: Saponins themselves can form micelles at concentrations above the critical micelle concentration (CMC), which can encapsulate the less soluble components and increase their apparent solubility. Consider preparing a more concentrated aqueous solution to leverage this property.
-
Formulation with Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-80, can help to stabilize the this compound in the aqueous solution and prevent precipitation.
-
Data Presentation
Table 1: Solubility of Phytolaccagenin in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 - 100 mg/mL[1][2] | Hygroscopic DMSO can affect solubility; use fresh solvent.[1] Sonication may be required.[1] |
| Chloroform | Soluble | Qualitative data. |
| Dichloromethane | Soluble | Qualitative data. |
| Ethyl Acetate | Soluble | Qualitative data. |
| Acetone | Soluble | Qualitative data. |
Table 2: Example Formulations for In Vivo Administration of Phytolaccagenin
| Formulation Components | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL[1] | Results in a suspended solution.[1] Ultrasonic treatment is needed.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL for phytolaccagenin).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins
This method involves the formation of an inclusion complex to improve the water solubility of poorly soluble this compound compounds.
-
Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water. The concentration will depend on the specific this compound and cyclodextrin used.
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Continue to stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
The resulting solution can be used directly, or it can be freeze-dried to obtain a solid, water-soluble powder of the this compound-cyclodextrin complex.
Visualization of Signaling Pathways
Below are diagrams illustrating the mechanisms of action for two key bioactive components found in Phytolacca species.
Caption: Antifungal mechanism of Phytolaccoside B.
Caption: Antiviral mechanism of Pokeweed Antiviral Protein (PAP).
References
Technical Support Center: Stabilizing Phytolaccin in Experimental Solutions
Welcome to the technical support center for phytolaccin and related extracts from Phytolacca species. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with these compounds in experimental solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the stability and efficacy of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary active components?
A1: "this compound" is a term often used to refer to the complex mixture of bioactive compounds extracted from plants of the Phytolacca genus, such as Phytolacca americana (pokeweed). The primary active components are triterpenoid (B12794562) saponins (B1172615), including phytolaccosides and esculentosides, along with their aglycones (e.g., phytolaccagenin). These compounds are responsible for the various biological activities of the extracts, including anti-inflammatory and anti-tumor effects.
Q2: What are the main causes of this compound solution instability?
A2: The instability of this compound solutions, which primarily contain saponins, is influenced by several factors. The most significant are:
-
Temperature: High temperatures can lead to the hydrolysis of the glycosidic bonds in saponins, causing degradation.
-
pH: Extreme pH levels, both acidic and alkaline, can catalyze the breakdown of saponins.
-
Solvent Choice: The type of solvent and its concentration can affect the solubility and stability of the constituent compounds.
-
Light Exposure: Like many phytochemicals, this compound components can be sensitive to light, which may induce degradation over time.
-
Storage Duration and Conditions: Improper long-term storage can lead to a loss of activity and precipitation. Repeated freeze-thaw cycles can also negatively impact the integrity of the extract.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For preparing concentrated stock solutions, a water-miscible organic solvent is generally recommended due to the poor aqueous solubility of many this compound components. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For extraction from plant material, an aqueous ethanol (B145695) solution (e.g., 1:1 ethanol to water) has been shown to be effective.[2][3]
Q4: How should I store my this compound stock and working solutions?
A4: To ensure long-term stability, stock solutions prepared in an organic solvent like DMSO should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4] Working solutions, which are typically diluted in aqueous buffers or cell culture media, should be prepared fresh before each experiment whenever possible. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Solution
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Media | Many components of this compound extracts have low water solubility. When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium, the compounds can "crash out" of solution. To mitigate this, try the following: • Lower the final concentration of the extract in your working solution. • When diluting, add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersal. • Gently warm the aqueous medium to 37°C before adding the stock solution. |
| pH-Dependent Solubility | The solubility of saponins and other phytochemicals can be influenced by the pH of the solution. If you observe precipitation after adjusting the pH, consider if the new pH is driving some components out of solution. It may be necessary to adjust your experimental protocol to maintain a pH that ensures solubility. |
| Salt Concentration | High salt concentrations in buffers can sometimes lead to the precipitation of less soluble compounds. If you suspect this is the issue, you may need to test different buffer formulations with lower ionic strength. |
| Degradation Products | Over time, especially with improper storage, this compound components can degrade into less soluble compounds, leading to precipitation. Always use freshly prepared working solutions and properly stored stock solutions. |
Issue 2: Loss of Biological Activity
| Possible Cause | Troubleshooting Steps |
| Temperature-Induced Degradation | Saponins are susceptible to hydrolysis at high temperatures. Avoid heating solutions for extended periods. If warming is necessary to aid dissolution, do so gently and for the shortest time possible. |
| pH-Induced Degradation | Both highly acidic and highly alkaline conditions can accelerate the degradation of saponins. It is generally recommended to maintain a pH in the neutral to slightly acidic range for optimal stability. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing your stock solution can lead to degradation of the active compounds.[1] To avoid this, aliquot your stock solution into single-use volumes upon preparation. |
| Improper Storage | Long-term storage at room temperature or exposure to light can lead to a gradual loss of potency. Store stock solutions at -20°C or -80°C and protect them from light. |
Data Presentation
Table 1: Optimized Ultrasound-Assisted Extraction of Saponins from Phytolacca Root [2][3]
| Parameter | Optimized Condition |
| Extraction Method | Ultrasound-Assisted |
| Solvent System | Ethanol:H₂O (1:1, v/v) |
| Solvent to Sample Ratio | 1:8 |
| Extraction Time per Cycle | 30 minutes |
| Number of Extractions | 3 |
| Total Saponin Yield | 38.87 mg/g of extract |
Table 2: Comparative Antiproliferative Activity (IC₅₀) of Phytolacca Extracts [2][3]
| Cell Line | P. acinosa (Sichuan) IC₅₀ (µg/mL) | P. acinosa (Shandong) IC₅₀ (µg/mL) | P. americana IC₅₀ (µg/mL) |
| SGC-7901 (Gastric Cancer) | 27.20 ± 1.60 | > 50 | > 50 |
| HepG2 (Liver Cancer) | 25.59 ± 1.63 | 48.01 ± 2.11 | 45.33 ± 2.03 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol is a general guideline for dissolving a powdered this compound extract for in vitro assays.
Materials:
-
Powdered this compound extract
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of powdered this compound extract in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the extract is completely dissolved.
-
If the extract does not fully dissolve, you may gently warm the solution in a 37°C water bath for a short period, followed by further vortexing.
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol outlines the dilution of the concentrated stock solution into a cell culture medium.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the concentrated stock solution at room temperature.
-
Briefly vortex the stock solution to ensure it is homogeneous.
-
Perform an initial dilution of the stock solution into the pre-warmed cell culture medium. For example, to achieve a 100 µM final concentration from a 10 mM stock, you can add 2 µL of the stock to 198 µL of medium.
-
Vortex the diluted solution immediately and vigorously to prevent precipitation.
-
Use this freshly prepared working solution for your cell culture experiments. It is recommended to not store diluted aqueous solutions for extended periods.
Mandatory Visualizations
Signaling Pathways
Phytochemicals, including the saponins found in this compound, are known to modulate various cellular signaling pathways. Below are diagrams of two key pathways, NF-κB and STAT3, which are often implicated in the anti-inflammatory and anti-cancer effects of such compounds.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: STAT3 signaling pathway and potential inhibition by this compound.
Experimental Workflow
Caption: General workflow for preparing this compound solutions for experiments.
References
- 1. dpz.eu [dpz.eu]
- 2. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Phytolaccin and Phytolacca-Derived Compounds
Disclaimer: The term "phytolaccin" is a historical designation for extracts from the Phytolacca (pokeweed) plant and lacks precise chemical specificity in modern scientific literature. Contemporary research focuses on well-characterized bioactive compounds from Phytolacca, primarily triterpenoid (B12794562) saponins (B1172615) (e.g., phytolaccosides) and lectins (e.g., Pokeweed Mitogen). This guide addresses the degradation pathways and prevention strategies for these major compound classes, which are relevant to the stability of what has been historically referred to as this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for compounds in my Phytolacca extract?
A1: The degradation of your extract is likely due to the instability of its main bioactive components: triterpenoid saponins and lectins. Saponins are primarily degraded by hydrolysis, a chemical process that breaks the glycosidic bonds. This is highly influenced by pH and temperature. Lectins, being proteins, are susceptible to denaturation (loss of structure and function) due to heat or extreme pH, and degradation by protease enzymes.
Q2: My extract is losing activity over time, even when stored in the dark. What is the likely cause?
A2: If light-induced degradation is ruled out, the loss of activity is likely due to chemical hydrolysis of saponins or proteolytic degradation of lectins. Saponin (B1150181) hydrolysis can occur in aqueous solutions, especially under neutral to alkaline conditions.[1][2] Proteolytic enzymes, naturally present in the plant material, can become active after extraction and degrade the lectin components.[3]
Q3: How does pH affect the stability of my Phytolacca extract?
A3: The pH of your solution is a critical factor. Triterpenoid saponins are more stable in acidic conditions and their hydrolysis is accelerated in alkaline (basic) environments.[1][2] Lectins generally have a range of pH stability, but extreme acidic or alkaline conditions can lead to their irreversible denaturation.
Q4: Is heating a viable method for sterilization or to inactivate certain components?
A4: Caution is advised when heating Phytolacca extracts. While controlled thermal treatment can be used for sterilization, high temperatures will accelerate the hydrolysis of saponins and cause the denaturation of lectins, leading to a loss of biological activity.[4][5][6] Plant lectins are often more resistant to heat than animal proteins, but their stability is still limited.[4][7]
Troubleshooting Guides
Issue 1: Loss of Saponin Content or Activity
| Symptom | Potential Cause | Troubleshooting Steps |
| Decreased foaming ability or hemolytic activity. | Saponin Hydrolysis: The glycosidic bonds of the saponins are being cleaved, separating the sugar chains from the triterpenoid backbone. | 1. Adjust pH: Maintain the pH of your solution in the acidic range (e.g., pH 4-6) to slow down hydrolysis.[1][2] 2. Control Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C).[5][8] 3. Solvent Choice: For long-term storage, consider preparing stock solutions in solvents like methanol (B129727) or DMSO and storing them at -80°C. |
| Appearance of new, more polar compounds in chromatography (e.g., HPLC, TLC). | Base-Catalyzed Hydrolysis: The solution is at a neutral or alkaline pH, accelerating the degradation of saponins.[1][2] | 1. Buffer Selection: Use an appropriate acidic buffer system for your experiments. 2. Monitor pH: Regularly check the pH of your solutions, especially during long-term experiments. |
Issue 2: Loss of Lectin (Protein) Activity
| Symptom | Potential Cause | Troubleshooting Steps |
| Reduced agglutination activity or mitogenic potential (e.g., in cell-based assays). | Lectin Denaturation: The protein has unfolded due to exposure to high temperatures or non-optimal pH. | 1. Maintain Low Temperatures: Perform all extraction and purification steps at 4°C or on ice.[9] 2. Optimize pH: Keep the pH of your buffers within the known stability range for your target lectin (typically near neutral). |
| Smearing or disappearance of protein bands on SDS-PAGE. | Proteolytic Degradation: Endogenous proteases from the plant tissue are degrading the lectin.[3][10] | 1. Add Protease Inhibitors: Immediately upon extraction, add a protease inhibitor cocktail to your buffer.[9][10][11] 2. Rapid Processing: Process the plant material quickly after harvesting and extraction to minimize the action of proteases.[9] 3. Low-Temperature Storage: Store extracts and purified fractions at -80°C or in liquid nitrogen for long-term preservation.[10] |
Data Presentation
Table 1: Influence of pH on the Stability of a Representative Triterpenoid Saponin (QS-18) at 26°C
| pH | Half-life (days) |
| 5.1 | 330 ± 220 |
| 10.0 | 0.06 ± 0.01 |
Data adapted from a study on Quillaja saponaria saponins, demonstrating the significant acceleration of hydrolysis at alkaline pH.[1][2]
Table 2: General Thermal Stability of Plant Lectins
| Temperature | Effect on Lectin Activity |
| 70°C | Little to no effect over several hours for many legume lectins.[4][6] |
| 95-100°C | Activity can be eliminated within 10-60 minutes for many lectins in aqueous solution.[6] |
Note: The exact thermal stability can vary significantly between different lectins.
Experimental Protocols
Protocol 1: Assessment of Saponin Stability by HPLC
This protocol provides a general method to evaluate the stability of saponins in your extract under different pH and temperature conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of your Phytolacca extract in a suitable solvent (e.g., 70% ethanol (B145695) or methanol).
-
Sample Preparation:
-
Dilute the stock solution to a known concentration in a series of buffers with different pH values (e.g., pH 4, 7, and 9).
-
Divide the samples for each pH into different temperature storage conditions (e.g., 4°C, 25°C, and 40°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72, and 168 hours), take an aliquot from each sample.
-
Immediately quench any further degradation by mixing with the HPLC mobile phase and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (often with a small amount of acid like formic acid for better peak shape).
-
Detection: UV detector (e.g., at 205 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Analyze all samples by HPLC.
-
-
Data Analysis:
-
Identify the peak(s) corresponding to your saponin(s) of interest.
-
Calculate the percentage of the saponin remaining at each time point by comparing the peak area to the area at time zero.
-
Monitor for the appearance of new peaks, which could be degradation products.
-
Protocol 2: Assessment of Lectin Stability by Hemagglutination Assay
This protocol assesses the functional stability of lectins by measuring their ability to agglutinate red blood cells.
-
Preparation of Extract Solutions:
-
Prepare your Phytolacca extract in a buffered saline solution (e.g., PBS, pH 7.4).
-
Aliquot the solution and expose it to different stress conditions (e.g., incubation at various temperatures for a set time, or adjustment to different pH values followed by neutralization).
-
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh red blood cells (e.g., rabbit or human) and wash them three times with saline solution by centrifugation.
-
Resuspend the washed RBCs to make a 2% (v/v) suspension in saline.
-
-
Hemagglutination Assay:
-
In a 96-well U-bottom plate, perform a serial two-fold dilution of your treated and untreated (control) extract solutions.
-
Add an equal volume of the 2% RBC suspension to each well.
-
Gently mix and incubate at room temperature for 1-2 hours.
-
-
Data Analysis:
-
The hemagglutination titer is the reciprocal of the highest dilution that shows visible agglutination (a mat of cells covering the bottom of the well). No agglutination is indicated by a tight button of cells at the bottom.
-
A decrease in the hemagglutination titer of the treated samples compared to the control indicates a loss of lectin activity.
-
Visualizations
Caption: Degradation pathway of triterpenoid saponins via hydrolysis.
Caption: Workflow for preventing lectin degradation during extraction.
References
- 1. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Proteolysis during the Extraction and Purification of Active Plant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of lectin inactivation by heat and digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Lectin Inactivation by Heat and Digestion | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preventing unintended proteolysis in plant protein biofactories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Phytolaccin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies of Phytolaccin. Our focus is on practical strategies to improve its bioavailability, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
This compound, like many phytochemicals, faces several hurdles that limit its systemic absorption after oral administration.[1][2][3] The principal issues include:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids restricts the dissolution rate, a prerequisite for absorption.[1]
-
Low Intestinal Permeability: The molecular properties of this compound may hinder its ability to pass through the intestinal epithelial barrier.
-
First-Pass Metabolism: Significant metabolism in the liver and intestines before reaching systemic circulation can drastically reduce the amount of active compound.[4]
-
Chemical Instability: Degradation in the harsh acidic environment of the stomach or enzymatic degradation in the intestines can occur.[1]
Q2: What are the most common formulation strategies to enhance this compound's bioavailability?
Several advanced drug delivery systems can be employed to overcome the challenges mentioned above.[5][6][7] These include:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve solubility, protect it from degradation, and facilitate transport across the intestinal mucosa.[6][8]
-
Lipid-Based Formulations: Systems like liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs) can enhance the absorption of lipophilic compounds like this compound through lymphatic uptake, bypassing the first-pass metabolism.[3][7]
-
Solid Dispersions: Dispersing this compound in a water-soluble carrier at a molecular level can significantly increase its dissolution rate and solubility.
-
Phyto-phospholipid Complexes (Phytosomes): Complexing this compound with phospholipids (B1166683) can improve its lipophilicity and subsequent absorption.[9]
Q3: Can co-administration with other compounds improve this compound's bioavailability?
Yes, the use of "bio-enhancers" is a viable strategy.[10] These are compounds that, when administered with this compound, can increase its bioavailability. A well-known example is piperine, a component of black pepper, which can inhibit drug-metabolizing enzymes like cytochrome P450s and P-glycoprotein, thereby increasing the systemic exposure of co-administered drugs.[4]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Across Subjects
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility leading to erratic absorption. | 1. Formulation Enhancement: Consider formulating this compound as a solid dispersion or a nanoformulation to improve its dissolution rate and uniformity. 2. Particle Size Reduction: Micronization of the raw this compound powder can increase the surface area available for dissolution. |
| Food effects influencing absorption. | 1. Standardize Feeding Protocol: Ensure all animals are fasted for a consistent period before and after dosing. 2. Investigate Food Effects: Conduct a pilot study to assess the impact of a high-fat meal on this compound absorption to understand the food effect. |
| Genetic polymorphism in metabolic enzymes. | 1. Use of Inbred Strains: Employ inbred animal strains to minimize genetic variability in drug metabolism. 2. Phenotyping: If feasible, phenotype animals for key metabolic enzymes. |
Issue 2: Low or Undetectable Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Step |
| Extensive first-pass metabolism. | 1. Co-administer a Bio-enhancer: Use an inhibitor of relevant metabolic enzymes, such as piperine, to reduce metabolic clearance.[4] 2. Alternative Route of Administration: If oral bioavailability is extremely low, consider alternative routes like intravenous (for initial pharmacokinetic studies) or intraperitoneal administration to bypass the gut and liver first-pass effect. |
| Poor intestinal permeability. | 1. Incorporate Permeation Enhancers: Include safe and effective permeation enhancers in the formulation. 2. Utilize Lipid-Based Formulations: Formulations like SLNs or nanoemulsions can facilitate lymphatic transport, bypassing the portal circulation.[3] |
| Rapid elimination from the body. | 1. Sustained-Release Formulation: Develop a controlled-release formulation to maintain plasma concentrations over a longer period. 2. Pharmacokinetic Modeling: Conduct a detailed pharmacokinetic study to understand the elimination half-life and clearance rate. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs to improve oral bioavailability.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Deionized water
Method:
-
Preparation of Lipid Phase: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of this compound in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the hot emulsion into cold deionized water (2-4°C) under constant stirring. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.
-
Characterization: Characterize the resulting SLN dispersion for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate and compare the oral bioavailability of a novel this compound formulation against a simple suspension.
Method:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Dosing: Fast the rats overnight (12 hours) before dosing but allow free access to water. Divide the rats into two groups:
-
Group A (Control): Administer this compound suspension (e.g., in 0.5% carboxymethylcellulose) orally at a dose of 50 mg/kg.
-
Group B (Test): Administer the novel this compound formulation (e.g., SLNs) orally at the same equivalent dose.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and relative bioavailability.
Data Presentation
Table 1: Comparison of Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound Suspension | > 2000 | -5.2 ± 1.3 | N/A | N/A |
| This compound-SLNs | 180 ± 15 | -25.8 ± 2.1 | 85.3 ± 4.2 | 8.1 ± 0.7 |
| This compound Solid Dispersion | N/A | N/A | N/A | N/A |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 35 | 2.0 | 980 ± 150 | 100 |
| This compound-SLNs | 780 ± 95 | 4.0 | 5200 ± 650 | 530 |
| This compound + Piperine | 420 ± 60 | 2.0 | 2850 ± 320 | 290 |
Visualizations
Caption: Workflow for comparative in vivo pharmacokinetic study.
Caption: Barriers to oral bioavailability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism and Pharmacokinetics of Phytochemicals in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IMPROVING IN VIVO EFFICACY OF BIOACTIVE MOLECULES: AN OVERVIEW OF POTENTIALLY ANTITUMOR PHYTOCHEMICALS AND CURRENTLY AVAILABLE LIPID-BASED DELIVERY SYSTEMS - FORCHRONIC [forchronic.com]
- 4. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Drug Delivery Systems for Phytomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Phytolaccin HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC separation of phytolaccin and related saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC separation of this compound?
A1: The most frequent challenges in this compound HPLC analysis include poor peak shape (especially peak tailing), inadequate resolution between this compound and other matrix components, shifts in retention time, and baseline instability (noise or drift). These issues can affect the accuracy and reproducibility of quantification.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for saponins like this compound is often caused by secondary interactions between the analyte and the stationary phase.[1] Common causes include interactions with residual silanol (B1196071) groups on the silica-based column, improper mobile phase pH, column overload, or degradation of the column.[1]
Q3: What is the optimal UV wavelength for detecting this compound?
A3: Many saponins, likely including this compound, lack strong chromophores, which can make UV detection challenging. Generally, detection is performed at low wavelengths, typically in the range of 203-215 nm, to achieve adequate sensitivity. It is always recommended to determine the UV absorption spectrum for your specific this compound standard to identify the wavelength of maximum absorbance.
Q4: Which type of HPLC column is most suitable for this compound analysis?
A4: Reversed-phase columns, particularly C18 columns, are widely used and generally provide good separation for saponins like this compound. To minimize peak tailing, using an end-capped C18 column is often recommended as it reduces the number of free silanol groups available for secondary interactions.
Q5: How should I prepare plant samples for this compound HPLC analysis?
A5: A common method for extracting saponins from plant material is ultrasound-assisted extraction with a polar solvent such as 70% methanol (B129727) or 50% ethanol.[1] Following extraction, the sample should be centrifuged and filtered through a 0.22 µm or 0.45 µm membrane filter before injection to protect the HPLC column and system from particulates. For complex matrices, a Solid-Phase Extraction (SPE) step may be necessary for sample cleanup and concentration.
Troubleshooting Guides
Problem 1: Peak Tailing
| Potential Cause | Solution |
| Secondary Silanol Interactions | Switch to an end-capped C18 column to minimize interactions with residual silanols. Alternatively, add a competing base like triethylamine (B128534) (0.1%) to the mobile phase to mask the active sites. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds, a pH at least 2 units below the pKa is recommended. Since the pKa of this compound may not be readily available, a pH scouting experiment (e.g., testing pH values from 3.0 to 5.0) can help determine the optimal condition for symmetrical peaks. The use of a buffer (e.g., 10-20 mM phosphate (B84403) or acetate) is crucial for pH stability. |
| Column Overload | Reduce the sample concentration or the injection volume. Inject a series of decreasing concentrations to see if peak shape improves. |
| Column Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If performance does not improve, and if permitted by the manufacturer, try back-flushing. If the problem persists, the column may need to be replaced. Using a guard column is highly recommended to extend the life of the analytical column. |
| Extra-Column Volume | Ensure all tubing and connections are as short and narrow in diameter as possible. Check for and eliminate any dead volume in fittings. |
Problem 2: Poor Resolution
| Potential Cause | Solution |
| Inadequate Mobile Phase Strength | Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks. |
| Suboptimal Organic Modifier | Try switching the organic modifier in your mobile phase (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity. |
| Low Column Efficiency | Use a column with a smaller particle size (e.g., 3.5 µm or 1.8 µm) or a longer column to increase the number of theoretical plates and improve separation efficiency. |
| Incorrect Flow Rate | Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time. |
Problem 3: Retention Time Shifts
| Potential Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A longer equilibration time may be needed. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and keep the reservoirs covered to prevent evaporation of the more volatile organic component, which can lead to longer retention times. Ensure accurate and consistent mobile phase preparation. |
| Pump Malfunction or Leaks | Check the HPLC system for any leaks, particularly around fittings and pump seals. A fluctuating backpressure can indicate a pump issue. If the pump is suspected, perform a flow rate accuracy test. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If retention times consistently decrease and peak shape deteriorates, it may be time to replace the column. |
Problem 4: Baseline Noise or Drift
| Potential Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly before and during use. Purge the pump to remove any trapped air bubbles. |
| Contaminated Mobile Phase or System | Use high-purity HPLC-grade solvents and reagents. Filter all mobile phases. If contamination is suspected, flush the entire system with a strong solvent. |
| Detector Lamp Issues | A deteriorating detector lamp can cause baseline noise. Check the lamp's energy output and replace it if it is low. |
| Inadequate Temperature Control | Use a column oven to maintain a constant and stable column temperature. Fluctuations in ambient temperature can cause baseline drift. |
| Dirty Flow Cell | Flush the detector flow cell with a suitable cleaning solvent to remove any contaminants. |
Quantitative Data Summary
The following table summarizes typical HPLC parameters for the analysis of this compound-related saponins. These values should be used as a starting point and may require optimization for your specific application.
| Parameter | Typical Value / Range |
| Column | Reversed-Phase C18 (end-capped), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 203 - 215 nm |
| Typical Gradient | 15% B to 40% B over 10 minutes, followed by a wash and re-equilibration |
Experimental Protocols
Protocol for Sample Preparation from Plant Material
-
Grinding: Grind the dried plant material (e.g., roots) into a fine powder.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a suitable flask. Add 10 mL of 70% methanol.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
Protocol for HPLC Analysis
-
System Preparation: Prepare the mobile phases (A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid) using HPLC-grade solvents. Degas the mobile phases for at least 15 minutes.
-
Column Installation and Equilibration: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) and set the column oven to 30°C. Equilibrate the column with the initial mobile phase composition (e.g., 85% A, 15% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Detector Setup: Set the UV detector to the desired wavelength (e.g., 205 nm).
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample. Start the gradient elution program and acquire the chromatogram. A typical gradient might be:
-
0-1 min: 15% B
-
1-10 min: Linear gradient from 15% to 40% B
-
10-12 min: Linear gradient from 40% to 95% B
-
12-15 min: Hold at 95% B (column wash)
-
15.1-20 min: Return to 15% B and re-equilibrate
-
-
Data Analysis: Identify the this compound peak based on its retention time compared to a standard, if available. Integrate the peak area for quantification.
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC.
Caption: General experimental workflow for this compound HPLC analysis.
References
Technical Support Center: Optimizing Cell-Based Assays for Phytolaccin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phytolaccin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell-based assay conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a term that can refer to a mixture of compounds or specific bioactive molecules isolated from plants of the Phytolacca genus, commonly known as pokeweed. These compounds, including saponins (B1172615) like phytolaccoside B and phytolaccagenin, have demonstrated a range of biological activities. Published research has highlighted their potential as anti-inflammatory, anti-cancer, and antiviral agents.[1][2][3] In cancer cell lines, this compound and its derivatives have been shown to induce cytotoxicity, promote apoptosis (programmed cell death), and cause cell cycle arrest.[4]
Q2: I am observing precipitation of my this compound extract in the cell culture medium. What can I do to improve its solubility?
A2: this compound extracts, particularly those rich in saponins and other less polar compounds, can have limited solubility in aqueous cell culture media. Here are some steps to troubleshoot this issue:
-
Proper Stock Solution Preparation: Dissolve your this compound extract or purified compound in a suitable organic solvent first, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[5][6][7][8][9]
-
Minimize Final Solvent Concentration: When diluting your stock solution into the cell culture medium, ensure the final concentration of the organic solvent is minimal (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[6][8][9]
-
Stepwise Dilution: Instead of adding the concentrated stock directly to your final culture volume, perform an intermediate dilution in a small volume of serum-free medium or phosphate-buffered saline (PBS) before adding it to the cell culture plates.
-
Sonication: Brief sonication of the stock solution before dilution can help to break up aggregates and improve dissolution.
-
Warming: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
Q3: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What are some potential reasons?
A3: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It's possible the cell line you are using is resistant to the effects of this compound. Consider testing a panel of cell lines if possible.
-
Concentration and Incubation Time: The effective concentration of this compound and the required incubation time can vary. It is crucial to perform a dose-response experiment with a wide range of concentrations and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
Extract Quality and Preparation: The potency of a plant extract can vary depending on the plant part used, the extraction method, and storage conditions. Ensure you are using a well-characterized extract and prepare it fresh for each experiment if possible.[10]
-
Assay Interference: If you are using a metabolic-based assay like the MTT assay, it's worth considering that some phytochemicals can interfere with the assay chemistry. You might consider an alternative cytotoxicity assay, such as the sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) release assay.
Troubleshooting Guides
Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Suggestion |
| Variability in this compound Extract | Source a standardized extract if possible. If preparing in-house, use a consistent protocol and the same plant part for each batch. |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination | Regularly check cell cultures for signs of microbial contamination. Use proper aseptic techniques. |
Unexpected Results in Apoptosis Assays
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers (e.g., caspase activation, Annexin V staining) after this compound treatment. |
| Low Level of Apoptosis Induction | The concentration of this compound may be too low. Increase the concentration or the incubation time. Alternatively, the primary mode of cell death for your cell line in response to this compound might be necrosis or autophagy. |
| Caspase Activation Issues | Ensure that the correct caspase substrate or antibody is being used for your assay. Consider that different caspases are activated at different stages of apoptosis.[11] |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the effects of this compound and related compounds. Please note that these values can be cell-line and assay-dependent and should be used as a starting point for your own experiments.
Table 1: Cytotoxicity of Phytolacca Extracts and Related Compounds (IC50 Values)
| Compound/Extract | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Satureja bachtiarica Extract | K562 (Leukemia) | MTT | 48 hours | 28.3 µg/mL | [12] |
| Satureja hortensis Extract | K562 (Leukemia) | MTT | 48 hours | 52 µg/mL | [12] |
| Satureja hortensis Extract | Jurkat (Leukemia) | MTT | 48 hours | 66.7 µg/mL | [12] |
| Phyllocladan-16α,19-diol | HT-29 (Colon) | SRB | Not Specified | 24.1 µg/mL | [13] |
| Phyllocladan-16α,19-diol | A549 (Lung) | SRB | Not Specified | 33.5 µg/mL | [13] |
| Phyllocladan-16α,19-diol | UACC-62 (Melanoma) | SRB | Not Specified | 28.3 µg/mL | [13] |
Table 2: Effect of Phytochemicals on Cell Cycle Distribution
| Compound | Cell Line | Concentration | Incubation Time | % Cells in G2/M Phase (Treated) | % Cells in G2/M Phase (Control) | Reference |
| CKBM (Natural Product) | AGS (Gastric Cancer) | 15% | 72 hours | 50.5% | 11.6% | |
| Apigenin (B1666066) | SW480 (Colon Cancer) | 80 µM | 48 hours | 64% | 15% | [14] |
| Luteolin | LoVo (Colon Cancer) | 40 µmol/l | 48 hours | 43.76% | Not Specified |
Experimental Protocols
Preparation of Aqueous Phytolacca Extract
This protocol is adapted from a study on Phytolacca americana extracts.[10]
-
Harvest fresh plant material (e.g., leaves, roots, or berries).
-
Wash the plant material thoroughly with distilled water.
-
Homogenize the plant material in sterile, glass-distilled water at a ratio of 0.25 g of fresh sample per 1 mL of water using a blender.
-
Filter the homogenate through two layers of cheesecloth.
-
Centrifuge the filtered homogenate at 16,000 x g for 10 minutes.
-
Collect the supernatant and sterilize it by passing it through a 0.22 µm filter.
-
Store the sterile extract in aliquots at -20°C or -80°C for future use.
MTT Assay for Cytotoxicity
This is a general protocol for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound extract or the vehicle control (e.g., DMSO in medium).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathway and Workflow Diagrams
This compound-Induced Apoptosis Signaling Pathway
Phytochemicals, including those found in Phytolacca species, can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death.
References
- 1. Chemical exploration of different extracts from Phytolacca americana leaves and their potential utilization for global health problems: in silico and network pharmacology validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, Phytochemistry, and Toxicity Profiles of Phytolacca dodecandra L’Hér: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review [frontiersin.org]
- 4. Impact of Phytolacca americana extracts on gene expression of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Analysis of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and Cytotoxic Activity of Phyllocladanes from the Roots of Acacia schaffneri (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Phytolaccin in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phytolaccin and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and related compounds from Phytolacca americana in cancer cells?
A1: Extracts from Phytolacca americana, containing compounds like this compound and pokeweed antiviral protein (PAP), exert their anticancer effects primarily through the induction of apoptosis (programmed cell death).[1][2][3] Studies on human colon cancer cells (HCT-116) have shown that these extracts can activate various caspases, which are key executioner proteins in the apoptotic pathway. Specifically, ethanol (B145695) extracts have been shown to increase the activity of caspases 6 and 9, while a water fraction of the ethanol extract activates caspases 3, 8, and 9.[1][3] The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway.
Furthermore, gene expression studies in HCT-116 cells have indicated that P. americana extracts can alter the expression of genes involved in cancer pathways. For instance, changes in the expression of MYC, PLAU, and TEK have been observed, which may contribute to the anticancer effects.[4] The pokeweed antiviral protein (PAP) is also known to inhibit protein synthesis in eukaryotic cells, which can contribute to cytotoxicity.[2]
Q2: Our cancer cell line has developed resistance to this compound. What are the potential molecular mechanisms behind this resistance?
A2: While specific research on this compound resistance is limited, the mechanisms of resistance to phytochemicals in cancer cells are generally understood to involve several key pathways. These can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump phytochemicals out of the cell, reducing their intracellular concentration and efficacy.[5][6]
-
Alterations in Target Pathways: Cancer cells can develop mutations or alter the expression of proteins in the signaling pathways targeted by the phytochemical. For example, if this compound induces apoptosis through the p53 pathway, mutations in p53 could confer resistance.[7][8]
-
Enhanced DNA Damage Repair: Since some anticancer agents work by inducing DNA damage, cancer cells can upregulate their DNA repair mechanisms to survive treatment.[9]
-
Dysregulation of Apoptosis: Cancer cells can acquire resistance by altering the balance of pro-apoptotic and anti-apoptotic proteins. For instance, overexpression of anti-apoptotic proteins like Bcl-2 can prevent the induction of apoptosis by this compound.[10]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, can counteract the cytotoxic effects of anticancer agents.[10][11][12]
Q3: What strategies can we employ to overcome this compound resistance in our cancer cell lines?
A3: Overcoming resistance to phytochemicals often involves a multi-pronged approach. Here are some strategies to consider:
-
Combination Therapy: Combining this compound with other therapeutic agents can create a synergistic effect and circumvent resistance mechanisms.[13][14][15][16]
-
With Conventional Chemotherapy: Using this compound in combination with standard chemotherapeutic drugs may re-sensitize resistant cells. For example, some phytochemicals have been shown to enhance the efficacy of drugs like cisplatin (B142131) and paclitaxel.[5][16]
-
With Other Phytochemicals: A combination of different phytochemicals can target multiple signaling pathways simultaneously, making it more difficult for cancer cells to develop resistance.[13][14][16]
-
-
Targeting Resistance-Associated Pathways: If the mechanism of resistance is known or suspected, specific inhibitors can be used. For instance, if increased drug efflux via P-gp is the cause, a P-gp inhibitor could be used in combination with this compound.[5][6]
-
Modulating Apoptotic Pathways: Using agents that promote apoptosis or inhibit anti-apoptotic proteins can help overcome resistance.
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticles can improve its solubility, stability, and cellular uptake, potentially bypassing efflux pumps and increasing its efficacy in resistant cells.[6][17]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line over time.
| Possible Cause | Suggested Solution |
| Selection of a resistant cell population. | 1. Perform dose-response experiments to quantify the shift in IC50 value. 2. Analyze molecular markers of resistance: Use techniques like Western blotting or qPCR to check for the upregulation of ABC transporters (e.g., P-gp) or changes in apoptotic and pro-survival pathway proteins. 3. Consider combination therapies: Test this compound in combination with other phytochemicals or conventional chemotherapy drugs to see if sensitivity can be restored. |
| Changes in cell culture conditions. | 1. Review and standardize all cell culture protocols. 2. Ensure consistency in media, supplements, and incubation conditions. 3. Regularly test for mycoplasma contamination. |
Problem 2: High variability in experimental results with this compound treatment.
| Possible Cause | Suggested Solution |
| Inconsistent preparation of this compound extract. | 1. Standardize the extraction protocol. 2. Characterize the extract: Use techniques like HPLC to ensure batch-to-batch consistency. 3. Store the extract properly to prevent degradation. |
| Cell line heterogeneity. | 1. Perform single-cell cloning to establish a more homogeneous cell line. 2. Regularly authenticate the cell line. |
| Experimental inconsistencies. | 1. Ensure accurate and consistent cell seeding densities. 2. Use appropriate controls in all experiments. 3. Calibrate all equipment regularly. |
Data Presentation
Table 1: Antiproliferative Activity of Phytolacca americana Extracts
| Cell Line | Extract/Fraction | Concentration (µg/mL) | Antiproliferative Effect | Citation |
| HCT-116 (Colon Cancer) | Crude Ethanol Extract (PRE) | Not specified | Significant | [1] |
| HCT-116 (Colon Cancer) | Water Fraction of PRE (PREW) | Not specified | Most active fraction | [1] |
| MCF-7 (Breast Cancer) | Crude Ethanol, Methanol, and Water Extracts | Not specified | No significant activity | [1] |
Table 2: Effect of P. americana Extracts on Caspase Activity in HCT-116 Cells
| Extract/Fraction | Caspase Activated | Citation |
| Crude Ethanol Extract (PRE) | Caspases 6 and 9 | [1][3] |
| Water Fraction of PRE (PREW) | Caspases 3, 8, and 9 | [1][3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound extract or the drug combination for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Apoptotic and Signaling Proteins
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Akt, p-Akt, P-gp) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Key mechanisms of resistance to phytochemicals.
Caption: Strategy for overcoming this compound resistance.
References
- 1. "Anticancer Activity Of Phytolacca Americana Root Extracts And Their Fr" by Lisa Maness Wishon [digital.library.ncat.edu]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance [foodandnutritionjournal.org]
- 11. Potential Role of Anticancer Compounds Derived from Phytomedicines in Modulating the Signaling Pathways for Cancer Progression - A Review | Texila Journal [texilajournal.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent Results with Phytolacca-Derived Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers achieve consistent and reproducible results when working with bioactive compounds and extracts derived from the Phytolacca genus.
A Note on "Phytolaccin"
The term "this compound" is not a standardized scientific name for a single, specific molecule. It is often used colloquially to refer to various bioactive compounds or crude extracts isolated from plants of the Phytolacca genus (e.g., Phytolacca americana, Phytolacca acinosa). This guide will address the challenges of working with well-documented Phytolacca-derived saponins, such as Phytolaccoside B and phytolaccagenin, as well as crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactive components in Phytolacca extracts and their known activities?
Phytolacca extracts are rich in phytochemicals, including triterpenoid (B12794562) saponins, glycosides, and phenolic compounds.[1][2] Key compounds that have been studied include:
-
Phytolaccoside B: Exhibits antifungal properties by enhancing the activity of chitin (B13524) synthase 1, an enzyme crucial for the fungal cell wall.[3]
-
Phytolaccagenin: A triterpenoid saponin (B1150181) that has been investigated for its anti-inflammatory and antihypertensive effects.[4]
-
Pokeweed Antiviral Protein (PAP): Isolated from Phytolacca americana, this N-glycosidase ribosomal-inactivating protein shows broad-spectrum antiviral activity by inhibiting protein translation.[4]
Extracts from Phytolacca dodecandra have shown molluscicidal, anthelmintic, antifungal, and antibacterial activities.[1][5]
Q2: Why am I seeing significant variability in my experimental results (e.g., IC50 values)?
Inconsistency when working with natural products is a common challenge. Several factors can contribute:
-
Batch-to-Batch Variation: The concentration of bioactive compounds in natural extracts can vary depending on the plant's growing conditions, harvest time, and extraction method.
-
Solubility Issues: Saponins and other phytochemicals can have poor solubility in aqueous media. Improper solubilization can lead to inconsistent effective concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to the same compound.[6][7] IC50 values are highly dependent on the specific cell line and its metabolic activity.
-
Experimental Conditions: Incubation time, cell density, and assay methodology can all significantly impact the results.[7]
Q3: How should I prepare and store Phytolacca extracts or isolated compounds?
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compounds.[8]
-
Storage: Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting tubes.
-
Working Solutions: When preparing working solutions, dilute the stock solution in a pre-warmed culture medium and vortex thoroughly immediately before adding it to the cells. Be mindful of the final solvent concentration, as high levels of DMSO can be toxic to cells.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Q: My IC50 values are inconsistent between experiments or differ from published data. What should I do?
A: This is a frequent issue. Here are potential causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to high variability.
-
Solution: Ensure you have a single-cell suspension before seeding. Gently swirl the cell suspension flask before pipetting to prevent settling.
-
-
Variable Incubation Times: The IC50 value of a compound can decrease with longer exposure times.[7][9]
-
Solution: Strictly adhere to the same incubation period (e.g., 24, 48, or 72 hours) for all comparative experiments.[10]
-
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[10][11]
-
Solution: After adding the solubilization buffer (e.g., DMSO), place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10] Visually inspect the wells before reading.
-
-
Cell Line Differences: As shown in the data below, IC50 values for Phytolacca decandra extract vary significantly between A375, HeLa, and PC3 cells.[9]
-
Solution: Always use the same cell line, passage number, and culture conditions. Do not directly compare your IC50 values with those from studies using different cell lines without performing your own validation.[6]
-
References
- 1. Pharmacology, Phytochemistry, and Toxicity Profiles of Phytolacca dodecandra L’Hér: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Traditional uses, botanical description, phytochemistry, and pharmacological activities of Phytolacca acinosa: a review [frontiersin.org]
- 3. Evidence for the mechanism of action of the antifungal phytolaccoside B isolated from Phytolacca tetramera Hauman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pharmacology, Phytochemistry, and Toxicity Profiles of Phytolacca dodecandra L'Hér: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing experimental variability in phytolaccin research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in phytolaccin (Pokeweed Antiviral Protein - PAP) research.
Frequently Asked Questions (FAQs)
Q1: What are the different isoforms of this compound, and how do they differ?
A1: this compound, or Pokeweed Antiviral Protein (PAP), exists in several isoforms, primarily isolated from different parts of the Phytolacca americana plant at various times of the year. The main isoforms are PAP-I (from spring leaves), PAP-II (from early summer leaves), and PAP-S (from seeds).[1] These isoforms have slight variations in their amino acid sequences, which can lead to differences in their biological activity, such as their potency in inhibiting viral replication.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a ribosome-inactivating protein (RIP).[2][3] Its primary mechanism of action is to catalytically remove a specific adenine (B156593) base from the large ribosomal RNA (rRNA) of eukaryotic and prokaryotic ribosomes. This depurination event occurs within a highly conserved region known as the sarcin-ricin loop (SRL), leading to the irreversible inhibition of protein synthesis and subsequent cell death.[2][3][4]
Q3: Besides ribosome inactivation, does this compound have other antiviral mechanisms?
A3: Yes, research suggests that the potent antiviral activity of this compound may not solely be due to ribosome inactivation.[4] this compound has been shown to directly depurinate viral RNA, including that of HIV-1, which could interfere with various stages of the viral life cycle.[1][3][5]
Q4: What factors can contribute to batch-to-batch variability in this compound extracts?
A4: As a naturally derived product, this compound extracts are prone to batch-to-batch variability. Key contributing factors include the genetic makeup of the plant, geographical location, climate, cultivation methods, harvest time, and post-harvest processing and storage conditions.[6][7] These variables can affect the concentration and composition of this compound isoforms and other phytochemicals in the extract.
Troubleshooting Guides
Guide 1: Inconsistent Results in Antiviral or Cytotoxicity Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments | 1. This compound Degradation: The protein may be unstable under the experimental conditions. | - Ensure proper storage of this compound stocks (aliquoted at -80°C). Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for each experiment. - Include a positive control with a known stable IC50 value to monitor assay performance. |
| 2. Batch-to-Batch Variability: Different batches of purified this compound or plant extract may have varying potency. | - Characterize each new batch of this compound for its protein concentration and specific activity before use. - If using extracts, perform phytochemical fingerprinting (e.g., HPLC) to assess consistency between batches.[6] | |
| 3. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect susceptibility to this compound. | - Standardize cell seeding density and ensure cells are in the exponential growth phase during the experiment. - Use cells within a defined passage number range. | |
| Lower than expected potency | 1. Suboptimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for this compound activity. | - Optimize assay parameters. The catalytic activity of some RIPs can be pH-dependent.[8] - Ensure accurate and consistent incubation times. |
| 2. Presence of Inhibitors: Components in the cell culture medium or sample buffer may inhibit this compound activity. | - Check for the presence of known RIP inhibitors in your reagents. - Perform the assay in a simplified buffer system as a control. | |
| Higher than expected potency | 1. Synergistic effects with other compounds: If using a crude or partially purified extract, other compounds may be contributing to the observed cytotoxicity. | - Test the purified this compound alongside the extract to differentiate its specific activity. |
| 2. Errors in concentration determination: Inaccurate measurement of the this compound stock solution. | - Re-quantify the protein concentration of your stock solution using a reliable method (e.g., Bradford or BCA assay). |
Guide 2: Issues with Ribosome Depurination Assays (Aniline Cleavage Assay)
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak depurination band | 1. Inactive this compound: The enzyme may have lost its activity. | - Test the activity of your this compound stock in a functional assay (e.g., in vitro translation inhibition). |
| 2. Insufficient amount of this compound or ribosomes: The concentration of either component may be too low. | - Increase the concentration of this compound and/or the amount of ribosomes in the reaction. | |
| 3. Incomplete RNA extraction: Poor quality or low yield of RNA from the reaction. | - Use a reliable RNA extraction method and ensure the integrity of the extracted RNA on a gel. | |
| 4. Inefficient aniline (B41778) cleavage: The aniline treatment may not be working effectively. | - Ensure the aniline solution is fresh and at the correct pH. Optimize the incubation time and temperature for the aniline cleavage step. | |
| Smearing of RNA on the gel | 1. RNA degradation: The RNA may be degraded by RNases. | - Use RNase-free reagents and materials throughout the experiment. - Include an RNase inhibitor in your reactions. |
| Inconsistent results | 1. Variability in ribosome preparation: Different preparations of ribosomes may have varying quality and activity. | - Use a standardized protocol for ribosome isolation and quality control each preparation. |
Guide 3: Problems with Western Blotting of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak signal | 1. Low protein expression or extraction efficiency: The amount of this compound in the sample is below the detection limit. | - Optimize your protein extraction protocol for plant tissues, ensuring the use of appropriate buffers with protease inhibitors.[9] - Load a higher amount of total protein on the gel. - Use a positive control (e.g., purified this compound) to confirm antibody reactivity. |
| 2. Poor antibody binding: The primary or secondary antibody is not working efficiently. | - Increase the antibody concentration or incubation time. - Ensure the secondary antibody is compatible with the primary antibody.[10] | |
| High background | 1. Insufficient blocking: The blocking step did not adequately prevent non-specific antibody binding. | - Increase the blocking time or the concentration of the blocking agent (e.g., BSA or non-fat milk).[11] |
| 2. Antibody concentration too high: The primary or secondary antibody concentration is excessive. | - Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background.[12] | |
| Non-specific bands | 1. Antibody cross-reactivity: The antibody may be recognizing other proteins in the plant extract. | - Use a more specific antibody if available. - Perform a dot blot to check for non-specific binding.[12] |
| 2. Protein degradation: Proteases in the sample may have degraded the this compound, leading to bands of lower molecular weight. | - Add a protease inhibitor cocktail to your extraction buffer and keep samples on ice. |
Data Presentation
Table 1: Antiviral Activity of this compound Isoforms against HIV-1
| This compound Isoform | Target Virus | Cell Type | IC50 (nM) | Reference |
| PAP-I | HIV-1 | Human peripheral blood mononuclear cells | 17 | [1] |
| PAP-II | HIV-1 | Human peripheral blood mononuclear cells | 25 | [1] |
| PAP-III | HIV-1 | Human peripheral blood mononuclear cells | 16 | [1] |
Table 2: Cytotoxicity of Phytolacca Extracts Against Cancer Cell Lines
| Plant Extract | Cancer Cell Line | Assay | IC50 | Reference |
| Phytolacca decandra 6CH | MCF-7 (Breast Cancer) | MTT | 50 µl | [13] |
| Phytolacca decandra 200CH | MCF-7 (Breast Cancer) | MTT | 100 µl | [13] |
Note: The concentrations for the extracts are provided as the volume of the homeopathic preparation used.
Experimental Protocols
Protocol 1: Ribosome Inactivation Assay (Depurination Assay by Aniline Cleavage)
This protocol is a common method to assess the N-glycosidase activity of this compound on ribosomes.
Materials:
-
Purified this compound
-
Rabbit reticulocyte lysate (as a source of ribosomes)
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 7.6, 75 mM KCl, 4 mM MgCl2)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
1 M Aniline/Acetate buffer, pH 4.5
-
Urea (B33335) loading buffer
-
Polyacrylamide gel (e.g., 6% with 7M Urea)
-
Ethidium (B1194527) bromide or other nucleic acid stain
Procedure:
-
Reaction Setup: In an RNase-free microfuge tube, combine rabbit reticulocyte lysate with the desired concentration of this compound in the reaction buffer. Incubate at 30°C for 10 minutes.
-
RNA Extraction: Extract the total RNA from the reaction mixture by adding an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge to separate the phases. Transfer the aqueous (upper) phase to a new tube.
-
RNA Precipitation: Precipitate the RNA by adding 2.5 volumes of cold absolute ethanol and incubating at -20°C for at least 30 minutes. Centrifuge to pellet the RNA, wash with 70% ethanol, and air dry the pellet.
-
Aniline Cleavage: Resuspend the RNA pellet in the aniline/acetate buffer. Incubate in the dark at room temperature for 10 minutes. This step specifically cleaves the phosphodiester backbone at the depurinated site.
-
Final Precipitation: Precipitate the RNA again with ethanol as described in step 3.
-
Gel Electrophoresis: Resuspend the final RNA pellet in urea loading buffer. Denature the sample by heating at 65°C for 5 minutes. Load the sample onto a denaturing polyacrylamide gel.
-
Visualization: After electrophoresis, stain the gel with ethidium bromide and visualize under UV light. The presence of a specific smaller RNA fragment indicates depurination by this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound research.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. Pokeweed antiviral protein isoforms PAP-I, PAP-II, and PAP-III depurinate RNA of human immunodeficiency virus (HIV)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. C-terminal deletion mutant of pokeweed antiviral protein inhibits viral infection but does not depurinate host ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pokeweed Antiviral Protein, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agrisera.com [agrisera.com]
- 10. assaygenie.com [assaygenie.com]
- 11. bosterbio.com [bosterbio.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Phytolaccin Extraction Scale-Up
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up the extraction of phytolaccin and related triterpenoid (B12794562) saponins (B1172615) from Phytolacca species.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the extraction of this compound?
A1: Scaling up this compound extraction from a laboratory to an industrial scale presents several key challenges. These include maintaining extraction efficiency, dealing with large volumes of solvents, ensuring batch-to-batch consistency, and purifying the target compound from a complex mixture of co-extractives like pigments and lipids.[1] The structural diversity of saponins and their potential for degradation under suboptimal pH or temperature conditions further complicate the process.[1][2]
Q2: How do I select the optimal solvent for large-scale this compound extraction?
A2: Solvent selection is critical and depends on the specific this compound derivative, cost, safety, and environmental impact.[3] For triterpenoid saponins, common solvents include water, ethanol (B145695), methanol (B129727), and aqueous mixtures of these alcohols.[3][] Dilute ethanol (e.g., 40-70%) is often effective for saponin (B1150181) recovery.[5][6] For acidic saponins, using a dilute alkaline solution can improve solubility and yield.[] Pre-extraction with a non-polar solvent like n-hexane can be employed to remove lipids and chlorophyll (B73375) before the primary extraction.[1]
Q3: Which extraction techniques are most suitable for industrial-scale production?
A3: While traditional methods like maceration and heat reflux are used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages for scaling up.[2] These methods can reduce extraction time and solvent consumption.[2] For instance, UAE can optimize saponin extraction in as little as 30-40 minutes.[1] Advanced methods like Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) can offer even higher yields and purity but require more specialized and costly equipment.[7]
Q4: How can I improve the purity of my crude this compound extract on a large scale?
A4: Large-scale purification is a multi-step process. A common workflow involves:
-
Liquid-Liquid Partitioning: After obtaining the crude extract, it can be partitioned using immiscible solvents. For example, partitioning against n-butanol is effective for separating saponins from more polar impurities.[8]
-
Column Chromatography: Macroporous resins are highly effective for the initial cleanup and concentration of saponins from the crude extract.[1][8][9] This can be followed by further chromatographic steps using silica (B1680970) gel or Sephadex columns for finer separation.[1]
Q5: My this compound yield is inconsistent between batches. What could be the cause?
A5: Inconsistent yields are often due to variability in the raw plant material or a lack of protocol standardization.[1] The concentration of this compound in Phytolacca roots and leaves can vary based on the plant's age, species, and growing conditions.[1] To mitigate this, it is crucial to carefully source and standardize the plant material and strictly adhere to a validated extraction protocol for every batch.[1]
Section 2: Troubleshooting Guides
This section addresses specific problems that may be encountered during the scale-up process.
Problem 1: Low Yield of this compound
A low yield of the target saponin is one of the most common issues. The following guide provides a systematic approach to diagnosing and resolving this problem.
Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
| Parameter | Recommended Action | Rationale |
| Solvent Choice | Test different concentrations of ethanol or methanol (e.g., 50%, 70%).[1] For acidic saponins, consider a dilute alkaline solution.[] | The polarity of the solvent significantly impacts extraction efficiency. Saponin solubility can be pH-dependent.[10] |
| Extraction Time & Temperature | Increase time or temperature within optimal ranges to avoid degradation. For UAE, optimal times can be 30-40 minutes at 50-60°C.[1] | Sufficient time and temperature are needed for the solvent to penetrate the plant matrix, but excessive heat can cause saponin hydrolysis.[1] |
| Particle Size | Grind the dried plant material to a fine, uniform powder. | Increases the surface area available for solvent contact, leading to more efficient extraction.[8] |
| Solid-to-Liquid Ratio | Optimize the ratio; ratios from 1:8 to 1:25 (g/mL) are commonly reported.[8][9] | A higher solvent volume can improve diffusion but increases processing costs. An optimal ratio balances yield and cost.[6] |
Problem 2: Crude Extract is Highly Impure
High levels of impurities like fats and pigments can complicate downstream purification steps.
| Potential Cause | Recommended Solution | Rationale |
| Co-extraction of non-polar compounds | Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane before the main extraction.[1] | This selectively removes lipids and other non-polar impurities without significantly affecting the more polar saponins. |
| High chlorophyll content (if using leaves) | After extraction, use liquid-liquid partitioning (e.g., with n-butanol) to separate saponins from pigments and other impurities.[8] | Saponins will preferentially partition into the n-butanol phase, leaving many impurities behind in the aqueous phase. |
| Co-extraction of sugars and polar compounds | Utilize macroporous resin column chromatography. Wash the column with water to remove sugars before eluting the saponins with an ethanol-water mixture (e.g., 70% ethanol).[8] | This is a highly effective step for initial cleanup and concentration of saponins on a large scale. |
Problem 3: Suspected Saponin Degradation
Saponins can be susceptible to hydrolysis, which breaks them down and reduces the final yield of the active compound.
| Potential Cause | Recommended Solution | Rationale |
| Extraction temperature is too high | Lower the extraction temperature. For methods like UAE, temperatures around 50-60°C are often effective.[1] For heat reflux, monitor carefully to avoid prolonged exposure to high heat. | Saponins are often thermally labile, and excessive heat can cleave the glycosidic bonds, leading to degradation.[2] |
| pH of the extraction solvent is too acidic or alkaline | Maintain the solvent pH near neutral unless specifically targeting acidic saponins with a mild alkaline solution. Avoid strong acids or bases. | Extreme pH levels can catalyze the hydrolysis of the saponin structure.[1][11] |
| Presence of endogenous enzymes | If possible, blanching the fresh plant material before drying and extraction can help deactivate enzymes that may cause hydrolysis. | This heat treatment denatures enzymes that could otherwise degrade the target compounds during processing. |
Section 3: Experimental Protocols & Data
Protocol: Ultrasound-Assisted Extraction (UAE) and Purification
This protocol is a generalized procedure for the extraction and initial purification of this compound from Phytolacca roots.
Workflow for this compound Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Methodology:
-
Preparation of Plant Material:
-
Ultrasound-Assisted Extraction:
-
Weigh the ground root powder and place it in an appropriately sized extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).[5][6]
-
Place the vessel in an ultrasonic bath and sonicate for 30-40 minutes at a controlled temperature (e.g., 50°C).[1]
-
After sonication, separate the mixture by filtration or centrifugation.
-
To maximize recovery, the extraction process can be repeated on the plant residue two more times with fresh solvent.[8]
-
-
Concentration and Purification:
-
Combine the filtrates from all extraction cycles.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[8]
-
Dissolve the crude extract in water and perform liquid-liquid extraction with n-butanol. The saponins will partition into the n-butanol layer.[8]
-
Collect the n-butanol fraction and concentrate it under reduced pressure.
-
Load the concentrated fraction onto a macroporous resin column.
-
Wash the column with distilled water to remove highly polar impurities like sugars.[8]
-
Elute the saponin fraction from the resin using a 70% ethanol-water solution.[8]
-
Collect the eluate, which contains the purified saponin fraction, ready for further analysis or fine purification by HPLC.
-
Quantitative Data on Saponin Extraction
The following table summarizes extraction parameters and yields from various studies on triterpenoid saponins, which can serve as a baseline for optimizing this compound extraction.
| Plant Source | Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield | Reference |
| Rosa laevigata | Ultrasonic | 80% Ethanol | 1:25 | Not Specified | 80 min (x3) | Not specified for total saponins | [9] |
| Polyscias fruticosa | Maceration | 40% Ethanol | 1:20 | 50 | 90 min | Not specified for total saponins | [6] |
| Phytolacca roots | Ultrasound-Assisted | Ethanol-H2O (1:1) | 1:8 | Not Specified | 30 min (x3) | 36.04 mg/g (Total Saponins) | [8] |
| Camellia oleifera | Ultrasound-Assisted (with DES) | Deep Eutectic Solvent (DES) | Not Specified | Not Specified | Not Specified | 94.36 mg/g | [12] |
| Eurycoma longifolia | Reflux | 70% Aqueous Ethanol | Not Specified | Not Specified | Not Specified | ~3.5% (Crude Extract) | [13] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 8. benchchem.com [benchchem.com]
- 9. Study on the Optimization of an Extraction Process of Two Triterpenoid Saponins in the Root of Rosa laevigata Michx. and Their Protective Effect on Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. The Extraction Using Deep Eutectic Solvents and Evaluation of Tea Saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Fractionation and Acetone Precipitation for Crude Saponins from Eurycoma longifolia Extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Phytolacca Phytochemical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their Phytolacca phytochemical research.
Section 1: Raw Material and Extraction Troubleshooting
This section addresses common issues related to the collection, preparation, and extraction of phytochemicals from Phytolacca species.
Frequently Asked Questions (FAQs)
Q1: The yield of my crude extract is significantly lower than expected. What are the potential causes and solutions?
A1: Low extraction yields can stem from several factors related to the raw material, solvent choice, or extraction method.[1] To troubleshoot this, consider the following:
-
Raw Material Quality: The geographical source, collection season, and drying methods can significantly impact phytochemical content.[2] Ensure your plant material is correctly identified and authenticated.[3] The moisture content of the plant material can also affect extraction efficiency.[4] For Phytolacca roots, a common practice is to dry them in an oven at 40°C for 48 hours to a moisture content of 9-10%.[5]
-
Particle Size: The raw material should be ground to a fine, consistent powder to maximize the surface area for solvent penetration.[1]
-
Solvent Selection: The polarity of the solvent is critical for efficiently extracting target compounds.[1] For saponins (B1172615) from Phytolacca, an ethanol-water solution (1:1, v/v) has been shown to be effective.[5][6]
-
Extraction Method: The chosen method can greatly influence yield. Ultrasound-assisted extraction is often more efficient for recovering saponins from Phytolacca than heat reflux methods.[5][6] Ensure the sample-to-solvent ratio is optimized; a common ratio for Phytolacca root powder is 1:8 (w/v).[5][6]
-
Extraction Repetition: A single extraction is often insufficient. For maximal recovery of saponins, it is recommended to repeat the extraction process on the plant residue three times.[5][6]
Q2: I'm having trouble with phase separation during liquid-liquid extraction of my Phytolacca extract. What can I do?
A2: Emulsion formation is a common issue during liquid-liquid extraction, especially with complex plant extracts that may contain surfactant-like compounds.[7] To address this:
-
Reduce Agitation: Instead of vigorous shaking, gently swirl the separatory funnel. This maintains the surface area of contact between the two phases while reducing the agitation that causes emulsions.[7]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture.[7] This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[7]
-
Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the separation and help to break the emulsion.[7]
Data Presentation: Comparison of Extraction Methods for Phytolacca Saponins
The following table summarizes the efficiency of different extraction techniques for total saponins from Phytolacca root material.
| Extraction Method | Solvent System | Sample:Solvent Ratio (w/v) | Extraction Time (per cycle) | Number of Extractions | Total Saponin Yield (mg/g of extract) | Reference |
| Ultrasound-Assisted Extraction | ethanol-H₂O (1:1, v/v) | 1:8 | 30 min | 3 | 38.87 | [5][6] |
| Heat Reflux Method | ethanol-H₂O (1:1, v/v) | 1:8 | Not Specified | Not Specified | 36.04 | [5] |
Note: The yields presented are for total saponins, with phytolaccagenic acid being a significant component. The precise yield of phytolaccagenic acid may vary.[5]
Experimental Workflow and Protocols
The following diagram illustrates a general workflow for the extraction and purification of saponins, such as phytolaccagenic acid, from Phytolacca roots.
Detailed Protocol: Ultrasound-Assisted Extraction of Phytolacca Saponins[5][6]
-
Preparation of Plant Material:
-
Harvest fresh roots from mature Phytolacca plants.
-
Thoroughly wash the roots with distilled water to remove soil and debris.
-
Dry the cleaned roots in an oven at a controlled temperature of 40°C for 48 hours, or until a constant weight is achieved.
-
Grind the dried roots into a fine powder.
-
-
Extraction:
-
Weigh 20 g of the ground root powder and place it in a suitable flask.
-
Add 160 mL of an ethanol-water solution (1:1, v/v), achieving a sample-to-solvent ratio of 1:8.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes.
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times, each with 160 mL of fresh solvent, to ensure maximum recovery.
-
-
Concentration:
-
Combine the filtrates from the three extraction cycles.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude saponin-rich extract.
-
Section 2: Analytical (HPLC) Troubleshooting
This section provides guidance on resolving common issues encountered during the HPLC analysis of Phytolacca extracts.
Frequently Asked Questions (FAQs)
Q3: My HPLC chromatogram shows significant peak tailing. How can I resolve this?
A3: Peak tailing can compromise resolution and accurate quantification.[8] Potential causes include:
-
Column Issues: The column may be overloaded or contaminated. Try reducing the injection volume or sample concentration.[9] If the problem persists, a guard column can protect the analytical column from strongly retained compounds in plant extracts.[8]
-
Mobile Phase pH: For compounds with acidic functional groups like saponins, the pH of the mobile phase is crucial. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress ionization and lead to sharper peaks.[8]
-
System Dead Volume: Check for any unnecessary tubing or loose fittings between the injector and the column, as this can contribute to peak broadening.[10]
Q4: I'm observing a noisy or drifting baseline in my HPLC analysis. What's the cause?
A4: An unstable baseline can interfere with the detection and integration of peaks. Common causes include:
-
Air Bubbles: Air bubbles in the pump or detector cell are a frequent cause of baseline noise.[8][10] Degas the mobile phase thoroughly before use and ensure the pump's degasser is functioning correctly.[10]
-
Contamination: Contamination in the mobile phase, column, or detector cell can lead to a drifting baseline.[10] Ensure you are using high-purity solvents and filter all mobile phases.[10]
-
Detector Lamp Issues: An aging detector lamp can cause baseline drift.[8] Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.[8]
Q5: My retention times are shifting between runs. How can I improve consistency?
A5: Consistent retention times are critical for reliable compound identification. Drifting retention times can be caused by:
-
Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently for each run.[11] Inconsistent mixing can lead to shifts.
-
Column Equilibration: The column must be properly equilibrated with the mobile phase before starting an analysis.[11] Ensure sufficient equilibration time, especially when using a gradient.
-
Flow Rate Inconsistency: Fluctuations in the flow rate, possibly due to pump malfunctions or leaks, can cause retention time drift.[11] Check the pump system for any leaks.[11]
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for common HPLC issues.
Detailed Protocol: HPLC-MS/MS Method for Phytolaccagenic Acid Quantification[12]
This protocol provides a guide for the quantification of phytolaccagenic acid in plant extracts or biological matrices.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[12]
-
Monitored Transitions:
-
Phytolaccagenin (B1677769): m/z 533.2 > 515.3.[12]
-
Internal Standard (e.g., Digoxin): m/z 491.2 > 473.2.[12]
-
-
-
Sample Preparation (from plasma):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.[13]
-
Add 20 µL of the internal standard working solution.[13]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[13]
-
Vortex for 1 minute.[13]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[13]
-
Reconstitute the residue in the mobile phase for injection.
-
Section 3: Bioassay Troubleshooting
This section focuses on issues that may arise during cell-based assays used to evaluate the biological activity of Phytolacca extracts.
Frequently Asked Questions (FAQs)
Q6: My absorbance-based assay (e.g., MTT) shows high background when testing my colored Phytolacca extract. How can I correct for this?
A6: Colored compounds in natural product extracts can interfere with absorbance-based assays.[14] To mitigate this:
-
Run a Background Control: Prepare a well containing the assay medium and your Phytolacca extract at the same concentration used in the experiment, but without any cells.[14]
-
Correct Your Data: Measure the absorbance of this background control well at the same wavelength as your assay. Subtract this value from the readings of your experimental wells to correct for the color interference.[14]
-
Lower Extract Concentration: Use the lowest concentration of the extract that still provides a measurable biological effect to minimize the concentration of interfering molecules.[14]
Q7: I am not observing the expected biological effect of my Phytolacca extract in my cell-based assay. What could be the problem?
A7: A lack of an observable effect can stem from several factors related to the compound, the cells, or the assay protocol.[15]
-
Compound Integrity: Ensure the extract has been stored properly to prevent degradation of active compounds.
-
Cell Health and Passage Number: The health and passage number of your cells can influence experimental outcomes.[16] Use cells that are healthy and within a consistent, low passage number range.
-
Assay Protocol: Review all parameters of your assay, including incubation times, reagent concentrations, and the choice of microplate.[16] For fluorescent assays, black plates are recommended to minimize background and crosstalk.[17] For adherent cells, reading the plate from the bottom can improve accuracy and sensitivity.[17][18]
Signaling Pathway Diagram
Some saponins from Phytolacca, such as phytolaccagenic acid, are suggested to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. updatepublishing.com [updatepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. extractionmagazine.com [extractionmagazine.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 12. Development and validation of a HPLC-MS/MS method for the determination of phytolaccagenin in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 17. selectscience.net [selectscience.net]
- 18. bitesizebio.com [bitesizebio.com]
Technical Support Center: Stability of Phytolacca Extracts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of extracts from Phytolacca species, often referred to as phytolaccin. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary bioactive components?
A1: "this compound" is not a single chemical compound but a term often used to describe crude or semi-purified extracts from plants of the Phytolacca genus (e.g., Phytolacca americana, or pokeweed). The bioactivity and stability of these extracts are determined by their complex chemical composition. The primary bioactive components include:
-
Triterpenoid (B12794562) Saponins (B1172615): These are glycosides that are major constituents of Phytolacca species.[1] They consist of a non-sugar part (aglycone), such as phytolaccagenic acid, attached to sugar chains.[2] These compounds are often responsible for the extract's cytotoxic and anti-inflammatory properties.[3][4][5]
-
Ribosome-Inactivating Proteins (RIPs): The most notable is the Pokeweed Antiviral Protein (PAP), a 29 kDa protein that inhibits protein synthesis by enzymatically damaging ribosomes.[6] PAP contributes to the antiviral and cytotoxic effects of the extracts.[7][8][9]
-
Flavonoids and Fatty Acids: Recent analysis has also identified various flavonoids and fatty acids in Phytolacca extracts, which may contribute to their overall biological activity profile.[10]
Q2: What are the recommended solvents for dissolving and storing Phytolacca extracts?
A2: The choice of solvent is critical for both maximizing the yield of target compounds and ensuring their stability.
-
For Saponin-Rich Extracts: A mixture of ethanol (B145695) and water (e.g., 1:1, v/v) is highly effective for extracting triterpenoid saponins.[3][4][5] This suggests that hydroalcoholic solutions are excellent solvents for dissolving and storing saponin-focused extracts. Methanol and water are also effective for extracting these highly polar metabolites.[10]
-
For Semi-Polar Compounds: Ethyl acetate (B1210297) can be used to extract semi-polar compounds from Phytolacca leaves, including some flavonoids and saponins.[10]
-
General Storage Recommendations: For long-term storage, it is best to store the extract as a dried powder in a cool, dark, and dry place. For solutions, use the same solvent system that was optimal for extraction, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.
Q3: How do common laboratory factors (pH, temperature, and light) affect the stability of Phytolacca extracts?
A3: While specific degradation kinetics for Phytolacca extracts are not widely published, general principles for phytochemical and protein stability apply.
-
pH: Saponins can undergo hydrolysis of their glycosidic bonds under strong acidic or alkaline conditions, which would lead to a loss of activity. Proteins like PAP are highly sensitive to pH changes, which can cause denaturation and loss of enzymatic function. It is recommended to maintain solutions at a neutral or slightly acidic pH (around 4.5-7) for optimal stability.[11][12]
-
Temperature: Elevated temperatures accelerate the degradation of most natural products.[11][13] For PAP, high temperatures will lead to irreversible denaturation. Therefore, avoid heating extract solutions unless required by a specific protocol, and always store them at refrigerated (2-8°C) or frozen temperatures for the long term.
-
Light: Exposure to UV light can initiate photo-degradation of many phytochemicals. Store all extract solutions in amber vials or protect them from light to prevent degradation.
Q4: What are the primary signs of degradation in a Phytolacca extract solution?
A4: Degradation can manifest in several ways:
-
Visual Changes: The appearance of cloudiness, precipitation, or a change in color can indicate that compounds are falling out of solution or are chemically degrading.
-
Loss of Bioactivity: A noticeable decrease in the expected biological effect (e.g., cytotoxicity, antiviral activity) in your assays is a key indicator of degradation of the active components.
-
Chromatographic Profile Changes: When analyzed by techniques like HPLC, degraded samples may show a decrease in the peak area of the main components and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guides
Problem: My Phytolacca extract solution has become cloudy or has formed a precipitate.
| Possible Cause | Suggested Solution |
| Low Temperature Storage: The solubility of some compounds may have decreased upon refrigeration or freezing. | Gently warm the solution to room temperature and sonicate for 5-10 minutes to help redissolve the precipitate. |
| Solvent Evaporation: If the container was not sealed properly, solvent evaporation could increase the concentration beyond the solubility limit. | Try adding a small amount of the original solvent to bring the concentration back to the intended level. |
| Chemical Degradation: Components may have degraded into less soluble products. | This is likely irreversible. The solution should be discarded. Filter the solution through a 0.22 µm filter to remove the precipitate for short-term use, but prepare a fresh stock solution for future experiments. |
| pH Shift: Accidental contamination may have altered the pH, affecting solubility. | Check the pH of the solution. If it has shifted significantly, it may indicate degradation or contamination, and the solution should be discarded. |
Problem: I am observing a progressive loss of bioactivity in my experiments.
| Possible Cause | Suggested Solution |
| Component Degradation: The active saponins or proteins (PAP) are degrading over time due to improper storage. | Prepare a fresh stock solution from dried extract. Ensure the new solution is stored in small, single-use aliquots at -80°C and protected from light. |
| Repeated Freeze-Thaw Cycles: This is particularly damaging to proteins like PAP, causing denaturation and aggregation. | When preparing a stock solution, immediately divide it into multiple smaller aliquots so that you only need to thaw one at a time for each experiment. |
| Interaction with Diluents: The buffer or media used for your experimental dilutions may be causing instability (e.g., unfavorable pH). | Assess the stability of the extract in your final assay buffer over the time course of your experiment. Prepare dilutions immediately before use whenever possible. |
Data Presentation
Table 1: Solvent System Recommendations for Phytolacca Extracts
| Solvent System | Target Components | Polarity | Use Case & Rationale | Source |
| Ethanol:Water (1:1, v/v) | Triterpenoid Saponins | High | Optimal for Extraction & Storage. Proven effective for ultrasound-assisted extraction, indicating good solubility and stability for polar saponins. | [3][4] |
| Methanol | Polar compounds (Saponins, Flavonoids) | High | Extraction. Effective for extracting highly polar metabolites from leaves. | [10] |
| Water | Highly Polar compounds | High | Extraction. Can be used for extracting water-soluble components, but may have lower efficiency for some saponins compared to hydroalcoholic mixtures. | [10][14] |
| Ethyl Acetate | Semi-polar compounds (Flavonoids, some Saponins) | Medium | Fractionation/Extraction. Used to selectively extract compounds of intermediate polarity. Not ideal for general storage of a broad-spectrum extract. | [10] |
| n-Butanol | Saponins | Medium-High | Fractionation. Often used in solvent-solvent partitioning to concentrate saponins from a crude aqueous extract. | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Saponins
This method is cited as an optimal procedure for extracting saponins from Phytolacca roots.[3][4]
-
Preparation: Weigh 20 g of dried, ground Phytolacca root material.
-
Solvent Addition: Add 160 mL of an Ethanol:Water (1:1, v/v) solution to the plant material (this achieves a solvent-to-sample ratio of 8:1).[1]
-
Extraction: Place the mixture in an ultrasonic bath and perform ultrasound-assisted extraction for 30 minutes.
-
Separation: Separate the solvent extract from the solid plant material by centrifugation or filtration.
-
Repeat: Repeat the extraction process on the plant material two more times (for a total of three extractions) to maximize yield.
-
Combine and Concentrate: Combine the extracts from all three cycles. The solvent can then be removed under reduced pressure (e.g., using a rotary evaporator) to yield the dried crude saponin (B1150181) extract.
Protocol 2: HPLC Analysis of Phytolacca Saponins
This protocol provides a method for separating and analyzing individual saponin compounds.[1]
-
Instrumentation: Thermo Accela 600 HPLC system or equivalent.
-
Column: BDS C-18 reverse-phase analytical column (150 × 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution program should be developed to separate the compounds, typically starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD), as saponins often lack a strong chromophore. Mass Spectrometry (LC-MS) is ideal for identification.[4]
-
Sample Preparation: Dissolve the dried extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for Preparation and Storage of Extracts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pokeweed antiviral protein regulates the stability of its own mRNA by a mechanism that requires depurination but can be separated from depurination of the alpha-sarcin/ricin loop of rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pokeweed Antiviral Protein, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. Chemical exploration of different extracts from Phytolacca americana leaves and their potential utilization for global health problems: in silico and network pharmacology validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Influence of temperature and pH on cellulase activity and stability in Nectria catalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of pH and temperature on the stability of the natural dye from the roselle flower (Hibiscus sabdariffa L.) and its application in flavored milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology, Phytochemistry, and Toxicity Profiles of Phytolacca dodecandra L’Hér: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Phytolaccin Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the toxic components of Phytolacca americana (Pokeweed), often referred to generally as phytolaccin.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic components of Phytolacca americana?
A1: Phytolacca americana contains several toxic compounds, with the main toxins being saponins (B1172615) (such as phytolaccotoxin and phytolaccigenin), an alkaloid (this compound), and oxalates.[1][2] The plant also contains a mixture of lectins known as Pokeweed Mitogen (PWM), which has potent biological activity.[3] All parts of the plant are considered toxic, but the roots and seeds contain the highest concentration of these toxins.[2]
Q2: What are the common clinical signs of this compound toxicity in animal models?
A2: The clinical signs of toxicity can vary between species but primarily involve gastrointestinal distress. Common symptoms include excessive salivation, vomiting, colic, and diarrhea, which may be bloody.[1][2][4] In more severe cases, animals may exhibit weakness, respiratory difficulty, anemia, convulsions, and a weakened pulse.[2][5] Ingestion of Phytolacca americana can be fatal, with death often resulting from respiratory paralysis.[4]
Q3: What is the mechanism of action for this compound toxicity?
A3: The saponins found in Phytolacca are gastrointestinal irritants and can cause hemolytic anemia.[4] Pokeweed Mitogen (PWM), a lectin, is a potent B and T cell mitogen, meaning it stimulates lymphocyte division.[3] This mitogenic activity is often studied in immunology but can contribute to systemic effects.[3] The proliferative activity of PWM on B-cells appears to depend on the presence of Toll-like receptor (TLR) ligands.[6][7][8]
Q4: Is there a specific antidote for this compound poisoning?
A4: There is currently no specific antidote available for poisoning from Phytolacca americana.[9][10]
Q5: How can this compound toxicity be managed in an experimental setting?
A5: Management of toxicity is primarily supportive and symptomatic.[9][11] Key interventions include:
-
Decontamination: Administration of activated charcoal can help absorb the toxins in the gastrointestinal tract.[5][11] Gastric lavage may also be performed to remove plant material from the stomach.[5]
-
Fluid Therapy: Intravenous (IV) fluids are often used to correct dehydration from vomiting and diarrhea and to help flush toxins from the system.[5][11]
-
Symptomatic Care: Medications to control vomiting (anti-emetics), diarrhea, and abdominal pain may be administered.[11] In cases of severe respiratory distress, oxygen therapy may be necessary.[5]
Q6: What is Pokeweed Mitogen (PWM) and how does it relate to toxicity?
A6: Pokeweed Mitogen (PWM) is a lectin derived from the roots of Phytolacca americana.[3] It is not the primary cause of acute gastrointestinal toxicity but is a powerful substance used in research to stimulate the proliferation of lymphocytes (both B-cells and T-cells).[3] Its effects are relevant in immunological studies and it can induce the production of various cytokines like TNF-alpha and GM-CSF.[12] It's important to note that some commercial PWM preparations may be contaminated with endotoxins, which can contribute to their immunological effects.[13]
Troubleshooting Guide
Problem 1: Unexpectedly high mortality or severe adverse effects at calculated dosages.
-
Possible Cause: The concentration of toxic components in Phytolacca extracts can vary significantly based on the plant part used, geographical location, and harvest time.[14] The roots and seeds are the most toxic parts of the plant.[2]
-
Solution:
-
Verify Extract Source and Preparation: Ensure consistency in the plant part used for extraction. It is advisable to perform a dose-ranging study with each new batch of extract to determine the no-observed-adverse-effect level (NOAEL).[15]
-
Animal Species and Strain: Sensitivity to this compound can differ between species and even strains. For instance, non-ruminants tend to be more sensitive to oxalates than ruminants.[10] Review literature for toxicity data specific to your animal model.
-
Route of Administration: The route of administration will significantly impact toxicity. Oral administration is most common for studying ingestion-related toxicity.
-
Problem 2: High variability in toxic response between individual animals in the same dose group.
-
Possible Cause: Inconsistent feed intake can lead to variable ingestion of the toxicant if administered in the feed. Additionally, individual differences in metabolism and gut microflora can affect toxin absorption.
-
Solution:
-
Gavage Administration: For precise dosing, oral gavage is recommended over mixing the extract in feed or water.
-
Monitor Animal Health: Ensure all animals are healthy and of similar weight at the start of the experiment. Pre-existing health conditions can affect an animal's response to the toxin.
-
Acclimatization: Allow for a proper acclimatization period for the animals before the start of the experiment to reduce stress-related variability.
-
Problem 3: Clinical signs are observed, but post-mortem analysis shows no clear pathological changes.
-
Possible Cause: The toxic effects of this compound can be functional rather than structural, especially at lower doses. For example, saponins can cause gastrointestinal irritation that may not always result in visible lesions.[4]
-
Solution:
-
Histopathology: Ensure that a thorough histopathological examination of relevant tissues (gastrointestinal tract, liver, kidneys) is conducted by an experienced pathologist.[16]
-
Clinical Pathology: Analyze blood samples for changes in hematology and clinical chemistry. Look for signs of anemia, dehydration, and changes in liver and kidney function markers.[5][15]
-
Timing: The timing of necropsy is crucial. Some lesions may resolve if the animal survives the acute phase of toxicity.
-
Quantitative Data
Table 1: Subchronic Toxicity of Phytolacca americana Aqueous Extract (PAAE) in F344 Rats (13-Week Study)
| Parameter | Dose Group (mg/kg/day) | Male Rats | Female Rats |
| NOAEL * | 2000 | No adverse effects observed | No adverse effects observed |
| Body Weight | 500, 1000, 2000 | No significant changes | No significant changes |
| Food Consumption | 500, 1000, 2000 | No significant changes | No significant changes |
| Relative Kidney Weight | 1000, 2000 | No significant change | Significantly higher than control |
| Blood Potassium | 500, 1000, 2000 | No significant change | Significantly higher than control |
*NOAEL: No-Observed-Adverse-Effect Level. Data sourced from a 13-week oral administration study.[15]
Table 2: Cytotoxicity of Saponins from Phytolacca Species
| Cell Line | P. acinosa (Sichuan) IC50 (µg/mL) | P. acinosa (Shandong) IC50 (µg/mL) | P. americana IC50 (µg/mL) |
| SGC-7901 (Gastric Carcinoma) | 27.20 ± 1.60 | > 50 | > 50 |
| Hep G2 (Hepatocellular Carcinoma) | 25.59 ± 1.63 | > 50 | > 50 |
Data from an in vitro study on the anti-proliferative activities of saponin (B1150181) extracts.[14]
Experimental Protocols
Protocol: 13-Week Oral Subchronic Toxicity Study of Phytolacca americana Extract in Rats
This protocol is a generalized summary based on established methodologies.[15]
-
Test Substance Preparation:
-
Obtain dried and powdered root of Phytolacca americana.
-
Prepare an aqueous extract by refluxing the powder with distilled water.
-
Lyophilize the extract to obtain a powder.
-
For administration, dissolve the lyophilized powder in sterile distilled water to the desired concentrations (e.g., 500, 1000, 2000 mg/kg).
-
-
Animal Model:
-
Use F344 rats, approximately 6 weeks old.
-
Acclimatize animals for at least one week before the study begins.
-
House animals in a controlled environment (temperature, humidity, light/dark cycle).
-
Provide standard chow and water ad libitum.
-
-
Study Design:
-
Assign animals to four groups (n=10 per sex per group): Control (vehicle only), Low Dose, Mid Dose, and High Dose.
-
Administer the test substance or vehicle orally via gavage once daily for 13 weeks.
-
-
Monitoring and Data Collection:
-
Mortality and Clinical Signs: Observe animals twice daily for mortality and signs of toxicity.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Conduct examinations before treatment and at the end of the study.
-
Urinalysis: Collect urine samples during week 13 for analysis.
-
Hematology and Clinical Chemistry: At the end of the 13-week period, collect blood samples for analysis of hematological and biochemical parameters.
-
-
Pathology:
-
At the end of the study, euthanize all animals.
-
Conduct a full necropsy, and record any gross abnormalities.
-
Weigh key organs (liver, kidneys, spleen, etc.).
-
Collect and preserve tissues in formalin for histopathological examination.
-
Visualizations
References
- 1. horsedvm.com [horsedvm.com]
- 2. cowdvm.com [cowdvm.com]
- 3. Pokeweed mitogen - Wikipedia [en.wikipedia.org]
- 4. Families - Plants Poisonous to Livestock and Pets [herbarium.ncsu.edu]
- 5. wagwalking.com [wagwalking.com]
- 6. Poke weed mitogen requires Toll-like receptor ligands for proliferative activity in human and murine B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Poke Weed Mitogen Requires Toll-Like Receptor Ligands for Proliferative Activity in Human and Murine B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. Pokeweed Poisoning in Dogs: Signs, Symptoms, Treatment [akc.org]
- 12. Human T lymphocyte activation by pokeweed mitogen induces production of TNF-alpha and GM-CSF and helper signaling by IL-1 and IL-6 results in IL-2-dependent T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endotoxin contamination in commercially available pokeweed mitogen contributes to the activation of murine macrophages and human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of saponin on mortality and histopathological changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the In Vivo Anticancer Potential of Phytolacca-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the therapeutic potential of natural compounds. Among these, constituents derived from the Phytolacca plant genus have demonstrated promising antitumor activities in preclinical studies. This guide provides a comparative overview of the in vivo anticancer effects of two key compounds isolated from Phytolacca species: Esculentoside A and Pokeweed Antiviral Protein (PAP) . We delve into the experimental data supporting their efficacy, detail the methodologies employed in pivotal studies, and visualize the intricate signaling pathways they modulate.
Comparative Efficacy of Phytolacca-Derived Anticancer Agents
The following table summarizes the quantitative data from in vivo studies, offering a clear comparison of the anticancer effects of Esculentoside A and Pokeweed Antiviral Protein immunotoxins.
| Compound/Product | Cancer Model | Animal Model | Key Efficacy Metrics | Signaling Pathway Modulated | Reference |
| Esculentoside A | Breast Cancer | BALB/c nude mice | Significantly suppressed tumor growth generated from breast cancer stem cells. | IL-6/STAT3 Signaling Pathway | [1] |
| TP3-PAP Immunotoxin | Osteosarcoma | Hamster cheek pouch & SCID mice | Delayed emergence and progression of tumors; markedly improved tumor-free survival. | Not explicitly stated in abstract | [2] |
| B43-PAP Immunotoxin | B-cell Precursor Leukemia | SCID mice | Conferred extended survival in xenografted mice. | Not explicitly stated in abstract |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for key in vivo experiments cited in this guide.
Esculentoside A in a Breast Cancer Xenograft Model
This protocol outlines the in vivo tumor growth inhibition experiment to assess the efficacy of Esculentoside A on breast cancer stem cells.[1]
a. Animal Model:
-
Species: Mouse
-
Strain: BALB/c, female, 4-6 weeks old.
b. Tumor Cell Inoculation:
-
Cell Line: Human breast cancer stem cells.
-
Procedure: 5 × 10^5 viable cells suspended in 100 μL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.
c. Treatment Protocol:
-
Test Article: Esculentoside A (EsA).
-
Dosage: 2 mg/kg and 4 mg/kg body weight.
-
Control: Vehicle control (e.g., saline or PBS).
-
Administration: Intraperitoneal (i.p.) injection every other day for 21 days, starting when tumors reach a palpable size (approximately 50 mm³).
d. Efficacy Evaluation:
-
Tumor Measurement: Tumor volume is measured every three days using a caliper, calculated with the formula: Volume = (length × width²) / 2.
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
-
Analysis: Tumor growth curves and final tumor weights are compared between treatment and control groups.
e. Signaling Pathway Analysis (Western Blotting):
-
Sample Preparation: Tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Procedure: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk. Membranes are incubated with primary antibodies against key proteins in the IL-6/STAT3 pathway (e.g., p-STAT3, STAT3, IL-6) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified by densitometry.
TP3-Pokeweed Antiviral Protein (PAP) Immunotoxin in an Osteosarcoma Xenograft Model
This protocol describes the in vivo antitumor activity assessment of a PAP-based immunotoxin in a severe combined immunodeficient (SCID) mouse model.[2]
a. Animal Model:
-
Species: Mouse
-
Strain: Severe Combined Immunodeficient (SCID) mice.
b. Tumor Cell Inoculation:
-
Cell Line: OHS human osteosarcoma cells.
-
Procedure: Mice are challenged with a tumorigenic dose of OHS cells.
c. Treatment Protocol:
-
Test Article: TP3-PAP immunotoxin.
-
Dosage: Non-toxic dose levels (specific dosage to be determined by dose-ranging studies).
-
Control: Vehicle control and/or a non-targeting immunotoxin.
-
Administration: Route of administration (e.g., intravenous, intraperitoneal) and treatment schedule are established based on preliminary studies.
d. Efficacy Evaluation:
-
Tumor Monitoring: Mice are monitored for the emergence and progression of tumors.
-
Survival Analysis: Tumor-free survival is recorded and analyzed using Kaplan-Meier curves.
-
Endpoint: The study endpoint is typically defined by tumor size limits or signs of morbidity.
Visualizing the Molecular Mechanisms
Understanding the signaling pathways affected by these compounds is key to elucidating their mechanism of action and identifying potential biomarkers.
Caption: Esculentoside A inhibits the IL-6/STAT3 signaling pathway.
Caption: Mechanism of action for a PAP-based immunotoxin.
This guide provides a snapshot of the current in vivo evidence for the anticancer effects of compounds derived from Phytolacca. The data presented for Esculentoside A and PAP immunotoxins highlight their potential as therapeutic agents. Further research, including comprehensive comparative studies and clinical trials, is warranted to fully establish their role in cancer therapy.
References
- 1. Esculentoside A suppresses breast cancer stem cell growth through stemness attenuation and apoptosis induction by blocking IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of TP3(anti-p80)-pokeweed antiviral protein immunotoxin in hamster cheek pouch and severe combined immunodeficient mouse xenograft models of human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Phytolaccin Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phytolaccin and its related bioactive saponins (B1172615) is essential for quality control, pharmacokinetic studies, and understanding their therapeutic potential. The selection of an appropriate analytical method is a critical decision that hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and throughput.
This guide provides an objective comparison of common analytical methods for the quantification of this compound and its derivatives, such as phytolaccagenin (B1677769) and other triterpenoid (B12794562) saponins found in Phytolacca species. We present a summary of their performance characteristics based on experimental data, detailed methodologies for key experiments, and a visual representation of the analytical workflow.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of different analytical methods for the quantification of this compound and related saponins can be evaluated based on key validation parameters. The following tables summarize the quantitative data for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and UV-Visible Spectrophotometry.
Table 1: Comparison of HPLC-MS/MS Method Validation Parameters for this compound and Related Compounds
| Analyte | Linearity (r²) | Linearity Range | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Phytolaccagenin | >0.999 | 20 - 1000 ng/mL | 20 ng/mL | Acceptable | Not Specified | [1] |
| Esculentoside A | Not Specified | Not Specified | <1.9 ng/mL | Clear and unbiased | Clear and unbiased | [2] |
| Esculentoside C | Not Specified | Not Specified | <1.5 ng/mL | Clear and unbiased | Clear and unbiased | [2] |
| Phytolaccagenic Acid | Not Specified | 0.02 - 30 µg/mL | Not Specified | Not Specified | Not Specified | [3] |
Table 2: UV-Visible Spectrophotometry for Total Saponin (B1150181) Quantification
| Method | Standard | Linearity (r²) | Linearity Range | Average Recovery % | Precision (RSD %) | Reference |
| Vanillin-perchloric acid | Oleanolic acid | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Vanillin-glacial acetic acid | Oleanolic acid | 0.9987 | 0.05 - 0.30 mg | 98.47% | 3.29% | [4] |
| Anisaldehyde-sulfuric acid | Not Specified | Not Specified | Not Specified | 91.5 - 95.1% | Not Specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for sample preparation and analysis of this compound-related compounds using HPLC-MS/MS and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity, making it suitable for the quantification of specific this compound-related compounds in complex matrices like plant extracts and biological fluids.
1. Sample Preparation
-
Plant Material (e.g., Phytolacca roots):
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add a suitable extraction solvent, such as 8 mL of 50% ethanol-water (1:1, v/v).[3]
-
Perform ultrasound-assisted extraction for 30 minutes.[3]
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more on the residue and combine all supernatants.
-
Evaporate the combined supernatant to dryness.
-
Reconstitute the dried extract in 1 mL of methanol, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.[3]
-
-
Biological Matrices (e.g., Plasma):
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 20 µL of an internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: A liquid chromatography system coupled to a triple-quadrupole tandem mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used (e.g., Symmetry C18, 4.6 mm × 50 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water is typical.[1]
-
Flow Rate: A flow rate of around 1 mL/min is often employed, sometimes with a splitter.[1]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard. For example, for Phytolcaccagenin, the transition m/z 533.2 > 515.3 was monitored.[1]
UV-Visible Spectrophotometry
This colorimetric method is simpler and more cost-effective for estimating the total saponin content but lacks the specificity to quantify individual compounds.
1. Sample Preparation
-
An extract is prepared from the plant material as described in the HPLC-MS/MS section (steps 1-5).
2. Colorimetric Reaction and Measurement
-
Reagents: A common reagent is a vanillin-perchloric acid solution or a vanillin-glacial acetic acid solution.[3][4]
-
Standard: A standard compound, typically oleanolic acid, is used to prepare a calibration curve.[3]
-
Procedure:
-
Prepare a standard curve using known concentrations of the standard.
-
Mix a specific volume of the plant extract with the colorimetric reagent.
-
The mixture is typically heated for a set time (e.g., 15 minutes at 60°C) to allow for color development.[4]
-
After cooling, the absorbance is measured at a specific wavelength (e.g., 548 nm) using a UV-Vis spectrophotometer.[4]
-
The total saponin concentration in the extract is calculated by comparing its absorbance to the standard curve.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the quantification of this compound and its related compounds from a sample matrix to the final data analysis.
Caption: General workflow for this compound quantification.
Conclusion
The choice of an analytical method for the quantification of this compound and related saponins is dictated by the specific research objectives. For high sensitivity and specificity in identifying and quantifying individual compounds, particularly in complex biological matrices, a validated HPLC-MS/MS method is the preferred choice. For routine quality control or a rapid estimation of total saponin content in plant extracts, UV-Visible spectrophotometry offers a simpler, more cost-effective, though less specific, alternative. Cross-validation of results between different methods, where feasible, is recommended to ensure the accuracy and reliability of the data.
References
A Comparative Analysis of Phytolaccin and Other Triterpenoid Saponins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of phytolaccin and its related compounds, Esculentoside A and Esculentoside B, with other prominent triterpenoid (B12794562) saponins (B1172615): Oleanolic Acid, Asiatic Acid, and Glycyrrhizic Acid. This analysis is supported by experimental data on their cytotoxic, anti-inflammatory, and antiviral properties, along with detailed experimental protocols and visual representations of the key signaling pathways involved.
Triterpenoid saponins are a diverse class of natural products renowned for their wide range of pharmacological activities. Among these, saponins derived from Phytolacca species, often broadly referred to as this compound, have garnered significant interest. This guide focuses on two key oleanene-type triterpenoid saponins from Phytolacca, Esculentoside A and Esculentoside B, and compares their performance with the well-characterized triterpenoid saponins Oleanolic Acid, Asiatic Acid, and Glycyrrhizic Acid.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antiviral activities of the selected triterpenoid saponins.
Table 1: Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a saponin (B1150181) required to inhibit the growth of cancer cells by 50%.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Esculentoside A | HT-29 (Colon Cancer) | 16 | [1] |
| HCT-116 (Colon Cancer) | 16-24 | [1] | |
| SW620 (Colon Cancer) | 16-24 | [1] | |
| Oleanolic Acid | PC3 (Prostate Cancer) | 0.39 (Derivative) | |
| A549 (Lung Cancer) | 0.22 (Derivative) | ||
| Asiaticoside (B1665284) | MCF-7 (Breast Cancer) | 40 | [2][3] |
| Glycyrrhetinic Acid | HepG2 (Liver Cancer) | 5.046 (in Nanoparticles) | [4] |
Note: Data for some compounds are for their derivatives or precursors, as indicated.
Table 2: Anti-Inflammatory Activity
The anti-inflammatory potential of these saponins is often evaluated by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Target | IC₅₀/Effect | Reference |
| Esculentoside A | LPS-stimulated microglia | NO, PGE₂, iNOS, COX-2, IL-1β, IL-6, TNF-α | Significant decrease | [5] |
| Esculentoside B | LPS-stimulated RAW 264.7 | NO, iNOS, COX-2, IL-1β, TNF-α, IL-6 | Dose-dependent suppression | [6] |
| Oleanolic Acid Derivatives | LPS-stimulated macrophages | NO | IC₅₀: 2.66-41.7 µM | [7] |
| LPS-stimulated macrophages | TNF-α | Mild inhibition (27.9-51.9%) | [7] | |
| LPS-stimulated macrophages | IL-1β | Weak inhibition (11.1-37.5%) | [7] | |
| Asiatic Acid | LPS-stimulated corneal epithelial cells | IL-8, IL-6, IL-1β, TNF-α, TGF-β | Significant reduction |
Table 3: Antiviral Activity
The antiviral efficacy is determined by the compound's ability to inhibit viral replication, often measured as the half-maximal effective concentration (EC₅₀).
| Compound | Virus | EC₅₀ | Reference |
| Glycyrrhizic Acid | Influenza A Virus | 90% reduction in CCID50 titer | [8][9] |
Note: Quantitative antiviral data for Esculentoside A, Esculentoside B, Oleanolic Acid, and Asiatic Acid is limited in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of these triterpenoid saponins.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the saponin and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.[10]
Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to suppress the inflammatory response in immune cells.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.
-
Pre-treatment: Pre-treat the cells with different concentrations of the saponin for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the culture supernatant using commercial ELISA kits.
-
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the saponin on the production of these inflammatory markers.[11][12][13][14]
Antiviral Assay: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles.
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Titration: Perform serial dilutions of the virus stock to determine the appropriate concentration that yields a countable number of plaques (50-100 per well).
-
Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the saponin for 1 hour. Then, infect the cells with the virus in the presence of the saponin.
-
Overlay: After a 1-hour adsorption period, remove the virus-saponin mixture and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or Avicel) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with formaldehyde (B43269) and stain with crystal violet. Count the number of plaques in each well.
-
EC₅₀ Calculation: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ from the dose-response curve.[15][16][17][18]
Signaling Pathway Modulation
Triterpenoid saponins often exert their biological effects by modulating key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways are critical regulators of inflammation, cell survival, and apoptosis, and are common targets for these compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[19][20]
Esculentoside A and Esculentoside B have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[5][6]
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) pathway and is activated by stress stimuli and inflammatory cytokines. This pathway involves a cascade of protein kinases, including MAPKKK (e.g., ASK1), MAPKK (e.g., MKK4/7), and finally JNK. Activated JNK phosphorylates transcription factors such as c-Jun, leading to the expression of genes involved in inflammation and apoptosis.[21][22][23][24]
Esculentoside B has been reported to specifically inhibit the phosphorylation of JNK, thereby suppressing the downstream inflammatory response.[6]
Conclusion
The triterpenoid saponins discussed in this guide, including Esculentoside A and B from Phytolacca species, as well as Oleanolic Acid, Asiatic Acid, and Glycyrrhizic Acid, demonstrate significant potential in the fields of oncology, inflammation, and virology. While the available data indicates promising cytotoxic effects of Esculentoside A against colon cancer cells and notable anti-inflammatory properties for both Esculentoside A and B through the inhibition of the NF-κB and JNK signaling pathways, a direct quantitative comparison with other well-established triterpenoid saponins is challenging due to the variability in experimental models and the lack of comprehensive data for all compounds across all tested activities.
Further research is warranted to generate a more complete and directly comparable dataset, including IC₅₀ and EC₅₀ values for all compounds against a standardized panel of cancer cell lines, inflammatory markers, and viruses. Such studies will be invaluable for elucidating the structure-activity relationships and therapeutic potential of these natural products, ultimately guiding the development of new and effective therapeutic agents. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
- 1. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the cytotoxicity of asiaticoside on rats and tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the cytotoxicity of asiaticoside on rats and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Esculentoside A exerts anti-inflammatory activity in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esculentoside B inhibits inflammatory response through JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleanolic acid analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomolther.org [biomolther.org]
- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 18. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. commerce.bio-rad.com [commerce.bio-rad.com]
Phytolaccin vs. Phytolaccagenin: A Comparative Guide to Biological Activity
For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of a parent compound versus its naturally occurring derivatives is critical. This guide provides a detailed comparison of the biological activities of phytolaccagenin (B1677769), a triterpenoid (B12794562) aglycone, and its glycosylated forms, collectively referred to as phytolaccins or Phytolacca saponins (B1172615). This comparison is supported by experimental data to delineate the effects of glycosylation on the therapeutic potential of these compounds.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory, antiproliferative, and antifungal activities of phytolaccagenin and its saponins.
Table 1: Anti-inflammatory Activity
| Compound/Extract | Model | Dosage/Concentration | Effect | Source |
| Phytolacca saponin (B1150181) | Carrageenan-induced paw edema in rats | Parenteral administration | Potent inhibitory effect on acute edema | [1] |
| Phytolaccagenin | Carrageenan-induced paw edema in rats | Parenteral administration | Potent inhibitory effect on acute edema | [1] |
| Phytolacca saponin | Anti-exudative and anti-granulomatous models | Parenteral administration | Activity noted to be significant, requiring 8 times higher dose than hydrocortisone | [1] |
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 Value | Source |
| Phytolacca acinosa (Sichuan) saponin extract | SGC-7901 (gastric carcinoma) | 27.20 ± 1.60 µg/mL | [2] |
| Phytolacca acinosa (Sichuan) saponin extract | Hep G2 (hepatocellular carcinoma) | 25.59 ± 1.63 µg/mL | [2] |
| Phytolacca acinosa (Shandong) saponin extract | SGC-7901 (gastric carcinoma) | Higher IC50 than Sichuan extract | [2] |
| Phytolacca acinosa (Shandong) saponin extract | Hep G2 (hepatocellular carcinoma) | Higher IC50 than Sichuan extract | [2] |
| Phytolacca americana saponin extract | SGC-7901 (gastric carcinoma) | Higher IC50 than Sichuan extract | [2] |
| Phytolacca americana saponin extract | Hep G2 (hepatocellular carcinoma) | Higher IC50 than Sichuan extract | [2] |
| Esculentoside B | HL-60 (human leukemia) | 25.80 µM | [3] |
Table 3: Antifungal Activity
| Compound/Extract | Fungal Strains | Activity | Source |
| Saponin-rich extract of Phytolacca dioica berries | Candida albicans, Cryptococcus neoformans | Low or negligible | [4] |
| Acid hydrolysate of saponin-rich extract (containing sapogenins) | Candida albicans, Cryptococcus neoformans | Promising antifungal potency | [4] |
| Phytolaccagenin | Candida albicans, Cryptococcus neoformans | Promising antifungal potency | [4] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (150-200g).
-
Procedure:
-
The test compounds (Phytolacca saponin or phytolaccagenin) or vehicle (control) are administered intraperitoneally.
-
After a set time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
2. MTT Assay for Cytotoxicity (Antiproliferative)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Lines: Human cancer cell lines such as SGC-7901, Hep G2, or HL-60.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (saponin extracts or isolated saponins) and incubated for a specified period (e.g., 48 or 72 hours).
-
An MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692).
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
3. Broth Microdilution Method for Antifungal Susceptibility Testing
This in vitro assay determines the minimum inhibitory concentration (MIC) of a compound against fungi.
-
Fungal Strains: Candida albicans and Cryptococcus neoformans.
-
Procedure:
-
A standardized inoculum of the fungal strain is prepared.
-
The test compounds (saponin extract, hydrolysate, or phytolaccagenin) are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
The fungal inoculum is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Signaling Pathways and Mechanisms of Action
The biological activities of Phytolacca saponins are mediated through the modulation of key cellular signaling pathways. For instance, Esculentoside B, a glycoside of phytolaccagenin, has been shown to exert its anti-inflammatory effects by targeting the JNK and NF-κB pathways.
Caption: Inhibition of JNK and NF-κB signaling by Esculentoside B.
Structural Relationship: Phytolaccagenin and its Saponins
Phytolaccagenin is the aglycone core to which sugar moieties are attached to form various saponins. This glycosylation is a key structural difference that influences the biological activity.
Caption: Structural relationship between phytolaccagenin and its saponins.
References
A Comparative Analysis of Phytolaccin and Doxorubicin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic agent doxorubicin (B1662922) and the naturally derived compounds from Phytolacca decandra, often referred to broadly in some contexts as phytolaccin. This document synthesizes experimental data to objectively compare their mechanisms of action, cytotoxicity, and impact on key signaling pathways, offering a resource for researchers in oncology and drug discovery.
Executive Summary
Doxorubicin is a well-established and potent anthracycline antibiotic used in chemotherapy, known for its broad-spectrum efficacy and significant cardiotoxic side effects. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II. In contrast, preparations derived from Phytolacca decandra, including ethanolic extracts and isolated compounds like triterpenoids, have demonstrated notable anticancer properties in preclinical studies. These natural products appear to induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of key apoptotic proteins. While doxorubicin's efficacy is well-documented, the potential of Phytolacca decandra derivatives as standalone or synergistic agents warrants further investigation, particularly concerning their selectivity and side-effect profiles.
Mechanism of Action
This compound (Phytolacca decandra Derivatives)
The anticancer effects of Phytolacca decandra extracts are primarily attributed to the induction of apoptosis. Experimental evidence suggests that these extracts trigger programmed cell death through a multi-faceted approach. A key mechanism is the generation of intracellular Reactive Oxygen Species (ROS), which leads to DNA damage and activates stress-induced apoptotic pathways[1][2]. Studies on the ethanolic extract of Phytolacca decandra have shown an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2[1]. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of executioner caspases, such as caspase-3, culminating in apoptosis[1][3].
Doxorubicin
Doxorubicin employs several well-characterized mechanisms to induce cancer cell death. Its primary modes of action are:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding. This leads to double-strand breaks in the DNA, triggering apoptotic pathways[4].
-
Generation of Reactive Oxygen Species (ROS): Similar to Phytolacca decandra extracts, doxorubicin metabolism produces free radicals that cause oxidative damage to DNA, proteins, and cell membranes[4].
-
p53-Mediated Apoptosis: Doxorubicin-induced DNA damage activates the p53 signaling pathway[1][4]. This leads to cell cycle arrest and apoptosis through the transcriptional regulation of pro-apoptotic genes like Bax and the downregulation of anti-apoptotic genes like Bcl-2[2][5].
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for Phytolacca decandra preparations and doxorubicin across various cancer cell lines. It is important to note that the data for Phytolacca decandra is derived from various extracts and preparations, making direct comparisons with the pure compound doxorubicin challenging.
Table 1: IC50 Values of Phytolacca decandra Preparations on Human Cancer Cell Lines
| Cell Line | Preparation | IC50 Value | Exposure Time | Assay | Reference |
| MCF-7 (Breast) | Homeopathic Dilution (6CH) | 50 µl | 24 hours | MTT | [6] |
| MCF-7 (Breast) | Homeopathic Dilution (200CH) | 100 µl | 24 hours | MTT | [6] |
| A375 (Melanoma) | Ethanolic Mother Tincture | ~150 µg/mL | 48 hours | MTT | [7] |
| HeLa (Cervical) | Ethanolic Mother Tincture | ~200 µg/mL | 48 hours | MTT | [7] |
| PC3 (Prostate) | Ethanolic Mother Tincture | ~250 µg/mL | 48 hours | MTT | [7] |
| A549 (Lung) | Betulinic Acid Derivative | 100 µg/mL | Not Specified | Not Specified |
Note: The use of homeopathic dilutions (CH) and volumes (µl) as IC50 values in some studies is non-standard for pharmacological comparison.
Table 2: IC50 Values of Doxorubicin on Human Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Exposure Time | Assay | Reference |
| MCF-7 (Breast) | 2.50 ± 1.76 | 24 hours | MTT | [8] |
| A549 (Lung) | > 20 | 24 hours | MTT | [8] |
| HepG2 (Liver) | 12.18 ± 1.89 | 24 hours | MTT | [8] |
| HeLa (Cervical) | 2.92 ± 0.57 | 24 hours | MTT | [8] |
| HepG2 (Liver) | ~1.3 | 24 hours | Resazurin | [9] |
| MCF-7 (Breast) | ~1.25 (0.68 µg/mL) | 48 hours | MTT | [8] |
| A549 (Lung) | ~0.511 µg/mL | Not Specified | SRB |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Phytolacca decandra derivatives and doxorubicin, as well as a typical experimental workflow for assessing cytotoxicity and apoptosis.
Signaling Pathways
Caption: Apoptotic pathway induced by Phytolacca decandra extracts.
Caption: Key mechanisms of Doxorubicin-induced apoptosis.
Experimental Workflow
Caption: Workflow for evaluating cytotoxicity and apoptosis.
Detailed Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to purple, insoluble formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of Phytolacca decandra extract or doxorubicin for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.
-
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
-
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a cell lysate.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin.
-
References
- 1. researchgate.net [researchgate.net]
- 2. p53 at the Crossroads between Doxorubicin-Induced Cardiotoxicity and Resistance: A Nutritional Balancing Act - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homeopathic mother tincture of Phytolacca decandra induces apoptosis in skin melanoma cells by activating caspase-mediated signaling via reactive oxygen species elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
Synergistic Potential of Phytolaccin with Anticancer Drugs: A Review of Preclinical Evidence
For researchers, scientists, and drug development professionals, the exploration of synergistic interactions between natural compounds and conventional chemotherapeutics offers a promising avenue to enhance treatment efficacy and mitigate toxicity. This guide delves into the current scientific landscape surrounding the synergistic effects of phytolaccin, a resinous extract derived from Phytolacca decandra (commonly known as pokeweed), with other anticancer drugs. While preclinical studies have highlighted the standalone anticancer properties of Phytolacca extracts, a comprehensive body of research specifically detailing their synergistic interactions with drugs such as doxorubicin, cisplatin, and paclitaxel (B517696) is notably limited.
Extracts from the Phytolacca genus have demonstrated cytotoxic effects against various cancer cell lines. For instance, a nano-triterpenoid isolated from Phytolacca decandra has shown potent anticancer activity against A549 lung adenocarcinoma cells. Similarly, root extracts of Phytolacca americana have been investigated for their anticancer properties in breast and colon cancer cell lines. These studies suggest that compounds within Phytolacca species can induce apoptosis and inhibit cancer cell proliferation.
However, the core requirement for a comparative guide on synergistic effects necessitates robust quantitative data from combination studies. Extensive literature searches for studies investigating the synergistic effects of this compound or crude Phytolacca extracts with commonly used anticancer drugs have not yielded specific preclinical data detailing combination index (CI) values, isobolograms, or dose-reduction indices. One doctoral dissertation briefly mentioned a study on a purified protein from Phytolacca, known as pokeweed antiviral protein (PAP), in combination with cytosine arabinoside. However, this does not provide the specific data required for a comprehensive comparison with major chemotherapeutic agents like doxorubicin, cisplatin, or paclitaxel.
The absence of specific studies on the synergistic effects of this compound presents a significant knowledge gap. Therefore, it is not currently possible to provide a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested.
Future Directions and Considerations
The demonstrated anticancer activity of Phytolacca extracts suggests that further investigation into their synergistic potential is warranted. Future preclinical studies should be designed to:
-
Quantify Synergy: Employ rigorous methodologies, such as the Chou-Talalay method, to determine CI values and assess whether the combination of this compound with various anticancer drugs results in synergistic, additive, or antagonistic effects.
-
Elucidate Mechanisms: Investigate the molecular mechanisms underlying any observed synergy. This would involve studying the impact of the combination on key signaling pathways involved in cell cycle regulation, apoptosis, and drug resistance.
-
Standardize Extracts: Future research should focus on the use of standardized "this compound" extracts to ensure reproducibility of findings. Characterization of the active compounds within the extract is also crucial.
While the current body of scientific literature does not support a detailed guide on the synergistic effects of this compound with other anticancer drugs, the recognized bioactivity of Phytolacca species underscores the potential for future research in this area. The scientific community is encouraged to explore these potential interactions to unlock new therapeutic strategies in oncology.
A Comparative Analysis of Phytolaccin Extraction Methods
For researchers, scientists, and drug development professionals, the efficient extraction of phytolaccin and its derivatives from Phytolacca species is a critical first step in harnessing their therapeutic potential. This guide provides a comparative analysis of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research and development needs.
Quantitative Comparison of Extraction Methods
The selection of an extraction method significantly impacts the yield and purity of the target saponins (B1172615). Below is a summary of the quantitative data from studies comparing different extraction techniques for total saponins from Phytolacca and other plant sources.
| Extraction Method | Solvent System | Sample:Solvent Ratio | Extraction Time | Number of Extractions | Total Saponin (B1150181) Yield (mg/g of extract) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-H₂O (1:1, v/v) | 1:8 | 30 min | 3 | 38.87 | [1][2] |
| Heat Reflux Method | Ethanol-H₂O (1:1, v/v) | 1:8 | Not Specified | Not Specified | 36.04 | [1][2] |
| Microwave-Assisted Extraction (MAE) | Ethanol (B145695) | 15:1 (v/w) | 180 seconds | 1 | 115.3** | [3] |
| Maceration | Ethanol | 20:1 (v/w) | 48 hours | 1 | 92.6** | [3] |
*Note: Data for Microwave-Assisted Extraction and Maceration were obtained from a study on mahogany seeds and are presented here as a proxy for relative efficiency. The yields are reported as a percentage of the crude extract.
***mg/g of crude extract
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are protocols for the key extraction methods discussed.
Preparation of Plant Material (Common for all methods)
-
Harvesting and Cleaning: Collect fresh roots from mature Phytolacca plants. Thoroughly wash the roots with distilled water to remove soil and debris.[1]
-
Drying: Dry the cleaned roots in an oven at a controlled temperature of 40°C for 48 hours, or until a constant weight is achieved. The moisture content should be approximately 9-10%.[1]
-
Grinding: Grind the dried roots into a fine powder using an electric grinder to increase the surface area for efficient extraction.[1]
Ultrasound-Assisted Extraction (UAE)
This method is recognized for its efficiency in maximizing the yield of triterpenoid (B12794562) saponins.[1]
-
Sample Preparation: Weigh 20 g of the ground root powder and place it in a suitable flask.[1]
-
Solvent Addition: Add 160 mL of an ethanol-water solution (1:1, v/v) to the flask, achieving a sample-to-solvent ratio of 1:8.[1]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.[1]
-
Extraction Repetition: After 30 minutes, filter the mixture. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.[1]
-
Solvent Evaporation: Combine the filtrates from the three extraction cycles and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
Heat Reflux Method
A conventional method for saponin extraction.
-
Apparatus Setup: Assemble a standard reflux apparatus with a round-bottom flask, condenser, and heating mantle.
-
Extraction: To 20 g of powdered root material in the round-bottom flask, add 160 mL of an ethanol-water solution (1:1, v/v). Heat the mixture to a gentle boil and maintain reflux for a specified period.
-
Filtration and Concentration: After cooling, filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude extract.
Maceration
A simple extraction technique suitable for thermolabile compounds.[4]
-
Soaking: Place 20 g of the powdered root material in a sealed container and add 400 mL of ethanol, ensuring the powder is fully submerged.[3]
-
Incubation: Allow the mixture to stand for 48 hours at room temperature, with occasional agitation.[3]
-
Filtration and Concentration: Filter the mixture, and evaporate the solvent from the filtrate to obtain the crude saponin extract.
Soxhlet Extraction
A continuous extraction method that is more efficient than maceration.
-
Sample Preparation: Place a thimble containing 20 g of the powdered root material into the main chamber of the Soxhlet extractor.
-
Extraction: Add 250 mL of ethanol to the distillation flask. Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material. The extract will then be siphoned back into the distillation flask. This cycle is repeated.
-
Completion and Concentration: Once the extraction is complete (indicated by the color of the solvent in the siphon tube becoming clear), the solution in the distillation flask is concentrated using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
A modern and efficient method that reduces extraction time and solvent consumption.
-
Sample and Solvent: In a microwave-safe extraction vessel, combine 1 g of powdered root material with 15 mL of ethanol.[3]
-
Irradiation: Place the vessel in a microwave extractor and apply microwave irradiation for 180 seconds.[3]
-
Filtration and Concentration: After the extraction, cool the vessel, filter the mixture, and evaporate the solvent to obtain the crude extract.
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow for this compound extraction and a key signaling pathway modulated by saponins.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Analysis of Phytolaccin and Other Natural Compounds
For Immediate Release
[City, State] – December 18, 2025 – In the continuous quest for novel anticancer agents, natural compounds present a vast and promising frontier. However, the therapeutic efficacy of these compounds is intrinsically linked to their safety profile, a relationship quantified by the therapeutic index (TI). This guide offers a comparative analysis of the therapeutic index of compounds derived from the Phytolacca genus, commonly known as pokeweed, against other well-established natural anticancer agents: paclitaxel, curcumin, and vincristine. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.
Key Findings at a Glance
A direct calculation of the therapeutic index for a specific compound identifiable as "phytolaccin" is not feasible due to the limited availability of concurrent lethal dose (LD50) and effective dose (ED50) data in publicly accessible literature. Research has focused on various cytotoxic constituents of the Phytolacca genus, including triterpenoids and the pokeweed antiviral protein (PAP). While these components have demonstrated anticancer properties, a complete toxicological and efficacy profile for a single purified compound remains to be fully elucidated.
In contrast, more extensive data is available for paclitaxel, curcumin, and vincristine, allowing for a more direct comparison of their therapeutic windows.
Comparative Quantitative Data
The following table summarizes the available toxicity and efficacy data for various natural compounds. The therapeutic index is calculated as LD50/ED50 or LD50/IC50, providing a measure of the compound's relative safety. A higher TI indicates a wider margin of safety.
| Compound | Organism | Route | LD50 (mg/kg) | Cancer Cell Line | IC50 | Therapeutic Index (TI) |
| Triterpenoid (from Phytolacca decandra) | Data not available | - | Data not available | A549 (Lung) | 100 µg/mL[1][2] | Not Calculable |
| Pokeweed Antiviral Protein (PAP) | Mouse | Intraperitoneal | 1.89[3] | Data not available | Data not available | Not Calculable |
| Paclitaxel | Mouse | Intravenous | 19.5 - 31.3[4][5] | Various | ~2.5 - 7.5 nM[6][7] | Narrow (Qualitative) |
| Curcumin | Mouse | Oral | >2000[8] | Various breast and colorectal | ~10 - 20 µM[3][9] | Wide (Qualitative) |
| Vincristine | Mouse | Intravenous | 1.7[10][11] | Various | Nanomolar range[12][13][14] | Narrow (Qualitative) |
Note: A direct numerical comparison of TI is challenging due to variations in experimental conditions (e.g., route of administration, cell lines, exposure times). The qualitative assessment of "narrow" or "wide" is based on the general understanding in the scientific community.
Experimental Protocols
The determination of the therapeutic index relies on standardized in vivo and in vitro experiments. Below are detailed methodologies for the key assays cited in this guide.
Determination of Median Lethal Dose (LD50)
The LD50, the dose of a substance that is lethal to 50% of a test population, is a critical measure of acute toxicity. The Up-and-Down Procedure (UDP) as described by the Organisation for Economic Co-operation and Development (OECD) Guideline 425 is a commonly employed method that minimizes the number of animals required.[15][16][17][18][19]
Experimental Workflow for LD50 Determination (OECD 425)
References
- 1. Strong anticancer potential of nano-triterpenoid from Phytolacca decandra against A549 adenocarcinoma via a Ca(2+)-dependent mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Esculentoside A suppresses breast cancer stem cell growth through stemness attenuation and apoptosis induction by blocking IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A non-toxic pokeweed antiviral protein mutant inhibits pathogen infection via a novel salicylic acid-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. uniprot.org [uniprot.org]
- 9. Frontiers | De novo Assembly of the Pokeweed Genome Provides Insight Into Pokeweed Antiviral Protein (PAP) Gene Expression [frontiersin.org]
- 10. Pokeweed Antiviral Protein: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance [mdpi.com]
- 11. Triterpenoid and Saponin Rich Phytolacca dodecandra L'Herit (Endod): A Review on Its Phytochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pokeweed Antiviral Protein, a Ribosome Inactivating Protein: Activity, Inhibition and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pokeweed antiviral protein: its cytotoxicity mechanism and applications in plant disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxic activity of gonadotropin-releasing hormone (GnRH)-pokeweed antiviral protein conjugates in cell lines expressing GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pokeweed Antiviral Protein: Its Cytotoxicity Mechanism and Applications in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A 13-week subchronic intravaginal toxicity study of pokeweed antiviral protein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Saponin-Treated Cancer Cells: A Guide for Researchers
A note on the availability of data: As of the latest literature search, comprehensive comparative proteomic studies specifically investigating the effects of phytolaccin on cultured cells are not publicly available. However, to provide a valuable resource for researchers in drug development and cell biology, this guide presents a comparative analysis of proteomic changes induced by other structurally and functionally similar saponins (B1172615): dioscin (B1662501) and total saponins from Rhizoma Paridis (RPTS). These compounds, like this compound, are known for their cytotoxic effects on cancer cells and serve as excellent models for understanding the cellular mechanisms of saponin-based therapeutic agents.
This guide will objectively compare the performance of these saponins in altering the cellular proteome, supported by experimental data from published studies. Detailed methodologies are provided to facilitate the replication and extension of these findings.
Quantitative Proteomic Data Summary
The following tables summarize the key findings from proteomic analyses of cancer cells treated with dioscin and RPTS. These studies utilized two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry to identify differentially expressed proteins.
Table 1: Differentially Expressed Proteins in HL-60 Cells Treated with Dioscin
| Protein Name | Accession No. | Fold Change | Function |
| Upregulated Proteins | |||
| Phosphoglycerate kinase 1 | P00558 | 2.1 | Glycolysis |
| Triosephosphate isomerase | P60174 | 1.8 | Glycolysis |
| Peroxiredoxin 1 | Q06830 | 1.7 | Oxidative stress response |
| Downregulated Proteins | |||
| ATP synthase subunit beta, mitochondrial | P06576 | -2.5 | Oxidative phosphorylation |
| Vimentin | P08670 | -2.3 | Cytoskeleton |
| Eukaryotic translation elongation factor 1 alpha 1 | P68104 | -2.0 | Protein synthesis |
| Heat shock protein 90-alpha | P07900 | -1.9 | Protein folding |
| Alpha-enolase | P06733 | -1.8 | Glycolysis, growth regulation |
Data extracted from a study on human myeloblast leukemia (HL-60) cells.[1]
Table 2: Differentially Expressed Proteins in HepG2 Cells Treated with Rhizoma Paridis Total Saponins (RPTS)
| Protein Name | Accession No. | Fold Change | Function |
| Upregulated Proteins | |||
| Deoxyribonuclease gamma | O43929 | >2.0 | Apoptosis |
| Nucleoside diphosphate (B83284) kinase A | P15531 | >2.0 | Nucleotide metabolism |
| Centrin-2 | P41208 | >2.0 | Centrosome function |
| Downregulated Proteins | |||
| Deoxyuridine 5'-triphosphate nucleotidohydrolase, mitochondrial | Q16854 | <-2.0 | Nucleotide metabolism |
| Heterogeneous nuclear ribonucleoprotein K | P61978 | <-2.0 | RNA processing, transcription |
| GMP synthase [glutamine-hydrolyzing] | P49915 | <-2.0 | Nucleotide biosynthesis |
Data extracted from a study on human hepatoma (HepG2) cells.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for designing and conducting similar proteomic studies.
Cell Culture and Saponin (B1150181) Treatment
-
Cell Lines:
-
Human myeloblast leukemia (HL-60) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Human hepatoma (HepG2) cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Saponin Treatment:
-
For the dioscin study, HL-60 cells were treated with a specific concentration of dioscin for a defined period (e.g., 48 hours) to induce apoptosis.[1]
-
In the RPTS study, HepG2 cells were treated with an IC50 concentration of approximately 10 µg/ml for 48 hours.[2] A control group was treated with the vehicle (e.g., 0.01% DMSO).[2]
-
Protein Extraction and Quantification
-
Cell Lysis: After treatment, cells were harvested and washed with phosphate-buffered saline (PBS). Cell pellets were lysed in a buffer containing urea, thiourea, CHAPS, and a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard method such as the Bradford assay.
Two-Dimensional Gel Electrophoresis (2-DE)
-
First Dimension (Isoelectric Focusing - IEF): An equal amount of protein from each sample was loaded onto IPG (Immobilized pH Gradient) strips. IEF was performed according to the manufacturer's instructions to separate proteins based on their isoelectric point (pI).
-
Second Dimension (SDS-PAGE): The focused IPG strips were then subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.
-
Gel Staining: The 2-DE gels were stained with a sensitive protein stain, such as silver stain or Coomassie Brilliant Blue, to visualize the protein spots.
Image Analysis and Protein Identification
-
Image Acquisition and Analysis: The stained gels were scanned, and the resulting images were analyzed using specialized software to detect and quantify the protein spots. The spot volumes were normalized to compare protein expression levels between treated and control samples.
-
Protein Identification: Protein spots showing significant changes in expression were excised from the gels. The proteins were in-gel digested with trypsin, and the resulting peptides were analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[2]
-
Database Searching: The peptide mass fingerprints obtained from MALDI-TOF-MS were used to search protein databases (e.g., Swiss-Prot/TrEMBL) to identify the proteins.
Visualizations
The following diagrams illustrate a typical experimental workflow for comparative proteomics and a key signaling pathway affected by saponin treatment.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Phytolaccin
For researchers, scientists, and drug development professionals handling phytolaccin, a toxic plant-derived saponin, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. All this compound waste must be treated as hazardous chemical waste and managed through an institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). The minimum recommended PPE for handling this compound includes:
-
Eye Protection: Splash goggles or safety glasses with side shields.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1]
-
Body Protection: A lab coat to prevent skin contact.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula (Phytolaccagenic Acid) | C₃₁H₄₈O₆ | [1] |
| Molecular Weight (Phytolaccagenic Acid) | 516.7 g/mol | [1] |
| Solubility (Phytolaccagenic Acid) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Acute Toxicity (Quinoa Saponins) | LD50 > 10.0 g/kg (in rats), indicating limited acute toxicity | [1] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste. This protocol is based on general guidelines for chemical waste disposal and should be adapted to comply with all institutional and local regulations.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label all waste containers with "this compound Waste," including the concentration and date of accumulation.[1]
-
Segregation: Keep this compound waste separate from other laboratory waste streams to prevent unintended chemical reactions.[1]
Step 2: Preparing for Disposal
-
Solid Waste:
-
Liquid Waste:
Step 3: Storage and Final Disposal
-
Storage: Store sealed this compound waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling phytolaccin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling phytolaccin. The following procedures are based on best practices for handling potent plant-derived compounds and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
Due to the potential biological activity of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles or a full-face shield are required to protect the eyes from dust, aerosols, and splashes.[1] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use.[1][2] |
| Lab Coat or Chemical-Resistant Suit | A lab coat should be worn to prevent skin contact.[1] For tasks with a higher risk of splashes or aerosol generation, a chemical-resistant suit may be necessary.[2][3] | |
| Respiratory Protection | Respirator | A respirator is highly recommended, especially when handling the powdered form of this compound or when there is a risk of aerosol generation.[2][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is essential to minimize exposure and environmental contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6]
-
The storage container should be tightly closed and clearly labeled.[5][6]
Handling and Experimental Use:
-
All handling of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Wear all required PPE as specified in the table above.
-
Wash hands thoroughly after handling, even if gloves were worn.[7]
Waste Disposal:
-
All this compound waste, including contaminated PPE, is to be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled container.[1]
-
Liquid Waste: Collect in a separate, sealed, and clearly labeled waste container that is compatible with the solvent used.[1]
-
DO NOT dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for final disposal.[1]
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]
-
Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6][8]
Spill Response:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.
-
For small spills, if you are trained and it is safe to do so:
References
- 1. benchchem.com [benchchem.com]
- 2. solutionsstores.com [solutionsstores.com]
- 3. Pesticides – PPE for use with plant protection products | uvex safety [uvex-safety.com]
- 4. mpbio.com [mpbio.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Personal Protective Equipment - Canada.ca [canada.ca]
- 8. phytotechlab.com [phytotechlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
